1h,1h-Perfluorooctadecan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H3F35O/c19-2(20,1-54)3(21,22)4(23,24)5(25,26)6(27,28)7(29,30)8(31,32)9(33,34)10(35,36)11(37,38)12(39,40)13(41,42)14(43,44)15(45,46)16(47,48)17(49,50)18(51,52)53/h54H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVXTIVSYJQTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H3F35O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379938 | |
| Record name | 1h,1h-perfluorooctadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
900.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242142-82-1 | |
| Record name | 1h,1h-perfluorooctadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 242142-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H,1H-Perfluorooctadecan-1-ol
Abstract
This technical guide provides a comprehensive analysis of 1H,1H-Perfluorooctadecan-1-ol, a long-chain fluorotelomer alcohol (FTOH). The primary focus of this document is the elucidation of its molecular weight, supported by a detailed breakdown of its chemical formula and structure. Beyond this core topic, this guide explores the compound's physicochemical properties, a generalized synthetic approach, its significant applications in materials science, and detailed protocols for its use in creating functionalized surfaces. This document is intended for researchers, chemists, and drug development professionals who utilize or study highly fluorinated compounds for surface modification and advanced material design.
Introduction: Understanding Fluorotelomer Alcohols
This compound belongs to the class of per- and poly-fluoroalkyl substances (PFAS) known as fluorotelomer alcohols (FTOHs).[1] These molecules are characterized by a structure comprising a perfluorinated carbon "tail" and a non-fluorinated alcohol "head" group. This amphipathic nature is the foundation of their utility. FTOHs are critical building blocks and intermediates in the synthesis of advanced materials, including surfactants and side-chain fluorinated polymers (SCFPs).[2][3] These polymers are applied to a wide range of consumer and industrial products—such as textiles, papers, and coatings—to impart hydro- and oleophobic (water- and oil-repellent) properties.[4] The long perfluorinated chain is responsible for creating an exceptionally low-energy surface.
Chemical Identity and Core Properties
A precise understanding of a molecule's identity and weight is fundamental to all experimental and theoretical work. This section details the structure, formula, and exact molecular weight of this compound.
Molecular Formula and Structure
The definitive molecular formula for this compound is C₁₈H₃F₃₅O .[1][5] Its structure consists of a hydroxyl group (-OH) attached to a methylene bridge (-CH₂-), which is in turn bonded to a C₁₇ perfluorinated chain.
The IUPAC name is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecan-1-ol.[1]
Figure 1: Chemical structure of this compound.
Molecular Weight Calculation
The molecular weight is calculated from the molecular formula by summing the atomic weights of the constituent atoms. Authoritative chemical databases list the molecular weight as approximately 900.16 g/mol to 900.2 g/mol .[1][5] The calculation below utilizes standard IUPAC atomic weights.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 18 | 12.011 | 216.198 |
| Hydrogen | H | 3 | 1.008 | 3.024 |
| Fluorine | F | 35 | 18.998 | 664.930 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 900.151 |
Table 1: Detailed calculation of the molecular weight of C₁₈H₃F₃₅O.
Physicochemical Properties
Experimental physicochemical data for this specific long-chain FTOH is not widely published. The table below includes computed properties from reliable databases and provides experimental data for shorter-chain analogs for comparative context.
| Property | This compound (C₁₈) | 1H,1H-Perfluoro-1-hexadecanol (C₁₆) | 1H,1H-Perfluoro-1-decanol (C₁₀) |
| CAS Number | 242142-82-1[1] | 216144-94-4[6] | 307-37-9[7] |
| Molecular Weight | 900.16 g/mol [5] | 800.14 g/mol [6] | 500.1 g/mol |
| Melting Point | Data not available | Data not available | 87-90 °C[7] |
| Boiling Point | Data not available | Data not available | 192 °C (at 735 mmHg)[7] |
| Hydrogen Bond Donors | 1 (Computed)[1] | 1 (Computed)[6] | 1 (Computed) |
| Hydrogen Bond Acceptors | 36 (Computed)[1] | 32 (Computed)[6] | 20 (Computed) |
Table 2: Physicochemical data for this compound and shorter-chain analogs.
Synthesis and Purification
General Synthetic Pathway
FTOHs are commercially produced via a telomerization process.[4] A common laboratory-scale synthesis for a specific FTOH involves the reduction of its corresponding fluorotelomer carboxylic acid or ester. This is a robust and well-established method in organic chemistry.
The general reaction involves reducing the carbonyl group of a perfluoroalkylethyl ester using a strong reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a suitable aprotic solvent, such as tetrahydrofuran (THF).
Figure 2: Generalized reaction scheme for the synthesis of FTOHs via ester reduction.
Purification Protocol
Post-synthesis, purification is critical to remove unreacted starting materials, byproducts, and residual solvent. A typical protocol involves:
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Quenching: The reaction mixture is carefully quenched with water and/or a dilute acid to neutralize the excess reducing agent.
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the product.
-
Washing: The organic layer is washed with brine to remove water-soluble impurities.
-
Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure (rotary evaporation).
-
Recrystallization/Chromatography: The crude solid product is further purified by recrystallization from an appropriate solvent system or by flash column chromatography on silica gel to achieve high purity. Purity is then confirmed by analytical techniques like NMR spectroscopy and GC-MS.
Applications in Surface Science and Materials Development
The primary application of this compound is in the creation of highly ordered, low-energy surfaces known as self-assembled monolayers (SAMs) .
Mechanism of Action: When a substrate with hydroxyl groups (e.g., silicon wafers with native oxide, glass, or mica) is exposed to a solution of the FTOH, the alcohol headgroups anchor to the surface. Through van der Waals interactions between the long fluorocarbon chains, the molecules pack into a dense, crystalline-like monolayer. The perfluorinated tails orient themselves away from the surface, presenting a uniform layer of -CF₃ groups to the environment. This fluorinated interface exhibits extremely low surface energy, leading to high contact angles with both water and oil, thus providing superior repellent properties.
Experimental Protocol: Formation of a SAM on a Silicon Substrate
This protocol details a trusted, self-validating method for depositing a high-quality monolayer of this compound.
Figure 3: Workflow for the deposition of a self-assembled monolayer (SAM).
Step-by-Step Methodology
-
Substrate Preparation:
-
Cleave a silicon wafer with a (100) orientation into 1x1 cm pieces using a diamond scribe.
-
Causality: Using a consistent, clean substrate is paramount for reproducible monolayer formation.
-
-
Substrate Cleaning and Hydroxylation:
-
Prepare a Piranha solution (Caution: Extremely corrosive and reactive) by mixing 3 parts concentrated H₂SO₄ with 1 part 30% H₂O₂.
-
Immerse the silicon substrates in the Piranha solution for 15 minutes.
-
Causality: This step serves two purposes: it aggressively removes organic contaminants and, critically, it hydroxylates the native SiO₂ surface, creating a high density of -OH anchor points for the alcohol headgroup.
-
-
Rinsing and Drying:
-
Thoroughly rinse the substrates with copious amounts of deionized (DI) water.
-
Dry the substrates under a stream of high-purity nitrogen gas. The surface should be hydrophilic (a water droplet spreads out), which validates the presence of hydroxyl groups.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in a high-purity solvent like hexane or a fluorinated solvent.
-
-
Deposition:
-
Immerse the cleaned, dried substrates into the FTOH solution.
-
Leave the substrates immersed for 12-24 hours in a sealed container to prevent solvent evaporation.
-
Causality: This long immersion time allows the system to reach thermodynamic equilibrium, ensuring the formation of a well-ordered, densely packed monolayer.
-
-
Post-Deposition Rinsing:
-
Remove the substrates from the solution and rinse thoroughly with fresh solvent to remove any non-covalently bonded (physisorbed) molecules.
-
-
Annealing and Curing:
-
Place the substrates in an oven at 120 °C for 1 hour.
-
Causality: Thermal annealing provides the energy needed to desorb trapped solvent molecules and allows the fluorinated chains to rearrange into a more stable, highly ordered configuration.
-
-
Validation:
-
The success of the monolayer formation is validated by measuring the static water contact angle. A high-quality monolayer should exhibit a contact angle >110°. Further characterization can be performed with Atomic Force Microscopy (AFM) to observe surface morphology and X-ray Photoelectron Spectroscopy (XPS) to confirm elemental composition.
-
Safety and Handling
As a perfluorinated compound, this compound requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
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Handling: Use only in a well-ventilated fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Conclusion
This compound is a specialized chemical defined by its molecular formula C₁₈H₃F₃₅O and a molecular weight of approximately 900.16 g/mol . Its significance extends far beyond these numbers, stemming from its role as a precursor for creating ultra-low energy surfaces. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to effectively synthesize, purify, and apply this molecule in the development of advanced hydrophobic and oleophobic materials. Adherence to rigorous experimental and safety protocols is essential for achieving reproducible, high-quality results.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1H,1H-Perfluoro-1-hexadecanol. National Center for Biotechnology Information. Retrieved from [Link]
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ALS. (2024, July 12). Pending PFAS Regulations and Testing for Fluorotelomer Alcohols (FTOHs) in Water. Retrieved from [Link]
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Royal Society of Chemistry. (2024, August 7). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products. Retrieved from [Link]
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Eurofins. (2025, September 29). Fluorotelomer Alcohols (FTOH) in Water: New Method, Lower Reporting Limit, and Accreditation. Retrieved from [Link]
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Giesen, D. J., et al. (2001). Aqueous photolysis of 8:2 fluorotelomer alcohol. Environmental Toxicology and Chemistry, 20(11), 2473-2479. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 1H,1H-Perfluorooctadecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H-Perfluorooctadecan-1-ol is a long-chain fluorinated alcohol with significant interest in the fields of materials science, surface chemistry, and biomedicine. Its unique properties, derived from its highly fluorinated carbon chain, include hydrophobicity, oleophobicity, and high thermal and chemical stability. These characteristics make it a valuable building block for the synthesis of advanced surfactants, emulsifiers, and surface coatings. In the pharmaceutical and drug development sectors, such long-chain fluorinated compounds are explored for their potential in drug delivery systems, as components of medical device coatings, and in the synthesis of fluorinated analogs of biologically active molecules.
This technical guide provides a comprehensive overview of a robust and industrially relevant synthetic pathway to this compound. As a Senior Application Scientist, the following sections are structured to not only provide a step-by-step protocol but also to impart a deeper understanding of the underlying chemical principles and the rationale behind the chosen methodologies.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is most effectively achieved through a multi-step process that builds the C18 chain by leveraging the reactivity of perfluoroalkyl iodides. The overall strategy can be dissected into three core stages:
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Chain Elongation via Telomerization: Production of a long-chain perfluoroalkyl iodide (perfluorohexadecyl iodide, C₁₆F₃₃I) through the telomerization of tetrafluoroethylene (TFE).
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Ethylene Insertion: A free-radical mediated addition of ethylene to the perfluorohexadecyl iodide to introduce the crucial two-carbon hydrocarbon spacer, yielding 1H,1H,2H,2H-perfluorooctadecyl iodide.
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Conversion to the Target Alcohol: Hydrolysis of the terminal iodide to the desired this compound.
This pathway is selected for its reliability, scalability, and the use of well-established chemical transformations in fluorine chemistry.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of Perfluorohexadecyl Iodide (C₁₆F₃₃I) via Telomerization
The foundation of this synthesis is the creation of a long-chain perfluoroalkyl iodide. Telomerization is a controlled polymerization where a "telogen" (chain transfer agent) reacts with a "taxogen" (monomer) to form a mixture of adducts with varying chain lengths, known as telomers.[1]
Expertise & Experience: In this context, pentafluoroethyl iodide (C₂F₅I) serves as the telogen, and tetrafluoroethylene (TFE) is the taxogen. The reaction is typically initiated either thermally or with a radical initiator. The key to obtaining a desirable distribution of telomers, with a significant fraction being the C₁₆ chain, lies in controlling the molar ratio of TFE to C₂F₅I, as well as the reaction temperature and pressure.[2] A higher concentration of the telogen relative to the monomer favors the formation of shorter chains, while an excess of the monomer leads to longer chains.
Protocol:
Reaction Scheme: C₂F₅I + n CF₂=CF₂ → C₂F₅(CF₂CF₂)ₙI
This process yields a mixture of perfluoroalkyl iodides with the general formula C₂F₅(CF₂CF₂)ₙI. For the synthesis of the C₁₆ homologue, n would be 7.
Experimental Protocol: Thermal Telomerization of TFE
-
A high-pressure autoclave is charged with pentafluoroethyl iodide (C₂F₅I).
-
The reactor is sealed and purged with an inert gas, such as nitrogen or argon.
-
Tetrafluoroethylene (TFE) is introduced into the reactor to a predetermined pressure. The molar ratio of C₂F₅I to TFE is crucial for controlling the chain length of the resulting telomers.
-
The reactor is heated to a temperature in the range of 250-350°C. The reaction is typically run for several hours.
-
After the reaction period, the reactor is cooled, and the unreacted TFE is carefully vented.
-
The resulting mixture of telomers is collected.
-
Fractional distillation under reduced pressure is employed to separate the different telomers. The fraction corresponding to perfluorohexadecyl iodide (C₁₆F₃₃I) is collected.
| Parameter | Value | Rationale |
| Reactants | Pentafluoroethyl iodide (telogen), Tetrafluoroethylene (taxogen) | C₂F₅I is a common starting material for building longer perfluoroalkyl chains. |
| Initiation | Thermal (250-350°C) | Provides the energy for homolytic cleavage of the C-I bond to initiate the radical process. |
| Pressure | High pressure (autoclave) | Maintains TFE in the liquid phase and increases its concentration in the reaction mixture. |
| Purification | Fractional distillation | Separates the homologous series of telomers based on their differing boiling points. |
Stage 2: Synthesis of 1H,1H,2H,2H-Perfluorooctadecyl Iodide
This stage involves the addition of a two-carbon spacer to the C₁₆ perfluoroalkyl chain. This is accomplished through a free-radical addition of the perfluorohexadecyl iodide to ethylene.
Expertise & Experience: The mechanism proceeds via the homolytic cleavage of the C-I bond of the perfluoroalkyl iodide, generating a perfluoroalkyl radical. This highly electrophilic radical readily adds across the double bond of ethylene. The resulting carbon-centered radical then abstracts an iodine atom from another molecule of perfluoroalkyl iodide, propagating the radical chain.[3] Azobisisobutyronitrile (AIBN) is a common and effective initiator for this type of reaction as it decomposes at a convenient temperature to generate radicals without producing highly reactive side products that could interfere with the desired reaction.[4]
Caption: Mechanism of AIBN-initiated radical addition of perfluoroalkyl iodide to ethylene.
Experimental Protocol: Free-Radical Addition to Ethylene
-
In a high-pressure reactor, perfluorohexadecyl iodide (C₁₆F₃₃I) is dissolved in a suitable solvent, such as an inert fluorinated solvent or an aprotic organic solvent like acetonitrile.
-
A catalytic amount of azobisisobutyronitrile (AIBN) is added.
-
The reactor is sealed, purged with an inert gas, and then pressurized with ethylene gas.
-
The reaction mixture is heated to the decomposition temperature of AIBN (typically 60-80°C) and stirred for several hours.
-
After the reaction is complete, the reactor is cooled, and the excess ethylene is vented.
-
The solvent is removed under reduced pressure.
-
The crude product, 1H,1H,2H,2H-perfluorooctadecyl iodide, can be purified by recrystallization or column chromatography to remove any unreacted starting material and byproducts.
| Parameter | Value | Rationale |
| Reactants | C₁₆F₃₃I, Ethylene | Ethylene provides the two-carbon non-fluorinated spacer. |
| Initiator | AIBN (catalytic) | A reliable source of radicals upon thermal decomposition. |
| Temperature | 60-80°C | Sufficient to initiate the decomposition of AIBN without causing unwanted side reactions. |
| Pressure | Elevated pressure of ethylene | Increases the concentration of ethylene in the reaction mixture, driving the reaction forward. |
| Purification | Recrystallization / Chromatography | Removes unreacted starting materials and byproducts to yield the pure iodide intermediate. |
Stage 3: Synthesis of this compound
The final step is the conversion of the terminal iodide to a hydroxyl group. While several methods exist, hydrolysis using oleum (fuming sulfuric acid) is an effective, albeit harsh, method. A milder alternative involves reaction with N-methylformamide and subsequent hydrolysis with hydrogen peroxide.
Expertise & Experience: The oleum method proceeds through the formation of a sulfuric acid ester intermediate, which is then hydrolyzed to the alcohol. This method is powerful but requires careful handling due to the corrosive nature of oleum. The N-methylformamide/hydrogen peroxide method offers a less corrosive alternative. The iodide is first displaced by N-methylformamide, and the resulting intermediate is then hydrolyzed with hydrogen peroxide.
Experimental Protocol: Hydrolysis of 1H,1H,2H,2H-Perfluorooctadecyl Iodide
Method A: Oleum Hydrolysis
-
1H,1H,2H,2H-perfluorooctadecyl iodide is added portion-wise to a stirred solution of oleum (fuming sulfuric acid) at a controlled temperature (e.g., 60°C).
-
The reaction mixture is stirred at this temperature for a specified time to ensure complete conversion.
-
The reaction is quenched by carefully pouring the mixture over ice.
-
The precipitated solid is collected by filtration and washed thoroughly with water until the washings are neutral.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., a fluorinated solvent or a high-boiling hydrocarbon).
Method B: N-Methylformamide/Hydrogen Peroxide Hydrolysis
-
A mixture of 1H,1H,2H,2H-perfluorooctadecyl iodide and N-methylformamide is heated (e.g., to 150°C) for several hours.
-
After cooling, a solution of hydrogen peroxide is added, followed by a solution of sodium or potassium hydroxide to maintain basic conditions.
-
The mixture is stirred until the hydrolysis is complete.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.
-
The crude product is purified by recrystallization.
Characterization of this compound
Trustworthiness: The identity and purity of the final product must be rigorously confirmed. A self-validating system of characterization involves multiple, independent analytical techniques.
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methylene group adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet, and the methylene group adjacent to the perfluoroalkyl chain (-CF₂CH₂-) would appear as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atoms of the CF₂ group. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is dependent on concentration and solvent.
-
¹⁹F NMR: The fluorine NMR spectrum will be more complex, showing multiple signals corresponding to the different CF₂ and CF₃ groups in the perfluoroalkyl chain. The CF₂ group closest to the hydrocarbon portion will have a distinct chemical shift from the others in the chain.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for analyzing this compound.[5] The mass spectrum would show a molecular ion peak (or fragments corresponding to the loss of small neutral molecules) and a characteristic fragmentation pattern resulting from the cleavage of C-C bonds along the fluorinated chain.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. Strong C-F stretching bands will dominate the fingerprint region, typically between 1100 and 1300 cm⁻¹.
Conclusion
The synthesis of this compound presented in this guide is a robust and scalable pathway that relies on well-understood principles of fluorine chemistry. By carefully controlling the telomerization reaction, followed by a reliable radical addition and a final hydrolysis step, this valuable fluorinated alcohol can be obtained in good purity. The detailed protocols and mechanistic insights provided herein are intended to empower researchers and drug development professionals to confidently synthesize and utilize this and similar long-chain fluorinated compounds in their respective fields of application.
References
-
Shimadzu Corporation. (2016). Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. [Link]
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Wang, Z., et al. (2020). Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry, 18(3), 438-442. [Link]
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Houghton, M. P., et al. (1996). Kinetics of the hydrolysis and perhydrolysis of tetraacetylethylenediamine, a peroxide bleach activator. Journal of the Chemical Society, Perkin Transactions 2, (7), 1563-1568. [Link]
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Tortelli, V., & Tonelli, C. (1990). Telomerization of tetrafluoroethylene and hexafluoropropene: synthesis of diiodoperfluoroalkanes. Journal of Fluorine Chemistry, 47(2), 199-211. [Link]
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Di Deo, M., et al. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3· 7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830-2833. [Link]
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Restek Corporation. (n.d.). Fast Analysis of Fluorotelomer Alcohols. [Link]
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The Organic Chemistry Tutor. (2022, November 5). How Azobisisobutyronitrile (AIBN) Initiates Radical Formation [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. [Link]
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HaloPolymer. (n.d.). 1H,1H,2H,2H- PERFLUOROHEXYL IODIDE. [Link]
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Tokanai, F., et al. (2019). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. Environmental Science & Technology Letters, 6(11), 683-688. [Link]
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Biermann, U., & Metzger, J. O. (2008). Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides and Diiodides to Alkenes. European Journal of Lipid Science and Technology, 110(9), 839-848. [Link]
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Agilent Technologies. (n.d.). Indoor Air Analysis of Fluorotelomer Alcohols and Per- and Polyfluoroalkyl Substances. [Link]
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Kotha, S., et al. (2022). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[9,1-gh]isoquinolines. Molecules, 27(19), 6527. [Link]
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Wang, Z., et al. (2020). Iodoperfluoroalkylation of Unactivated Alkenes via Pyridine-Boryl Radical Initiated Atom-Transfer Radical Addition. Organic & Biomolecular Chemistry, 18(3), 438-442. [Link]
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Abraham, R. J., et al. (2001). Complete analysis of the 1H NMR spectra of bicyclo[3.2.0]hept‐2‐en‐6‐one and the 7,7‐dimethyl, 7,7‐dichloro and 7‐endo‐chloro derivatives. Magnetic Resonance in Chemistry, 39(12), 759-761. [Link]
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Introduction: The Unique World of Long-Chain Fluorotelomer Alcohols
An In-Depth Technical Guide to 1H,1H-Perfluorooctadecan-1-ol: Structure, Synthesis, and Advanced Applications
In the landscape of advanced materials and pharmaceutical sciences, molecules possessing unique and tunable properties are of paramount importance. This compound belongs to a specialized class of compounds known as fluorotelomer alcohols (FTOHs). These are linear alcohols characterized by a long perfluoroalkyl chain (the "tail") and a terminal primary alcohol (the "head"). The subject of this guide, with its C17F35 tail, represents a significant member of this family, offering an extreme example of the physicochemical properties imparted by extensive fluorination.
The defining characteristic of this molecule is its pronounced amphiphilic nature, but with a twist. The long C17F35 chain is not merely hydrophobic; it is also highly lipophobic. This dual "repellency" creates a distinct "fluorous" phase, a property that researchers can exploit for novel separation techniques, self-assembling nano-architectures, and advanced surface modifications. For drug development professionals, the chemical inertness, thermal stability, and unique interfacial behavior of such molecules open new avenues for formulating delivery systems for challenging active pharmaceutical ingredients (APIs) and for creating advanced medical materials.[1] This guide provides a technical overview of its structure, a detailed protocol for its synthesis, and an exploration of its potential applications in research and development.
Molecular Structure and Physicochemical Properties
The structure of this compound is fundamental to its function. The molecule consists of a seventeen-carbon chain where all hydrogen atoms, except those on the alpha and beta carbons to the hydroxyl group, have been replaced by fluorine. This dense fluorination dramatically alters the molecule's electronic and steric profile compared to its hydrocarbon analogue, stearyl alcohol.
IUPAC Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecan-1-ol
Molecular Formula: C₁₈H₃F₃₅O
Caption: Linear representation of the this compound structure.
The high electronegativity of the fluorine atoms pulls electron density away from the carbon backbone, creating a very strong and stable C-F bond. This results in high thermal and chemical stability. The bulky fluorine atoms also form a tight helical sheath around the carbon chain, making it rigid and sterically shielded.
Table 1: Physicochemical Properties The following properties are computed values, providing a quantitative basis for understanding the molecule's behavior.
| Property | Value | Source |
| Molecular Weight | 900.16 g/mol | |
| CAS Number | 242142-82-1 | |
| XLogP3 | 11.3 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 36 | |
| Rotatable Bond Count | 16 |
Synthesis and Purification: A Multi-Step Approach
The synthesis of long-chain FTOHs like the C18 variant is not trivial and is typically achieved via a multi-step industrial process known as telomerization.[2][3] This process allows for the controlled addition of a fluorinated monomer (the "taxogen") to a chain-transfer agent (the "telogen") to build the perfluoroalkyl chain.[2]
The most common route involves three main stages:
-
Telomerization to form a long-chain perfluoroalkyl iodide.
-
Ethylenation to introduce the two-carbon hydrocarbon spacer.
-
Hydrolysis to yield the final alcohol.
Caption: Workflow for the synthesis of this compound via telomerization.
Experimental Protocol: Synthesis
This protocol is a representative laboratory-scale adaptation of the industrial telomerization process.[4][5]
Step 1: Synthesis of Perfluoroheptadecyl Iodide (C₁₇F₃₅I)
-
Reactor Setup: A high-pressure stainless-steel autoclave is charged with a perfluoroalkyl iodide telogen (e.g., perfluorohexyl iodide) and a radical initiator (e.g., a dialkyl peroxide).
-
Reaction: The reactor is sealed, purged with nitrogen, and then pressurized with tetrafluoroethylene (TFE) monomer. The reaction is heated to initiate radical formation and telomerization.
-
Control: The key to achieving a long C17 chain is to use a low ratio of telogen to taxogen (TFE).[4] The reaction is run until the desired pressure drop is observed, indicating TFE consumption.
-
Workup: After cooling and venting, the crude product mixture, containing a distribution of F(CF₂CF₂)ₙI homologues, is recovered. The target C₁₇F₃₅I is isolated via fractional vacuum distillation.
Step 2: Ethylenation to form C₁₇F₃₅CH₂CH₂I
-
Reaction: The purified C₁₇F₃₅I is charged into a reactor. The vessel is purged and pressurized with ethylene gas.
-
Initiation: The reaction is initiated either thermally or with a radical initiator and proceeds at elevated temperature and pressure.
-
Workup: Upon completion, excess ethylene is vented, and the crude product, 1-iodo-1H,1H-perfluorooctadecane, is purified by distillation to remove any unreacted starting material.
Step 3: Hydrolysis to this compound
-
Reaction: The fluorotelomer iodide (C₁₇F₃₅CH₂CH₂I) is reacted with a strong hydrolyzing agent, such as oleum (fuming sulfuric acid) followed by quenching with water. This replaces the terminal iodine atom with a hydroxyl group.
-
Workup: The reaction mixture is carefully neutralized. The product, being a solid, will precipitate and can be separated by filtration.
-
Purification: The crude solid is purified by recrystallization from a suitable fluorous or organic solvent to yield the final high-purity this compound.
Spectroscopic Characterization
Confirming the identity and purity of the final product is critical. A multi-technique approach is required:
-
¹H NMR: Will show a characteristic triplet for the -CH₂- group adjacent to the hydroxyl and a triplet of triplets for the -CH₂- group adjacent to the -CF₂- moiety, confirming the 1H,1H- structure.
-
¹⁹F NMR: Will display a series of complex multiplets for the internal -CF₂- groups and a distinct triplet for the terminal -CF₃ group, confirming the length and structure of the perfluoroalkyl chain.
-
FT-IR: A broad peak in the 3300-3400 cm⁻¹ region will confirm the presence of the O-H stretch from the alcohol. Strong absorbances in the 1100-1300 cm⁻¹ region are characteristic of C-F bond stretching.
-
Mass Spectrometry (GC-MS or LC-MS): Will confirm the molecular weight of 900.16 g/mol and provide fragmentation patterns consistent with the structure.[6]
Applications in Research & Drug Development
The unique properties of this compound make it a valuable tool for specialized applications rather than a bulk chemical. Its utility stems from its ability to form highly stable, inert, and well-defined interfaces and phases.
Advanced Drug Delivery Systems
Many modern APIs are poorly water-soluble. Fluorinated surfactants and amphiphiles are highly effective at creating stable emulsions and micelles for drug delivery.[7][8] The highly fluorinated tail of this compound can form the core of nanoemulsions or the hydrophobic domain of liposomes, providing a stable, non-reactive environment for encapsulating sensitive or lipophilic drugs.[8]
-
Causality: The chemical and thermal stability of the C-F bond leads to delivery systems that are more robust than their hydrocarbon counterparts.[8] The lipophobicity of the fluorous core can prevent leaching of the encapsulated drug into fatty tissues and improve the retention of the payload until it reaches the target site.[8]
Caption: Role of this compound in a drug delivery nano-carrier.
¹⁹F Magnetic Resonance Imaging (MRI)
Since the human body has a negligible background concentration of fluorine, ¹⁹F MRI is an emerging imaging modality that can provide highly specific signals with no background noise.[9] Highly fluorinated molecules are required to serve as contrast agents. While this specific molecule's utility may be limited by solubility, it can be incorporated into larger, water-soluble constructs like dendrimers or polymers to create high-fluorine-density imaging agents.[10][11]
-
Causality: The 35 magnetically similar fluorine atoms on each molecule can generate a strong, detectable ¹⁹F NMR signal, enabling the tracking of cells or drug delivery vehicles in vivo with high precision.[12]
Surface Modification of Medical Devices
The low surface energy of perfluorinated chains can be used to create highly inert and non-stick coatings.[1] By chemically grafting this compound onto the surface of medical devices like catheters or surgical implants, one can potentially reduce biofouling, protein adhesion, and thrombosis.[13]
-
Causality: The hydroxyl head group provides a reactive handle for covalent attachment to a surface, while the dense, stable fluorinated tail presents an extremely low-energy interface to the biological environment.
Safety and Handling
As a per- and polyfluoroalkyl substance (PFAS), this compound must be handled with appropriate care, recognizing the general concerns about the persistence of long-chain fluorinated compounds.
-
GHS Hazard Classification: According to supplier data, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound is a highly specialized molecule whose value lies in its extreme physicochemical properties derived from its long perfluoroalkyl chain. While its direct application may be limited to niche areas, its role as a building block for advanced materials is significant. For researchers in drug development and materials science, understanding the synthesis and properties of this and similar FTOHs provides a powerful tool for creating next-generation drug delivery systems, high-specificity imaging agents, and biocompatible surface coatings. The continued exploration of such fluorous molecules is a testament to the ongoing innovation at the interface of chemistry, materials science, and medicine.
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Glavas, L., et al. (2017). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). PMC - NIH. Available at: [Link]
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Ellis, D.A., et al. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology. Available at: [Link]
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ALS Environmental. (n.d.). New Accredited Analytical Method for testing Fluorotelomer Alcohols in water. Available at: [Link]
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Buck, R.C., et al. (2011). Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols. ResearchGate. Available at: [Link]
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Valverde, A.A., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. Available at: [Link]
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Ameduri, B., et al. (2016). Synthesis of fluorinated telomers Part 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. ResearchGate. Available at: [Link]
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Feng, Y., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC - NIH. Available at: [Link]
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Mishra, A., et al. (2024). Silver(i) Perfluoroalcoholates: Synthesis, Structure, and their Use as Transfer Reagents. Chemistry – A European Journal. Available at: [Link]
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Ameduri, B., et al. (2020). Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. ResearchGate. Available at: [Link]
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Dinglasan, M.J.A., et al. (2005). Fluorotelomer Alcohol Biodegradation—Direct Evidence that Perfluorinated Carbon Chains Breakdown. Environmental Science & Technology. Available at: [Link]
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An In-Depth Technical Guide to the Solubility of 1H,1H-Perfluorooctadecan-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1H,1H-Perfluorooctadecan-1-ol, a long-chain fluorotelomer alcohol (FTOH), presents unique solubility challenges and opportunities in various scientific and industrial applications, including drug development, surface chemistry, and material science. Its highly fluorinated tail imparts distinct physicochemical properties that differ significantly from conventional hydrocarbon-based molecules. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents. We delve into the molecular forces governing its dissolution, offer predictive frameworks for solvent selection, and present a robust, step-by-step experimental protocol for the accurate determination of its solubility. This document is intended to be a vital resource for researchers aiming to effectively formulate, process, and utilize this and other long-chain perfluorinated compounds.
Introduction: The Unique Nature of this compound
This compound is a specialty chemical characterized by a long C16 perfluorinated carbon chain attached to a short ethyl alcohol head group. This structure results in a molecule with a highly lipophobic and hydrophobic "fluorous" tail and a small, polar hydroxyl head. This amphipathic nature, dominated by the properties of the extensive perfluoroalkyl chain, dictates its solubility behavior. Understanding this behavior is critical for applications ranging from the synthesis of fluorinated surfactants to the development of advanced drug delivery systems and functional coatings.
The primary challenge in working with long-chain FTOHs is their limited solubility in common organic solvents. This guide will illuminate the principles behind this phenomenon and provide actionable strategies for solvent system selection and solubility determination.
Theoretical Framework: Why "Like Dissolves Like" is Different for Fluorinated Compounds
The solubility of a solute in a solvent is governed by the intermolecular interactions between them. For this compound, the dominant feature is the perfluorinated chain, which leads to weak van der Waals forces. This results in a "like dissolves like" principle with a twist: highly fluorinated compounds exhibit a strong preference for other fluorinated compounds, a concept known as "fluorous" affinity.
The Role of the Perfluoroalkyl Chain
The electronegativity of fluorine atoms creates a helical sheath of electron density around the carbon backbone of the perfluoroalkyl chain. This sheath is responsible for the chain's rigidity and weak intermolecular interactions with non-fluorinated molecules. Consequently, significant energy is required to create a cavity in a conventional organic solvent to accommodate the large, non-interactive fluorinated chain, leading to low solubility.
Hansen Solubility Parameters (HSP) as a Predictive Tool
Hansen Solubility Parameters offer a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a substance into three components:
-
δD (Dispersion forces): Arising from temporary dipoles.
-
δP (Polar forces): Arising from permanent dipoles.
-
δH (Hydrogen bonding): Arising from the attraction between hydrogen and electronegative atoms.
The principle is that substances with similar HSP values are likely to be miscible. For highly fluorinated compounds, the HSP values will reflect their low potential for polar and hydrogen bonding interactions. By matching the HSP of this compound with those of potential solvents, researchers can pre-screen for likely candidates.
Qualitative Solubility Profile of Long-Chain Fluorotelomer Alcohols
Table 1: Predicted Qualitative Solubility of this compound in Selected Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Fluorous | Perfluorohexane, Methyl nonafluorobutyl ether | High | "Like dissolves like" principle for fluorinated compounds. |
| Chlorinated | Chloroform, Dichloromethane | Low to Moderate | Can dissolve some shorter-chain FTOHs, but solubility decreases with chain length. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Very Low | Mismatch in intermolecular forces with the long perfluorinated chain. |
| Polar Protic | Methanol, Ethanol | Very Low | While the hydroxyl group can interact, the long fluorinated tail dominates. |
| Non-Polar | Hexane, Toluene | Very Low | Weak interactions between the fluorinated chain and hydrocarbon chains. |
Note: This table represents predicted trends and should be confirmed by experimental determination.
Experimental Determination of Solubility: A Self-Validating Protocol
Given the lack of published quantitative data, experimental determination is crucial. The shake-flask method is the gold standard for determining the equilibrium solubility of poorly soluble compounds. The following protocol is designed to be robust and self-validating for this compound.
Principle
An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The solid and dissolved phases are then separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography with Mass Spectrometry (GC-MS)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Test Samples:
-
Add an excess amount of this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Prepare at least three replicate vials for each solvent.
-
-
Equilibration:
-
Securely cap the vials with PTFE-lined caps to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period to reach equilibrium. For poorly soluble, crystalline compounds, this may take 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow for initial settling of the excess solid.
-
Centrifuge the vials at a moderate speed to pellet the remaining solid.
-
Carefully withdraw a known volume of the supernatant using a glass syringe, being cautious not to disturb the solid pellet.
-
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any suspended microcrystals. Self-validation note: The choice of a PTFE filter is important to minimize adsorption of the fluorinated analyte.
-
-
Analysis and Quantification:
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble (a fluorous solvent may be necessary).
-
From the stock solution, prepare a series of calibration standards by serial dilution in the test solvent.
-
Analyze the filtered saturated solutions and the calibration standards using a validated analytical method such as HPLC-MS/MS or GC-MS/MS. These methods provide the necessary sensitivity and selectivity for quantifying low concentrations of fluorinated compounds.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the filtered saturated solutions by interpolating from the calibration curve.
-
-
Data Reporting:
-
Calculate the average solubility and standard deviation from the replicate samples.
-
Report the solubility in appropriate units (e.g., mg/L, g/100 mL, mol/L) at the specified temperature.
-
Causality and Self-Validation in the Experimental Protocol
-
Excess Solute: Ensures that equilibrium is reached from a state of saturation.
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.
-
Equilibration Time Course: Confirming that the measured concentration does not change between later time points (e.g., 48 and 72 hours) validates that equilibrium has been reached.
-
Centrifugation and Filtration: These steps are essential to ensure that only the dissolved solute is being measured and not suspended solid particles.
-
Use of PTFE: The inertness of PTFE minimizes the risk of the analyte adsorbing to vials, caps, and filters, which would lead to an underestimation of solubility.
-
Sensitive Analytical Method: The use of mass spectrometry-based techniques ensures accurate quantification even at very low solubility levels.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that is dictated by its unique fluorous nature. While this leads to low solubility in many conventional solvents, it opens up possibilities for formulation in specialized fluorous systems. Due to the scarcity of published quantitative data, the robust experimental protocol detailed in this guide provides a reliable pathway for researchers to determine the solubility in their specific solvent systems of interest. By combining a sound theoretical understanding with meticulous experimental practice, scientists and drug development professionals can effectively harness the properties of this and other long-chain fluorinated compounds.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemicalBook. (2023). 1H,1H,2H,2H-Perfluoro-1-decanol.
- BenchChem. (n.d.). Performance of 1H-Perfluorononane as a solvent against traditional organic solvents.
- Avendano, C., & Menendez, J. C. (2015). Medicinal Chemistry of Anticancer Drugs (2nd ed.). Elsevier.
- Gladysz, J. A., & Curran, D. P. (Eds.). (2004). Handbook of Fluorous Chemistry. Wiley-VCH.
- Shake-Flask Method for Solubility Determination. (n.d.). Retrieved from a valid URL for a reputable source describing this method.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
- Li, Q., et al. (2007). Quantitative Determination of Perfluorochemicals and Fluorotelomer Alcohols in Plants from Biosolid-Amended Fields using LC/MS/MS and GC/MS. Environmental Science & Technology, 41(13), 4689–4695.
An In-depth Technical Guide on the Safety and Hazards of 1H,1H-Perfluorooctadecan-1-ol
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional safety protocols. All handling of this chemical should be performed by trained personnel in a properly equipped laboratory setting.
Introduction
1H,1H-Perfluorooctadecan-1-ol (CAS No. 242142-82-1) is a long-chain fluorotelomer alcohol (FTOH).[1][2] Its structure is characterized by a long perfluorinated carbon chain, which imparts significant hydrophobic and lipophobic properties, attached to a short hydrocarbon chain terminating in a hydroxyl group. While these properties make it and similar compounds of interest in materials science and surface chemistry, the stability of the carbon-fluorine bond also raises significant safety and environmental concerns. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and toxicological context for this compound, designed to equip scientific professionals with the necessary knowledge for its safe application in research and development.
Chemical Identity and Physical Properties
A precise understanding of a compound's identity and physical characteristics is foundational to its safe handling and use in experimental design.
Chemical Structure and Identifiers
This compound is a solid at standard conditions. Its highly fluorinated nature dominates its physical and chemical behavior.
Caption: Molecular Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | [1] |
| CAS Number | 242142-82-1 | [1][3] |
| Molecular Formula | C₁₈H₃F₃₅O | [1][3] |
| Molecular Weight | 900.16 g/mol | [1][3] |
| Synonyms | 1H,1H-Perfluorooctadecanol | [1] |
| EC Number | 670-430-7 |[1] |
Physical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Notes / Source |
|---|---|---|
| Melting Point | Data Not Available | - |
| Boiling Point | Data Not Available | - |
| Water Solubility | Insoluble (Predicted) | Based on long-chain fluoroalkane character. |
| XLogP3 | 11.3 | Computationally predicted by PubChem.[1] |
| Physical State | Solid | Based on analogs and high molecular weight. |
Hazard Identification and GHS Classification
According to notifications to the European Chemicals Agency (ECHA), this compound is classified as an irritant to the skin, eyes, and respiratory system.[1][2]
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
|---|---|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | | Warning |
Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[1][2]
Precautionary Statements
The following precautionary statements (P-statements) are associated with the handling of this compound:[1]
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P319: Get medical help if you feel unwell.
-
P332 + P317: If skin irritation occurs: Get medical help.
-
P337 + P317: If eye irritation persists: Get medical help.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
-
Storage & Disposal:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Toxicological Profile
The toxicological profile of this compound has not been comprehensively studied. The primary known hazards are its irritant properties.[1][2]
-
Skin Irritation: Direct contact is expected to cause skin irritation, characterized by redness and inflammation.[1]
-
Eye Irritation: The compound is classified as a serious eye irritant, capable of causing significant discomfort and potential damage upon contact.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[1]
Data Gaps and Broader Toxicological Context
As a Senior Application Scientist, it is crucial to acknowledge the absence of specific data and to frame the potential risks within the broader context of the chemical class. There is no specific public data on acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, or reproductive toxicity for this compound.
However, as a member of the per- and polyfluoroalkyl substances (PFAS) family, its toxicological profile warrants caution.[4] The liver is a primary target for PFAS toxicity.[5] Long-chain PFAS are known for their persistence in the environment and bioaccumulation.[4] Furthermore, fluorotelomer alcohols (FTOHs) are recognized as potential precursors to highly persistent perfluorocarboxylic acids (PFCAs) through environmental or metabolic degradation.[6][7] The toxicity of these degradation products, such as PFOA, is well-documented and includes developmental and systemic effects.[8] Therefore, the potential for this compound to serve as a precursor to persistent and toxic compounds is a significant long-term health consideration.
Safe Handling and Personal Protective Equipment (PPE)
Given its classification as a skin, eye, and respiratory irritant, a stringent and self-validating handling protocol is required. The causality behind these steps is to prevent all routes of exposure: dermal, ocular, and inhalation.
Experimental Protocol: Safe Weighing and Handling of Solid this compound
-
Preparation & Engineering Controls:
-
Rationale: To contain any airborne particles at the source.
-
Action: Conduct all manipulations of the solid compound within a certified chemical fume hood or a ventilated balance enclosure. Ensure the work area is clean and free of clutter.
-
-
Personal Protective Equipment (PPE) Donning:
-
Rationale: To create a barrier between the chemical and the user.
-
Action: Don appropriate PPE as detailed in Table 4. This includes double-gloving (nitrile), a lab coat, and tightly sealed safety goggles.
-
-
Material Handling:
-
Rationale: To minimize the generation of dust.
-
Action: Use spark-proof tools.[9] Handle the container carefully. When transferring the solid, use a spatula to gently scoop the material. Avoid dropping or shaking the powder. Close the primary container immediately after dispensing.
-
-
Weighing:
-
Rationale: To accurately measure the chemical while maintaining containment.
-
Action: Place a tared weigh boat on the analytical balance inside the ventilated enclosure. Carefully transfer the solid to the weigh boat. Record the weight and promptly transfer the weighed solid to the reaction vessel or dissolution solvent.
-
-
Post-Handling & Decontamination:
-
Rationale: To prevent secondary contamination of the lab space and personnel.
-
Action: Carefully clean the spatula and work surface with an appropriate solvent-moistened wipe, treating the wipe as hazardous waste. Remove outer gloves before exiting the fume hood. Wash hands thoroughly with soap and water after the procedure is complete.[9]
-
Caption: Safe Handling Workflow for this compound.
Recommended Personal Protective Equipment (PPE)
Table 4: Summary of Required PPE
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Tightly-fitting safety goggles or a face shield. | Prevents eye contact with airborne dust, fulfilling P280.[9] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile), lab coat. | Prevents skin irritation, fulfilling P280.[9] |
| Respiratory Protection | Use only in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved particulate respirator may be required. | Prevents respiratory irritation, fulfilling P261 and P271.[9] |
| Hygiene Measures | Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. | Prevents ingestion and secondary exposure.[8] |
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[9]
-
In Case of Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[9]
-
In Case of Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill Response: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation.[9] Wearing full PPE, carefully sweep or scoop up the spilled solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.
Environmental Fate and Ecotoxicology
The environmental impact of PFAS is a subject of intense scrutiny due to their extreme persistence.
Environmental Persistence
The carbon-fluorine bond is exceptionally strong, making perfluorinated compounds resistant to environmental degradation.[6] Fluorotelomer alcohols are considered persistent, with disappearance half-lives in soil estimated to be between 0.85 to 1.8 years.[10] In the atmosphere, their lifetime is estimated to be around 20 days, allowing for long-range transport before degradation or deposition.[11]
Transformation to Perfluorocarboxylic Acids (PFCAs)
A primary environmental concern with FTOHs is their role as precursors to PFCAs.[6][12] Through biotic and abiotic transformation processes in soil, water, and the atmosphere, the non-fluorinated end of the molecule can oxidize, eventually forming a long-chain PFCA.[7] These terminal degradation products are exceptionally persistent ("forever chemicals") and can bioaccumulate.[4]
Ecotoxicity
No specific ecotoxicity data (e.g., LC50 for aquatic life) is available for this compound. However, given its classification as a PFAS, its release into the environment should be strictly avoided.[9] All waste materials containing this compound must be disposed of as hazardous chemical waste according to local, state, and federal regulations.
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A Comprehensive Technical Guide to 1H,1H-Perfluorooctadecan-1-ol for Advanced Research and Pharmaceutical Development
Introduction: The Unique Molecular Architecture and Broad-Spectrum Utility of 1H,1H-Perfluorooctadecan-1-ol
This compound, with the chemical formula C₁₈H₃F₃₅O, is a long-chain perfluorinated alcohol that has garnered significant interest in various high-technology sectors, most notably in the pharmaceutical and material science industries.[1] Its unique structure, characterized by a lengthy perfluorinated carbon chain attached to a primary alcohol, imparts a combination of hydrophobicity, lipophobicity, and high thermal and chemical stability. These properties make it an invaluable building block for creating specialized surfaces, advanced drug delivery systems, and robust chemical formulations. The presence of the terminal hydroxyl group provides a reactive site for further chemical modification, allowing for its integration into a wide array of molecular architectures.
The Commercial Landscape: Sourcing High-Purity this compound
For researchers and developers, securing a reliable supply of high-purity this compound is a critical first step. The compound is available from a select number of specialized chemical suppliers who cater to the research and development community. It is crucial to note that this chemical is intended for research use only and not for diagnostic or therapeutic applications.[2]
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Santa Cruz Biotechnology, Inc. | 242142-82-1 | C₁₈H₃F₃₅O | 900.16 g/mol | A well-established supplier for biochemicals for research purposes.[2] |
| Chiron AS | 242142-82-1 | C₁₈H₃F₃₅O | 900.16 g/mol | A leading producer of advanced chemical products and analytical reference materials.[3] |
| Apollo Scientific | Not explicitly listed, but specializes in fluorinated compounds. | - | - | A UK-based supplier with a strong portfolio of fluorochemicals and offers custom synthesis.[4][5] |
| SynQuest Laboratories, Inc. | Not explicitly listed, but a key provider of fluorinated organic and inorganic chemicals. | - | - | Specializes in custom synthesis and offers a wide range of fluorinated building blocks.[6] |
| Fluorochem | Not explicitly listed, but a major supplier of fluoro-compounds. | - | - | Offers a broad range of fluorinated materials for various research applications.[7] |
Researchers are advised to contact these suppliers directly to inquire about current stock, purity grades, available quantities, and to request a Certificate of Analysis for specific lot numbers.
Ensuring Scientific Integrity: A Rigorous Approach to Quality Control and Characterization
The purity and identity of this compound are paramount for the reproducibility and validity of experimental results. A multi-faceted analytical approach is recommended to verify the quality of the commercially supplied material.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H NMR and ¹³C NMR are indispensable tools for confirming the structure of this compound. The ¹H NMR spectrum is expected to show characteristic signals for the protons of the -CH₂- group adjacent to the perfluorinated chain and the -CH₂-OH group. Due to the strong electron-withdrawing effect of the perfluorinated chain, the signal for the methylene group alpha to the chain will be shifted downfield. The hydroxyl proton signal may be broad and its chemical shift can be concentration and solvent dependent. For a related compound, 1H,1H,2H,2H-Perfluoro-1-decanol, the ¹H NMR spectrum in CDCl₃ shows distinct peaks that can be used as a reference for interpreting the spectrum of the C18 analogue.[8]
Expected ¹H NMR (CDCl₃) Chemical Shifts (Predicted):
-
-CH₂-OH: ~3.8-4.2 ppm (triplet)
-
-CH₂-CF₂-: ~2.2-2.6 ppm (triplet of triplets)
-
-OH: Variable, typically 1.5-2.5 ppm (broad singlet)
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both purity assessment and molecular weight confirmation. Due to the high molecular weight and fluorinated nature of the compound, specific GC conditions are required. A semi-polar GC column is often suitable for the separation of fluorotelomer alcohols.[9] Chemical ionization (CI) can be a preferable ionization technique over electron ionization (EI) as it often produces a more prominent molecular ion peak, which is crucial for confirming the molecular weight.[10]
A General GC-MS Protocol for Long-Chain Fluorinated Alcohols:
-
Column: A mid-polarity column such as a DB-624 (6%-cyanopropylphenyl-94%-dimethylpolysiloxane) is a good starting point.[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Pulsed splitless injection is recommended to ensure efficient transfer of the high-boiling point analyte onto the column.[11]
-
Temperature Program:
-
Initial temperature: 75°C, hold for 3 minutes.
-
Ramp: 30°C/minute to 250°C.
-
Ramp: 50°C/minute to 300°C, hold for 6 minutes.[11]
-
-
Ionization Mode: Positive Chemical Ionization (PCI) with methane or isobutane as the reagent gas often yields a strong [M+H]⁺ ion.
High-Performance Liquid Chromatography (HPLC): An Alternative for Purity Analysis
Reverse-phase HPLC coupled with a mass spectrometer (LC-MS) can also be employed for the analysis of fluorotelomer alcohols. This technique is particularly useful for non-volatile impurities that may not be amenable to GC analysis. An LC-MS/MS method has been developed for the determination of various fluorotelomer alcohols in water samples, which can be adapted for the purity assessment of the neat material.[12]
Experimental Workflow for Quality Control of this compound
Caption: Quality control workflow for this compound.
Safety and Handling: A Prudent Approach to Working with Perfluorinated Compounds
As a per- and polyfluoroalkyl substance (PFAS), this compound requires careful handling to minimize exposure. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from direct sunlight and strong oxidizing agents.
Applications in Drug Development and Material Science: Harnessing Unique Properties for Innovation
The distinct physicochemical properties of this compound make it a highly attractive molecule for various applications in drug development and material science.
Advanced Drug Delivery Systems
The highly hydrophobic and lipophobic nature of the perfluorinated chain can be exploited in the design of novel drug delivery vehicles.
-
Nanoparticle and Emulsion Formulation: Long-chain fluorinated alcohols can be used to create stable nanoemulsions and nanoparticles for encapsulating therapeutic agents. These systems can protect the drug from degradation and facilitate targeted delivery.
-
Synthesis of Fluorinated Lipids: The hydroxyl group of this compound serves as a synthetic handle for the creation of fluorinated phospholipids. These lipids can be incorporated into liposomes to enhance their stability and alter their interaction with cell membranes, potentially improving cellular uptake of encapsulated drugs.[13] Research has shown that bacteria can synthesize novel fluoroalkyl-containing membrane lipids when exposed to perfluorinated carboxylic acids, suggesting a biological precedent for the incorporation of such moieties into lipid structures.[14][15]
Conceptual Pathway for Fluorinated Lipid Synthesis and Liposome Formulation
Caption: Synthesis of fluorinated lipids for drug delivery.
Surface Modification for Biomedical Devices
The low surface energy of perfluorinated chains can be utilized to create non-fouling surfaces on biomedical implants and devices. By grafting this compound or its derivatives onto a surface, it is possible to reduce protein adsorption and cellular adhesion, thereby improving the biocompatibility and longevity of the device.
Conclusion: A Versatile Tool for Future Innovations
This compound stands out as a specialty chemical with significant potential in cutting-edge research and development. Its unique molecular structure offers a powerful platform for the creation of advanced materials and sophisticated drug delivery systems. A thorough understanding of its commercial availability, coupled with rigorous quality control and safe handling practices, will enable researchers to fully harness its capabilities and drive innovation in the pharmaceutical and material science fields. As research into fluorinated compounds continues to expand, the demand for well-characterized, high-purity long-chain perfluorinated alcohols like this compound is expected to grow, paving the way for new discoveries and technological advancements.
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Aljawhary, D., et al. (2016). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. Environmental Science & Technology Letters, 3(10), 368-373. [Link]
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Moody, C. A., & Field, J. A. (2000). Analysis of fluorotelomer alcohols in soils: Optimization of extraction and chromatography. Environmental science & technology, 34(18), 3864-3870. [Link]
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Asensio-Ramos, M. (2020). New Analytical Methodologies based on Chromatography-Atmospheric Pressure Ionization- Mass Spectrometry for the Determination of Halogenated Organic Contaminants in Environmental Samples. [Link]
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Shimadzu. Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. [Link]
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Santos, F. J., et al. (2018). Gas chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization for fluorotelomer alcohols and perfluorinated sulfonamides determination. Journal of Chromatography A, 1573, 143-150. [Link]
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Trojanowicz, M., & Koc, M. (2013). Recent developments in methods for analysis of perfluorinated persistent pollutants. Mikrochimica Acta, 180(11-12), 957-971. [Link]
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De la Cruz, F. P., et al. (2017). 1H-NMR and 13C-NMR Spectra. In Electronic Supplementary Information for Dalton Transactions. [Link]
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bioRxiv. Synthesis of perfluorooctanoic acid-containing membrane lipids by human pathobionts. [Link]
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A Comprehensive Technical Guide to the Spectral Analysis of 1H,1H-Perfluorooctadecan-1-ol
Molecular Structure and Properties
1H,1H-Perfluorooctadecan-1-ol possesses the chemical formula C₁₈H₃F₃₅O and a molecular weight of approximately 900.16 g/mol .[1][2] Its structure consists of a long perfluorinated carbon chain (C₁₆F₃₃) attached to an ethyl alcohol group (-CH₂CH₂OH). This unique combination of a hydrophobic and lipophobic perfluorinated tail and a hydrophilic alcohol head group imparts distinct physicochemical properties that are of interest in various applications, including surface chemistry and materials science.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound, providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
¹H NMR Spectroscopy: Probing the Hydrocarbon Moiety
The ¹H NMR spectrum is expected to be relatively simple, with signals corresponding to the protons of the ethyl alcohol group. Based on data from shorter-chain analogues like 1H,1H,2H,2H-perfluoro-1-decanol, the following chemical shifts and multiplicities are predicted.[3]
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| -CH₂-OH | ~3.9 | Triplet | 2H |
| -CF₂-CH₂- | ~2.4 | Triplet of triplets | 2H |
| -OH | Variable | Singlet | 1H |
The methylene group adjacent to the hydroxyl group (-CH₂-OH) is expected to appear as a triplet due to coupling with the adjacent methylene group. The methylene group adjacent to the perfluorinated chain (-CF₂-CH₂-) will likely appear as a triplet of triplets, due to coupling with both the adjacent methylene protons and the two fluorine atoms on the neighboring difluoromethylene group. The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide insights into the carbon environments within the molecule. The highly electronegative fluorine atoms will cause significant downfield shifts for the carbons in the perfluorinated chain.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂-OH | ~60 |
| -CF₂-CH₂- | ~30 (with C-F coupling) |
| -(CF₂)₁₅- | ~105-120 (complex multiplets) |
| -CF₃ | ~118 (quartet) |
The carbon signals of the perfluorinated chain will appear as complex multiplets due to extensive carbon-fluorine coupling.
¹⁹F NMR Spectroscopy: A Window into the Fluorinated Chain
¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum of this compound is predicted to show several distinct signals corresponding to the different fluorine environments along the chain.
| Fluorine Group | Predicted Chemical Shift (δ, ppm vs. CFCl₃) |
| -CF₃ | ~ -81 |
| -CF₂-CH₂- | ~ -114 |
| -(CF₂)₁₄- | ~ -122 to -126 (multiple signals) |
| -CF₂-CF₃ | ~ -126.5 |
The terminal trifluoromethyl group (-CF₃) is expected to be the most shielded, while the difluoromethylene group adjacent to the ethyl spacer will be the most deshielded. The internal difluoromethylene groups will appear as a complex set of overlapping multiplets.
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the ¹⁹F and ¹³C spectra.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-10 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-150 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: -80 to -130 ppm.
-
Number of scans: 128-256.
-
Caption: A generalized workflow for NMR spectral acquisition and analysis.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) and chemical ionization (CI) are common techniques used for such analyses.
Predicted Fragmentation Pattern
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 900, although it may be weak or absent in EI-MS due to the lability of the long perfluorinated chain. Key fragmentation pathways for long-chain fluorinated alcohols include:
-
α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a C₁₆F₃₃CH₂ radical and the formation of a [CH₂OH]⁺ ion at m/z 31.
-
Loss of water: Dehydration of the molecular ion, resulting in a fragment at M-18 (m/z 882).
-
Fragmentation of the perfluorinated chain: Characteristic losses of CF₃ (m/z 69) and C₂F₅ (m/z 119) units, leading to a series of peaks separated by 50 amu (CF₂).
Caption: Predicted major fragmentation pathways of this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample can be dissolved in a volatile solvent and injected into the GC. A temperature program will be required to elute this high-boiling-point compound.
-
Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the mass spectrometer using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Mass Analyzer Parameters:
-
Ionization Mode: Both positive and negative ion modes should be explored. ESI in negative ion mode might show a prominent [M-H]⁻ peak.
-
Mass Range: A wide mass range (e.g., m/z 50-1000) should be scanned to detect both low-mass fragments and the molecular ion.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in this compound.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | O-H stretch | Alcohol |
| ~2950, ~2870 | C-H stretch | Alkane (CH₂) |
| ~1200-1000 (strong, broad) | C-F stretch | Perfluoroalkane |
| ~1050 | C-O stretch | Primary Alcohol |
The IR spectrum will be dominated by a very strong and broad absorption band in the 1200-1000 cm⁻¹ region, which is characteristic of the C-F stretching vibrations of the long perfluorinated chain. The broad O-H stretch around 3300 cm⁻¹ and the C-H stretches just below 3000 cm⁻¹ will confirm the presence of the alcohol and ethyl groups, respectively.
Experimental Protocol for IR Spectroscopy
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample can be placed directly on the ATR crystal.
-
KBr Pellet: The sample can be ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Solution: The compound can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a liquid cell.
Instrument Parameters:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectral data for this compound. By leveraging data from homologous compounds and fundamental spectroscopic principles, we have outlined the expected chemical shifts, fragmentation patterns, and vibrational frequencies. The provided experimental protocols offer a starting point for researchers to acquire and interpret the spectral data of this and similar long-chain fluorinated compounds. This comprehensive guide serves as a valuable resource for the scientific community, aiding in the characterization and utilization of this important molecule in various fields of research and development.
References
Sources
Methodological & Application
Application Notes and Protocols for Superhydrophobic Coatings Using 1H,1H-Perfluorooctadecan-1-ol
Introduction: The Pursuit of Extreme Water Repellency
Inspired by the self-cleaning properties of the lotus leaf, the creation of superhydrophobic surfaces has become a significant area of research with wide-ranging applications, from anti-icing and anti-corrosion coatings to self-cleaning textiles and microfluidic devices.[1][2] A surface is deemed superhydrophobic when it exhibits a static water contact angle (WCA) greater than 150° and a low contact angle hysteresis (CAH), typically less than 10°.[3] This remarkable water repellency is not achieved by a single material property but by a synergistic combination of two key factors: a hierarchical micro- and nano-scale surface roughness and a low surface energy chemical composition.[1][4][5]
This guide provides a comprehensive overview and detailed protocols for the fabrication of superhydrophobic coatings using 1H,1H-Perfluorooctadecan-1-ol. This long-chain fluorinated alcohol is an ideal candidate for lowering surface energy due to the high electronegativity of fluorine atoms and the stability of the carbon-fluorine bond, which lead to very weak intermolecular forces and, consequently, poor wetting by water.[6] We will explore the underlying chemical principles, step-by-step experimental procedures, and essential characterization techniques for developing and validating these advanced coatings.
Core Principle: A Two-Fold Approach to Superhydrophobicity
The fabrication of a superhydrophobic surface is a two-step process, as illustrated in the workflow below. The first critical step is to create a rough surface at both the micro and nano scales. This is often achieved by depositing a layer of nanoparticles, such as silica (SiO₂) or titania (TiO₂).[7] This textured surface traps air pockets between the substrate and a water droplet, leading to a composite interface that minimizes the contact between the liquid and the solid surface, a state described by the Cassie-Baxter model.[7]
The second step is the chemical modification of this roughened surface with a low surface energy material. In this case, this compound is employed. The long perfluorinated tail of this molecule is responsible for the dramatic decrease in surface energy.
Figure 1: General workflow for fabricating a superhydrophobic surface.
The Chemistry of Attachment: Esterification of Nanoparticle Surfaces
While many protocols for superhydrophobic coatings utilize fluoroalkylsilanes that form robust siloxane bonds with hydroxyl-rich surfaces, this compound, being an alcohol, participates in a different, yet effective, chemical reaction: esterification. The surfaces of nanoparticles like silica and titania are typically populated with hydroxyl (-OH) groups, also known as silanol groups in the case of silica.[4] These surface hydroxyls can react with the alcohol group of this compound, particularly with thermal promotion, to form an ester linkage (Si-O-C).[8][9] This reaction covalently grafts the highly fluorinated, water-repellent molecules onto the nanoparticle surface.
Figure 2: Covalent attachment of this compound to a silica nanoparticle surface via esterification.
Experimental Protocols
The following protocols provide a step-by-step guide for creating superhydrophobic surfaces on a glass substrate using a two-step process involving the deposition of silica nanoparticles followed by functionalization with this compound.
Part 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol details the synthesis of monodisperse silica nanoparticles of approximately 100-150 nm in diameter.[10]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
-
Glass beakers and magnetic stir bars
-
Hotplate stirrer
Procedure:
-
In a 250 mL glass beaker, combine 100 mL of ethanol and 10 mL of deionized water.
-
Add 5 mL of ammonium hydroxide solution to the ethanol/water mixture.
-
Place the beaker on a hotplate stirrer and stir at a constant rate (e.g., 400 rpm) at room temperature.
-
Slowly add 7 mL of TEOS to the stirring solution.
-
Continue stirring for at least 12 hours. The initially clear solution will become turbid as the silica nanoparticles form and precipitate.
-
After 12 hours, the silica nanoparticles can be collected by centrifugation and washed several times with ethanol to remove unreacted reagents.
-
Resuspend the final silica nanoparticle pellet in a known volume of absolute ethanol to create a stock suspension (e.g., 1% w/v).
Part 2: Preparation of the Superhydrophobic Coating
Materials:
-
Silica nanoparticle suspension in ethanol (from Part 1)
-
This compound
-
A suitable organic solvent (e.g., Toluene or a fluorinated solvent)
-
Glass slides (or other substrates)
-
Spin coater or dip coater
-
Oven
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the glass slides by sonication in a sequence of acetone, ethanol, and deionized water (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas and then place them in an oven at 110°C for 30 minutes to ensure a completely dry and hydroxylated surface.
-
-
Nanoparticle Deposition:
-
Spin Coating: Place a cleaned glass slide on the spin coater. Dispense the silica nanoparticle suspension onto the substrate and spin at a suitable speed (e.g., 2000 rpm for 30 seconds) to create a uniform layer. Repeat this step 2-3 times to build up the desired surface roughness.[10][11]
-
Dip Coating: Alternatively, immerse the substrate into the silica nanoparticle suspension for a set time (e.g., 5 minutes), withdraw it at a constant speed, and allow it to dry.
-
-
Preparation of the Functionalization Solution:
-
Dissolve this compound in a suitable solvent to a final concentration of 0.5-1% (w/v). Due to the long fluorinated chain, fluorinated solvents or toluene are recommended. Sonication may be required to aid dissolution.
-
-
Surface Functionalization:
-
Immerse the nanoparticle-coated substrates into the this compound solution.
-
Place the container in an oven at 80-100°C for 2-4 hours to promote the esterification reaction between the alcohol and the surface hydroxyl groups of the silica nanoparticles.[8]
-
After the reaction, remove the substrates and rinse them thoroughly with the same solvent used for the solution to remove any physically adsorbed molecules.
-
Dry the coated substrates in an oven at 70°C for 30 minutes.
-
Characterization and Validation
The successful fabrication of a superhydrophobic surface must be validated through quantitative measurements.
Wettability Analysis
The primary method for characterizing a superhydrophobic surface is by measuring the water contact angle (WCA) and contact angle hysteresis (CAH) using a goniometer.[3]
| Parameter | Description | Typical Value for Superhydrophobicity |
| Water Contact Angle (WCA) | The angle where a liquid-vapor interface meets a solid surface. It quantifies the wettability of a solid surface. | > 150°[1][3] |
| Contact Angle Hysteresis (CAH) | The difference between the advancing and receding contact angles. It is a measure of the adhesion of the water droplet to the surface. | < 10°[3] |
Table 1: Key parameters for the characterization of superhydrophobic surfaces.
Surface Morphology and Composition
To understand the relationship between the surface structure and its properties, the following characterization techniques are recommended:
-
Scanning Electron Microscopy (SEM): To visualize the micro- and nano-scale roughness of the nanoparticle coating.
-
Atomic Force Microscopy (AFM): To obtain quantitative data on the surface topography and roughness.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful grafting of the this compound onto the nanoparticle surface by identifying the characteristic C-F and Si-O-C stretching vibrations.[10][11]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of fluorine.
Troubleshooting and Key Considerations
-
Incomplete Hydrophobicity: If the contact angle is below 150°, it could be due to insufficient surface roughness or incomplete functionalization. Try increasing the number of nanoparticle layers or extending the reaction time/temperature for the esterification step.
-
Poor Coating Adhesion: Ensure the substrate is meticulously cleaned before nanoparticle deposition.
-
Solvent Selection: The solubility of long-chain fluorinated alcohols can be limited in common organic solvents.[12] It is crucial to select a solvent in which this compound is fully soluble to ensure a uniform functionalization solution.
-
Safety Precautions: this compound may cause skin and eye irritation.[13] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
Conclusion
The use of this compound offers a robust method for creating superhydrophobic surfaces. By combining the engineered roughness of a nanoparticle layer with the low surface energy imparted by this fluorinated alcohol, it is possible to achieve extreme water repellency. The key to a successful and durable coating lies in the understanding and control of the surface chemistry, specifically the esterification reaction that grafts the hydrophobic molecules to the roughened surface. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers and professionals to develop and validate high-performance superhydrophobic coatings for a multitude of applications.
References
-
Interlayer esterification of layered silicic acid-alcohol nanostructured materials derived from alkoxytrichlorosilane. PubMed. Available at: [Link]
-
Biobased superhydrophobic coating enabled by nanoparticle assembly. RSC Publishing. Available at: [Link]
-
The role of silanol groups on the reaction of SiO2 and anhydrous hydrogen fluoride gas. ResearchGate. Available at: [Link]
-
Preparation of Robust Superhydrophobic Coatings Using Hydrophobic and Tough Micro/Nano Particles. MDPI. Available at: [Link]
-
Toward Functionalized Surfaces through Surface Esterification of Silica. ResearchGate. Available at: [Link]
-
Effect of Fluorotelomer Alcohol Chain Length on Aqueous Solubility and Sorption by Soils. ACS Publications. Available at: [Link]
-
Surface modification of titanium dioxide. ResearchGate. Available at: [Link]
-
Advances in the Fabrication and Characterization of Superhydrophobic Surfaces Inspired by the Lotus Leaf. PubMed Central. Available at: [Link]
-
Preparation of Hollow Silica Nanoparticles Using Fluorinated Surfactant and Fluorocarbon Solvents. Engineering and Technology For Sustainable Development. Available at: [Link]
-
This compound | C18H3F35O | CID 2776267. PubChem. Available at: [Link]
-
Fabrication and Characterization of Superhydrophobic Al-Based Surface Used for Finned-Tube Heat Exchangers. MDPI. Available at: [Link]
-
Facile Preparation of Durable Superhydrophobic Coating by Liquid-Phase Deposition for Versatile Oil/Water Separation. MDPI. Available at: [Link]
-
Fluorine Based Superhydrophobic Coatings. MDPI. Available at: [Link]
-
Fluorine Based Superhydrophobic Coatings. CORE. Available at: [Link]
-
Advances in the Fabrication and Characterization of Superhydrophobic Surfaces Inspired by the Lotus Leaf. PubMed. Available at: [Link]
-
Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PubMed Central. Available at: [Link]
-
Recent Innovations in the Design of Hydrophobic Coatings to Prevent Equipment Icing. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fabrication of Superhydrophobic Coating Based on Waterborne Silicone-Modified Polyurethane Dispersion and Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. my.eng.utah.edu [my.eng.utah.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Interlayer esterification of layered silicic acid-alcohol nanostructured materials derived from alkoxytrichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pure.mpg.de [pure.mpg.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: 1H,1H-Perfluorooctadecan-1-ol as a Water and Oil Repellent Finish
Introduction: The Power of Perfluorination in Surface Science
1H,1H-Perfluorooctadecan-1-ol is a long-chain fluorinated alcohol renowned for its ability to create surfaces with exceptionally low energy, leading to pronounced water and oil repellency. Its molecular structure, characterized by a lengthy perfluorinated carbon chain and a terminal hydroxyl group, is the key to its functionality. The highly electronegative fluorine atoms create a stable, non-polar surface that minimizes intermolecular interactions with both polar (water) and non-polar (oil) liquids. This guide provides a comprehensive overview of the principles, practical application protocols, and characterization techniques for utilizing this compound to create robust superhydrophobic and oleophobic surfaces.
The perfluorinated tail of the molecule is both hydrophobic and oleophobic, meaning it repels both water and oils.[1] This dual repellency is a direct consequence of the strong carbon-fluorine bonds, which are highly stable and create a surface with very low energy.[2] When applied to a substrate, these molecules self-assemble into a densely packed monolayer, with the perfluorinated chains oriented away from the surface, creating a "fluorine-rich" interface that dramatically reduces wettability.
Core Principles: Engineering Repellency through Surface Chemistry and Topography
The creation of highly repellent surfaces, often termed "superhydrophobic" or "superoleophobic," relies on two fundamental principles: low surface energy and specific surface topography. While this compound provides the necessary low surface energy, the physical structure of the substrate also plays a critical role.
A superhydrophobic surface is generally defined as one exhibiting a static water contact angle greater than 150°.[3] Similarly, a superoleophobic surface displays a high contact angle with low surface tension liquids like oils. The combination of the inherent repellency of the fluorinated coating and a micro- or nano-structured surface can trap air pockets beneath liquid droplets, further minimizing the contact area and enhancing repellency. This is often referred to as the "Cassie-Baxter" state.
Safety and Handling of this compound
As a long-chain per- and polyfluoroalkyl substance (PFAS), this compound requires careful handling due to potential health and environmental concerns. Long-chain PFAS are known for their persistence in the environment and their tendency to bioaccumulate.[4] Exposure to certain PFAS has been linked to adverse health effects.[5]
GHS Hazard Statements:
Precautionary Measures:
-
Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
Wear chemical splash goggles and a face shield.
-
Use a lab coat to protect clothing.
-
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Experimental Protocols: Application of this compound Coatings
The following protocols provide detailed methodologies for applying this compound to various substrates. The choice of method will depend on the substrate material, desired coating thickness, and available equipment.
Substrate Preparation: The Foundation for a Robust Coating
Proper substrate preparation is critical for achieving a uniform and durable coating. The goal is to create a clean, reactive surface that can bond with the hydroxyl group of the this compound.
Protocol for Silicon Wafers and Glass Slides:
-
Sonciate the substrate in a bath of acetone for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonciate in a bath of isopropyl alcohol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
For enhanced hydroxyl group formation, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Extreme caution is required when handling piranha solution as it is highly corrosive and reactive.
-
Rinse extensively with DI water and dry with nitrogen.
Protocol for Metal Substrates (e.g., Aluminum, Stainless Steel):
-
Degrease the surface by sonicating in acetone and then ethanol.
-
Rinse with DI water.
-
To create a rougher surface for enhanced repellency, consider mechanical or chemical etching methods.
-
Rinse thoroughly with DI water and dry with nitrogen.
Solution Preparation
The concentration of the this compound solution will influence the thickness and uniformity of the coating.
-
Solvent Selection: A fluorinated solvent such as hexafluoroisopropanol or a perfluorinated solvent is ideal for dissolving this compound. Alternatively, some success can be achieved with certain polar organic solvents, but solubility may be limited.
-
Concentration: A typical starting concentration is 0.1% to 1% (w/v). The optimal concentration should be determined empirically for the specific application.
Protocol:
-
Weigh the desired amount of this compound in a clean, dry glass vial.
-
Add the appropriate volume of solvent.
-
Gently agitate or sonicate the solution until the solid is completely dissolved.
Application Methods
Dip-coating is a simple and effective method for coating all surfaces of a substrate.
Parameters:
| Parameter | Typical Range |
|---|---|
| Immersion Time | 1 - 10 minutes |
| Withdrawal Speed | 1 - 10 mm/s |
| Curing Temperature | 100 - 150 °C |
| Curing Time | 30 - 60 minutes |
Step-by-Step Protocol:
-
Immerse the prepared substrate into the this compound solution.
-
Allow the substrate to remain immersed for the desired time to ensure complete wetting.
-
Withdraw the substrate from the solution at a constant, slow speed. The withdrawal speed is a critical parameter that affects coating thickness.
-
Allow the solvent to evaporate in a fume hood.
-
Cure the coated substrate in an oven at the specified temperature and time to promote adhesion and self-assembly of the monolayer.
Spin-coating is ideal for producing highly uniform thin films on flat substrates like silicon wafers.[7][8]
Parameters:
| Parameter | Typical Range |
|---|---|
| Spin Speed | 1000 - 4000 rpm |
| Spin Time | 30 - 60 seconds |
| Curing Temperature | 100 - 150 °C |
| Curing Time | 30 - 60 minutes |
Step-by-Step Protocol:
-
Place the prepared substrate on the spin-coater chuck.
-
Dispense a small amount of the this compound solution onto the center of the substrate.
-
Start the spin-coater and ramp up to the desired speed.
-
Continue spinning for the specified time to allow the solution to spread evenly and the solvent to evaporate.
-
Carefully remove the coated substrate and cure it in an oven.
Spray-coating is suitable for coating larger or irregularly shaped surfaces.[9]
Parameters:
| Parameter | Typical Range |
|---|---|
| Nozzle-to-Substrate Distance | 10 - 20 cm |
| Spray Pressure | 10 - 20 psi |
| Curing Temperature | 100 - 150 °C |
| Curing Time | 30 - 60 minutes |
Step-by-Step Protocol:
-
Secure the prepared substrate in a well-ventilated spray booth.
-
Load the this compound solution into an airbrush or spray gun.
-
Apply the coating in even, sweeping motions across the substrate.
-
Allow the solvent to evaporate between passes if multiple layers are desired.
-
Cure the coated substrate in an oven.
Characterization of Repellent Surfaces
The performance of the this compound coating should be quantified using surface characterization techniques.
Contact Angle Goniometry
Contact angle measurement is the primary method for quantifying the hydrophobicity and oleophobicity of a surface.[10]
Static Contact Angle Protocol:
-
Place the coated substrate on the goniometer stage.
-
Dispense a small droplet (typically 2-5 µL) of DI water or a test oil (e.g., hexadecane) onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet.
-
Repeat the measurement at multiple locations on the surface to ensure uniformity.
Dynamic Contact Angle (Advancing and Receding) Protocol:
-
Dispense a droplet onto the surface with the needle tip remaining in the droplet.
-
Slowly increase the volume of the droplet and record the advancing contact angle just before the contact line moves.
-
Slowly decrease the volume of the droplet and record the receding contact angle just before the contact line recedes.
-
The difference between the advancing and receding angles is the contact angle hysteresis, which is an indicator of droplet adhesion.
Expected Results:
| Liquid | Expected Static Contact Angle |
|---|---|
| Deionized Water | > 150° (superhydrophobic) |
| Hexadecane | > 90° (oleophobic) |
Surface Morphology Analysis
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to visualize the surface topography and assess the uniformity of the coating.
Visualizing the Process and Mechanism
Caption: Workflow for creating a repellent surface using this compound.
Caption: Molecular orientation of this compound on a substrate.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Repellency (Low Contact Angle) | Incomplete surface cleaning or activation. | Repeat the substrate preparation protocol. |
| Low concentration of coating solution. | Increase the concentration of this compound. | |
| Inadequate curing time or temperature. | Optimize curing parameters. | |
| Non-uniform Coating | Inconsistent withdrawal speed (dip-coating). | Use a motorized dip-coater for better control. |
| Uneven solution dispensing (spin-coating). | Dispense the solution quickly and at the center of the substrate. | |
| Clogged nozzle or uneven spray pattern (spray-coating). | Clean the spray nozzle and adjust the spray pressure. | |
| Poor Adhesion of the Coating | Insufficient surface activation. | Ensure the substrate has a high density of hydroxyl groups. |
| Incompatible solvent. | Use a recommended fluorinated solvent. |
Conclusion and Future Outlook
This compound is a highly effective molecule for creating water and oil repellent surfaces. The protocols outlined in this guide provide a robust framework for its application and characterization. However, it is imperative to acknowledge the environmental and health considerations associated with long-chain PFAS. The scientific community is actively researching and developing safer, more sustainable alternatives that can provide similar performance without the associated risks. As such, while this compound remains a valuable tool for research and development, its use should be judicious and with strict adherence to safety protocols, while keeping an eye on the development of next-generation repellent materials.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. nanoscience.com [nanoscience.com]
- 3. CN105419627A - Super-oleophobic coating and preparation method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. biolinscientific.com [biolinscientific.com]
- 6. The Fabrication of Oleophobic Coating and Its Application in Particulates Filtration [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for the Dissolution of 1H,1H-Perfluorooctadecan-1-ol
Introduction: Understanding the Challenge of 1H,1H-Perfluorooctadecan-1-ol Dissolution
This compound is a long-chain saturated fluorotelomer alcohol characterized by a lengthy perfluorinated carbon chain and a terminal hydroxyl group. This unique structure imparts properties such as high hydrophobicity, oleophobicity, and thermal stability, making it a valuable compound in the development of specialized coatings, surface modifiers, and in materials science research. However, the very characteristics that make this compound desirable also present a significant challenge in its handling and application: its dissolution.
The long, rigid perfluorinated chain leads to strong intermolecular forces and a crystalline, waxy nature, resulting in very low solubility in common organic solvents at ambient temperatures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and a detailed experimental protocol for the effective dissolution of this compound. The methodologies described herein are grounded in the physicochemical properties of fluorinated compounds and are designed to ensure consistent and reliable solution preparation.
Safety First: Handling this compound
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a skin, eye, and respiratory irritant[1].
Essential Personal Protective Equipment (PPE) includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood.
-
Protective Clothing: A lab coat should be worn at all times.
All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Principles of Solubility for Long-Chain Fluorinated Alcohols
The dissolution of this compound is governed by the "like dissolves like" principle, but with the added complexity of its fluorous nature. The long perfluorinated tail is not lipophilic in the traditional sense; it is "fluorophilic." This means it has a strong preference for interacting with other fluorinated molecules.
-
Solvent Selection: Due to the dominant fluorophilic character, traditional non-polar hydrocarbon solvents are often poor choices. The most effective solvents are typically those that are either fluorinated themselves or have a high degree of polarity to interact with the terminal hydroxyl group. Studies on similar, shorter-chain fluorotelomer alcohols have demonstrated miscibility or solubility in solvents such as methanol and chloroform[2]. The polarity of the solvent plays a crucial role, with more polar organic solvents generally showing better solubility for perfluorinated compounds with polar head groups[3]. "Fluorous" solvents, which are themselves highly fluorinated, are excellent candidates for dissolving other fluorinated compounds[4][5].
-
Mechanical Agitation: Due to its waxy nature, mechanical agitation is essential to break down solid aggregates and increase the surface area available for solvent interaction. Techniques such as vortexing, sonication, or high-shear mixing can significantly accelerate the dissolution process[8][9].
Experimental Protocol for the Dissolution of this compound
This protocol provides a step-by-step methodology for dissolving this compound. It is recommended to perform a small-scale trial dissolution first to determine the optimal solvent and temperature for your specific application.
Materials and Equipment:
-
This compound (solid)
-
Selected solvent (e.g., a fluorinated solvent such as perfluorohexane or a polar organic solvent such as methanol)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes and syringes
Procedure:
-
Pre-Dissolution Preparation:
-
Ensure all glassware is scrupulously clean and dry to prevent contamination.
-
Accurately weigh the desired amount of this compound using an analytical balance and transfer it to a clean, dry glass vial.
-
-
Solvent Addition:
-
Add the selected solvent to the vial containing the solid this compound to achieve the desired concentration. It is advisable to start with a lower concentration (e.g., 1-5 mg/mL) for initial trials.
-
-
Initial Mixing:
-
Securely cap the vial and vortex the mixture for 1-2 minutes to break up any large clumps of the solid.
-
-
Controlled Heating and Agitation:
-
Place the vial on a hot plate with magnetic stirring.
-
Begin stirring at a moderate speed to create a vortex.
-
Gradually increase the temperature of the hot plate. A starting temperature of 50-60°C is recommended. Caution: Do not exceed the boiling point of the solvent.
-
Monitor the solution closely for signs of dissolution. The waxy solid should gradually melt and dissolve into the solvent.
-
-
Sonication (Optional but Recommended):
-
If the solid does not fully dissolve with heating and stirring, transfer the vial to an ultrasonic bath.
-
Sonicate in intervals of 5-10 minutes, periodically checking for complete dissolution. The cavitation energy from sonication can effectively break down stubborn aggregates.
-
-
Cooling and Observation:
-
Once the solid is completely dissolved, turn off the heat and allow the solution to cool to room temperature.
-
Observe the solution carefully during cooling. If the compound precipitates out of solution, it indicates that the concentration is too high for room temperature stability in that particular solvent. If this occurs, the solution will need to be reheated before use or a lower concentration must be prepared.
-
-
Storage:
-
Store the prepared solution in a tightly sealed vial with a PTFE-lined cap to prevent solvent evaporation.
-
For long-term storage, it is advisable to store the solution at a controlled temperature and protected from light. Periodically check for any signs of precipitation.
-
Troubleshooting Common Dissolution Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Dissolution | Insufficient temperature. | Gradually increase the temperature, not exceeding the solvent's boiling point. |
| Inadequate agitation. | Increase stirring speed or use an ultrasonic bath. | |
| Incorrect solvent choice. | Try a more suitable solvent, such as a fluorinated solvent or a different polar organic solvent. | |
| Precipitation Upon Cooling | The solution is supersaturated at room temperature. | Prepare a more dilute solution. Alternatively, gently warm the solution before each use. |
| Cloudy or Hazy Solution | Presence of impurities or moisture. | Use high-purity, anhydrous solvents. Ensure glassware is completely dry. |
Quantitative Data Summary
The following table provides a starting point for solvent selection and dissolution parameters. The optimal conditions should be determined empirically for your specific experimental needs.
| Solvent Class | Examples | Recommended Starting Temperature | Notes |
| Fluorinated Solvents | Perfluorohexane, Perfluorononane | Room Temperature to 40°C | Expected to have the highest solubility due to the "fluorophilic" nature of the solute[4][5]. |
| Polar Protic Solvents | Methanol, Ethanol | 40°C to 60°C | Good potential for dissolving the polar head group. Shorter-chain fluorinated alcohols show good solubility[2][7]. |
| Chlorinated Solvents | Chloroform, Dichloromethane | 40°C to 50°C | Often effective for a wide range of organic compounds, including some fluorinated molecules[2][7]. |
Visualizing the Dissolution Workflow
The following diagram illustrates the key decision points and steps in the experimental protocol for dissolving this compound.
Caption: A flowchart of the experimental procedure for dissolving this compound.
References
-
Cheméo. (n.d.). Chemical Properties of 1H,1H,2H,2H-Perfluorodecan-1-ol (CAS 678-39-7). Retrieved from [Link]
-
ResearchGate. (n.d.). PFOS solubility in different organic solvents. Retrieved from [Link]
-
Gao, Y., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters, 8(12), 1033-1038. Retrieved from [Link]
-
Kyoto University Research Information Repository. (2014). Study on Contamination of Fluorotelomer Alcohols (FTOHs) and Perfluoroalkyl Carboxylates (PFCAs) in Air. Retrieved from [Link]
-
Diva-Portal.org. (2018). Supramolecular solvents for the extraction of perfluoroalkyl substances in water. Retrieved from [Link]
-
NIH. (2024). Perfluorodecalin allows resuspension and prevents sediment solidification of extended-release drug formulations in primary packaging. International Journal of Pharmaceutics, 655, 124011. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Retrieved from [Link]
-
PubMed. (2021). Perfluoroalkanes remain on water surface even after volatilization: Affinity analysis of fluorinated solvent with water surface. Journal of Colloid and Interface Science, 604, 734-741. Retrieved from [Link]
-
CiteSeerX. (2009). IJPSR (2009), Issue 1, Vol. Retrieved from [Link]
-
PubMed. (2007). Half-life of serum elimination of perfluorooctanesulfonate,perfluorohexanesulfonate, and perfluorooctanoate in retired fluorochemical production workers. Environmental Health Perspectives, 115(9), 1298-1305. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Perfluorooctane (CAS 335-65-9). Retrieved from [Link]
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- 2. 1H,1H,2H,2H-Perfluorodecan-1-ol (CAS 678-39-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 6. Perfluorodecalin allows resuspension and prevents sediment solidification of extended-release drug formulations in primary packaging - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 1H,1H-Perfluorooctadecan-1-ol in the Synthesis of Advanced Fluorinated Polymers
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative for Fluorinated Polymers
In the landscape of advanced materials, fluorinated polymers occupy a unique and critical position. The strategic incorporation of fluorine atoms into a polymer backbone imparts a suite of exceptional properties, including profound hydrophobicity and oleophobicity, high thermal stability, chemical inertness, and low surface energy. These characteristics are paramount in a diverse array of applications, from the development of self-cleaning surfaces and anti-fouling coatings to the fabrication of advanced biomedical devices and high-performance textiles.
This guide focuses on the application of a key building block in this field: 1H,1H-Perfluorooctadecan-1-ol . The long perfluorinated chain of this alcohol is instrumental in achieving a high degree of fluorination at the polymer surface, thereby maximizing the expression of desirable fluoropolymer characteristics. We will explore its integration into polymer structures through various synthetic methodologies, providing both the theoretical underpinnings and practical, field-tested protocols.
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental to its effective application. The properties of this compound dictate its reactivity and the necessary conditions for its successful incorporation into polymeric structures.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃F₃₅O | PubChem[1] |
| Molecular Weight | 900.2 g/mol | PubChem[1] |
| Appearance | White to off-white powder or solid | --- |
| Solubility | Insoluble in water; soluble in fluorinated solvents and some organic solvents at elevated temperatures. | General Knowledge |
Safety and Handling of Fluorinated Reagents
As with all fluorinated compounds, appropriate safety precautions are essential. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]
Core Safety Directives:
-
Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
-
Handling: Avoid inhalation of dust. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Part 1: Synthesis of Fluorinated Polyacrylates via Esterification and Subsequent Polymerization
A primary route to leveraging this compound is through its conversion to a polymerizable acrylate monomer. This is typically achieved via esterification with acryloyl chloride. The resulting monomer can then be polymerized using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Workflow for Fluorinated Polyacrylate Synthesis
Caption: Workflow for the synthesis of fluorinated polyacrylates.
Protocol 1.1: Synthesis of 1H,1H-Perfluorooctadecyl Acrylate Monomer
Rationale: This protocol details the esterification of this compound with acryloyl chloride to yield the corresponding acrylate monomer. Triethylamine is used as a base to neutralize the HCl byproduct, driving the reaction to completion. Anhydrous conditions are crucial to prevent the hydrolysis of acryloyl chloride.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1H,1H-Perfluorooctadecyl acrylate monomer.
Protocol 1.2: ATRP of 1H,1H-Perfluorooctadecyl Acrylate
Rationale: Atom Transfer Radical Polymerization (ATRP) allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity.[2] This protocol is a model for the homopolymerization of the fluorinated acrylate monomer. The choice of initiator (e.g., ethyl α-bromoisobutyrate) and catalyst system (e.g., CuBr/PMDETA) is critical for achieving a controlled polymerization.
Materials:
-
1H,1H-Perfluorooctadecyl acrylate (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Schlenk flask
-
Inert atmosphere setup
Procedure:
-
To a Schlenk flask, add the monomer, anisole, and EBiB initiator. The ratio of monomer to initiator will determine the target degree of polymerization.
-
In a separate vial, prepare the catalyst complex by adding CuBr and PMDETA.
-
Subject the monomer/initiator solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under a positive pressure of inert gas, add the catalyst complex to the reaction mixture.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Monitor the polymerization by taking samples at timed intervals and analyzing the monomer conversion by ¹H NMR and the molecular weight evolution by Gel Permeation Chromatography (GPC).
-
Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum to obtain the final fluorinated polyacrylate.
Part 2: Synthesis of Fluorinated Polyurethanes via Polyaddition
This compound can act as a chain-terminating agent or be incorporated into the polymer backbone in the synthesis of fluorinated polyurethanes. This is achieved through the reaction of its hydroxyl group with isocyanates.
Reaction Scheme for Fluorinated Polyurethane Synthesis
Caption: Synthesis of fluorinated polyurethanes.
Protocol 2.1: Synthesis of a Fluorinated Polyurethane with this compound as an End-Capping Agent
Rationale: In this protocol, a standard diisocyanate and a polyol are reacted to form an isocyanate-terminated prepolymer. This compound is then introduced to cap the ends of the polymer chains. This strategically places the long fluorinated chains at the termini, which tend to migrate to the surface, imparting the desired surface properties.
Materials:
-
Isophorone diisocyanate (IPDI)
-
Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol )
-
This compound
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Three-neck round-bottom flask with a mechanical stirrer, thermometer, and nitrogen inlet
Procedure:
-
Dry the PTMG under vacuum at 80 °C for 4 hours prior to use.
-
In the reaction flask under a nitrogen atmosphere, add the dried PTMG and anhydrous DMF.
-
Add IPDI to the flask and stir the mixture at 80 °C.
-
Add a catalytic amount of DBTDL to the reaction mixture.
-
Allow the prepolymerization to proceed for 2-3 hours.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Add the solution of the fluorinated alcohol to the prepolymer mixture.
-
Continue the reaction at 80 °C for another 2-3 hours, or until the isocyanate peak in the FT-IR spectrum disappears.
-
Precipitate the resulting fluorinated polyurethane by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven at 60 °C.
Part 3: Characterization of Fluorinated Polymers
A multi-faceted approach is necessary to fully characterize the synthesized fluorinated polymers and confirm the successful incorporation of the fluorinated moiety.
| Technique | Information Obtained |
| ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the monomer and polymer, and allows for the determination of monomer conversion and copolymer composition. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the characteristic functional groups in the monomer and polymer, confirming the success of the polymerization reaction. |
| Contact Angle Goniometry | Measures the static contact angles of water and other liquids on polymer films to quantify the surface hydrophobicity and oleophobicity. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental analysis of the polymer surface, confirming the presence and concentration of fluorine. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the fluorinated polymer. |
Conclusion and Future Outlook
This compound serves as a versatile and potent building block for the synthesis of high-performance fluorinated polymers. The protocols outlined in this guide provide a foundational framework for its use in creating both fluorinated polyacrylates and polyurethanes. The ability to precisely control the architecture of these polymers through techniques like ATRP and RAFT opens up a vast design space for materials with tailored surface properties. Future research will undoubtedly focus on the development of more complex architectures, such as block and graft copolymers, to further enhance the functionality and applicability of these remarkable materials in fields ranging from advanced coatings to next-generation biomedical implants.
References
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].
-
Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids. PubMed. Available at: [Link].
-
Synthesis of Fluorine-Containing Polymers by Functionalization of cis-1,4-Polyisoprene with Hypervalent Iodine Compounds. ResearchGate. Available at: [Link].
-
Mechanoredox catalyzed cationic RAFT polymerization via perfluorinated anion assistance for the synthesis of high-molecular-weight polymers. RSC Publishing. Available at: [Link].
-
1H,1H,2H,2H-perfluorodecyl-acrylate-containing block copolymers from ARGET ATRP. ResearchGate. Available at: [Link].
-
An Oxygen-Tolerant PET-RAFT Polymerization for Screening Structure–Activity Relationships. National Institutes of Health. Available at: [Link].
-
RAFT Based Synthesis of In-house Polymers. protocols.io. Available at: [Link].
-
Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Wiley Online Library. Available at: [Link].
-
Cu(0)-RDRP of acrylates using an alkyl iodide initiator. ETH Zurich Research Collection. Available at: [Link].
Sources
Topic: Functionalization of Nanoparticles with 1H,1H-Perfluorooctadecan-1-ol for Advanced Surface Engineering
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Fluorinated Surfaces
The strategic modification of nanoparticle surfaces is a cornerstone of modern materials science and nanomedicine.[1] Surface functionalization dictates the nanoparticle's interaction with its environment, influencing everything from colloidal stability and biocompatibility to targeted delivery and cellular uptake.[2][3] Among the vast library of surface modifiers, long-chain fluorinated molecules are of paramount importance for their ability to drastically lower surface energy. This unique property, exemplified by materials like 1H,1H-Perfluorooctadecan-1-ol, is the key to creating superhydrophobic and oleophobic surfaces.[4][5]
Such highly repellent surfaces are sought after for a multitude of applications, including self-cleaning coatings, anti-icing materials, advanced drug delivery vehicles that evade biological fouling, and specialized diagnostic tools.[6][7][8] This guide provides a comprehensive framework for understanding and executing the functionalization of nanoparticles using this compound, focusing on the creation of robust, covalently-bound self-assembled monolayers (SAMs) on oxide-based nanoparticles (e.g., Silica, Titania).
Core Principle: The Silanization Gateway to Covalent Functionalization
Directly applying this compound to a typical hydroxyl-terminated nanoparticle surface (like silica) will result in, at best, a weak physisorption via hydrogen bonding. For a durable and stable functionalization capable of withstanding harsh conditions, a covalent linkage is essential. The most reliable and widely adopted strategy to achieve this is through silane chemistry .
The underlying principle involves converting the terminal alcohol group (-OH) of the fluorinated molecule into a reactive silane headgroup (e.g., -SiCl₃ or -Si(OCH₃)₃). This "silanized" version of the molecule then serves as a powerful coupling agent. The silane headgroup readily reacts with the surface hydroxyl groups (-OH) on oxide nanoparticles to form highly stable covalent Si-O-Si bonds.[9] This process, when performed under controlled, anhydrous conditions, leads to the formation of a dense, highly ordered SAM, presenting a robust fluorinated interface to the external environment.
This guide will therefore focus on a two-stage conceptual process: the conversion of the alcohol to a silane coupling agent, followed by the detailed protocol for nanoparticle functionalization.
Experimental Design & Workflow
The overall strategy is a multi-step process requiring careful control over reaction conditions to ensure the formation of a high-quality monolayer.
Protocol 1: Silanization of Silica Nanoparticles
This protocol details the functionalization step using a commercially available fluoroalkylsilane, (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS), as a direct analogue for a custom-synthesized silane from this compound. The principles and procedures are directly transferable.
Causality Note: The use of trichlorosilanes is mandated by their high reactivity towards surface hydroxyls.[10] However, this reactivity also makes them extremely sensitive to moisture, which can cause premature hydrolysis and polymerization in solution, leading to aggregated material instead of a smooth monolayer.[11] Therefore, all solvents and glassware must be scrupulously dried.
Materials & Reagents
| Reagent/Material | Specification | Purpose |
| Silica Nanoparticles (SiO₂) | Monodisperse, 20-100 nm diameter | Substrate for functionalization |
| (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane | 96% or higher | Fluorinated coupling agent |
| Toluene | Anhydrous, 99.8% | Reaction solvent |
| Ethanol | 200 Proof | Washing solvent |
| Deionized Water | 18.2 MΩ·cm | Nanoparticle preparation/washing |
| n-Propylamine | Optional, catalyst grade | Base catalyst for silanization |
Step-by-Step Methodology
-
Nanoparticle Preparation & Surface Activation:
-
Disperse 100 mg of silica nanoparticles in 50 mL of ethanol via bath sonication for 15 minutes to ensure a homogenous suspension.
-
Centrifuge the nanoparticles at 8,000 x g for 10 minutes. Discard the supernatant.
-
To ensure a fully hydroxylated surface, resuspend the nanoparticles in 50 mL of deionized water, sonicate for 10 minutes, and then repeat the centrifugation and supernatant removal.
-
Dry the nanoparticle pellet in a vacuum oven at 120°C overnight. This step is critical to remove adsorbed water before the silanization reaction.
-
-
Silanization Reaction:
-
Work in a controlled atmosphere (glovebox or fume hood with dry air/nitrogen flow) for this step.
-
Transfer the dried silica nanoparticles into a dry, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add 50 mL of anhydrous toluene to the flask and sonicate for 20 minutes to fully redisperse the dried nanoparticles.
-
In a separate, dry vial, prepare a 1% (v/v) solution of the fluoroalkylsilane in anhydrous toluene. For this protocol, add 0.5 mL of (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane to 49.5 mL of anhydrous toluene.
-
Slowly inject the silane solution into the nanoparticle suspension while stirring vigorously under a nitrogen atmosphere.
-
(Optional Catalyst): For some systems, adding a small amount of a base catalyst like n-propylamine (e.g., 50 µL) can accelerate the reaction.[12]
-
Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring. A longer reaction time ensures maximum surface coverage.
-
-
Washing and Purification:
-
After the reaction, quench any unreacted silane by adding 5 mL of ethanol to the mixture.
-
Centrifuge the suspension at 8,000 x g for 10 minutes. Discard the supernatant.
-
To remove unreacted silane and byproducts, wash the nanoparticle pellet sequentially with:
-
Toluene (2 x 50 mL)
-
Ethanol (2 x 50 mL)
-
-
Between each wash, thoroughly resuspend the pellet using sonication before centrifugation.
-
-
Curing:
-
After the final wash, dry the functionalized nanoparticle pellet in a vacuum oven at 120°C for at least 4 hours.
-
Rationale: This curing step drives the condensation reaction between adjacent silanol groups on the surface, forming a cross-linked, stable siloxane (Si-O-Si) network and strengthening the monolayer.
-
Protocol 2: Characterization for Validation
A protocol is only trustworthy if its outcome can be verified. The following characterization techniques are essential to confirm the successful functionalization of the nanoparticles.
Expected Characterization Results Summary
| Technique | Parameter | Unmodified SiO₂ | Fluorinated SiO₂ | Purpose of Analysis |
| Contact Angle | Water Contact Angle | < 60° (Hydrophilic)[13] | > 150° (Superhydrophobic)[14] | Confirms drastic change in surface energy. |
| FTIR | Key Peaks (cm⁻¹) | ~3400 (O-H), ~1100 (Si-O-Si) | ~1150-1250 (C-F), ~2900 (C-H), ~1100 (Si-O-Si) | Verifies presence of fluorocarbon chain.[15][16] |
| XPS | Elemental Peaks (eV) | Si2p, O1s | F1s (~689 eV), C1s (CF₂/CF₃ shifts), Si2p, O1s | Provides quantitative surface elemental composition.[17][18] |
A. Contact Angle Goniometry
This is the most direct and powerful method to confirm a change in surface wettability.
-
Methodology:
-
Prepare a flat substrate (e.g., a silicon wafer) and coat it with the functionalized nanoparticles by drop-casting or spin-coating from a suspension in a volatile solvent (e.g., ethanol). Ensure the surface is fully dried.
-
Place a droplet of deionized water (typically 5-10 µL) onto the surface.
-
Measure the static contact angle. For a truly superhydrophobic surface, also measure the contact angle hysteresis (the difference between the advancing and receding angles) and the roll-off angle, which should be very low (<10°).[14][19]
-
-
Expected Result: A successful functionalization will transform the initially hydrophilic silica surface into a superhydrophobic one, with water droplets beading up and exhibiting a contact angle greater than 150°.[14]
B. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR provides chemical fingerprinting to confirm the presence of the fluorinated alkyl chain on the nanoparticle surface.[20][21]
-
Methodology:
-
Prepare a sample of the dried functionalized nanoparticle powder.
-
Mix a small amount of the powder with potassium bromide (KBr) and press it into a pellet, or perform the analysis using an Attenuated Total Reflectance (ATR-FTIR) accessory.[22]
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Expected Result: Compared to the spectrum of unmodified silica, the functionalized sample should show new, strong absorption bands in the 1150-1250 cm⁻¹ region, characteristic of C-F bond stretching.[16] The broad O-H stretch around 3400 cm⁻¹ should be significantly diminished, indicating the consumption of surface hydroxyl groups.
C. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information about the top few nanometers of the material, making it ideal for analyzing SAMs.[23][24]
-
Methodology:
-
Mount a sample of the dried powder onto a sample holder using carbon tape.
-
Acquire a survey scan to identify all elements present on the surface.
-
Acquire high-resolution scans of the key elements: F1s, C1s, Si2p, and O1s.
-
-
Expected Result: The survey scan of the functionalized nanoparticles will show a prominent F1s peak around 689 eV, which is absent in the unmodified sample.[17] The high-resolution C1s spectrum will be complex, showing components corresponding to the alkyl C-H bonds (~285 eV) and distinct, higher binding energy peaks for the C-F₂ and C-F₃ groups, confirming the chemical structure of the attached monolayer.[18]
References
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Rotello, V. M., et al. (2014). Surface functionalization of nanoparticles for nanomedicine. PMC, National Institutes of Health. [Link]
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de la Fuente, J. M., et al. (2022). Co-Functionalization of Gold Nanoparticles with C7H2 and HuAL1 Peptides: Enhanced Antimicrobial and Antitumoral Activities. PubMed. [Link]
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Bhattacharjee, S. (2023). Surface Functionalization of Nanoparticles for Enhanced Electrostatic Adsorption of Biomolecules. MDPI. [Link]
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Mihoubi, S., et al. (2024). Recent Innovations in the Design of Hydrophobic Coatings to Prevent Equipment Icing. MDPI. [Link]
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Nagappan, S., et al. (2024). Development of elliptic core-shell nanoparticles with fluorinated surfactants for 19F MRI. Frontiers in Chemistry. [Link]
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Mabry, J. M., et al. (2012). Synthesis of fluorinated silica nanoparticles containing latent reactive groups for post-synthetic modification and for tunable surface energy. RSC Publishing. [Link]
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Wdowiak, K., et al. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. [Link]
-
Sari, Y. W., et al. (2020). Development and characterization of surface-modified nanoparticles using fluorine-based chemicals. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Nano-silica modified with silane and fluorinated chemicals to prepare a superhydrophobic coating for enhancing self-cleaning performance. Water Science & Technology, IWA Publishing. [Link]
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Heimel, G., et al. (2016). Employing X-ray Photoelectron Spectroscopy for Determining Layer Homogeneity in Mixed Polar Self-Assembled Monolayers. ACS Publications. [Link]
-
Biolin Scientific. (2019). Contact angle measurements on superhydrophobic surfaces in practice. [Link]
-
Hasan, J., et al. (2018). Superhydrophobic Materials for Biomedical Applications. PMC, National Institutes of Health. [Link]
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Timoshkin, A. Y., et al. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1. Semantic Scholar. [Link]
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Acevedo-Jake, A. (2025). FT-IR Spectroscopy Provides Insights into Green Synthesis and Stabilization of Nanoparticles. Spectroscopy Online. [Link]
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Al-Odayni, A.-B., et al. (2021). Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins. MDPI. [Link]
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Lee, S., et al. (2025). Tailored Wettability in Fluorinated Carbon Nanoparticles Synthesized from Fluorotelomer Alcohols. Request PDF, ResearchGate. [Link]
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Al-Sallami, W., et al. (2024). Utilization of SiO₂ Nanoparticles in Developing Superhydrophobic Coatings for Road Construction: A Short Review. MDPI. [Link]
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Milosevic, I., et al. (2018). Synthesis and characterization of fluorinated anatase nanoparticles and subsequent N-doping for efficient visible light activated photocatalysis. PubMed. [Link]
-
Nason, C. An Introduction to Superhydrophobicity, Oleophobicity, and Contact Angle. Nanoscience Instruments. [Link]
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Bain, C. D., et al. (2001). Fluorinated self-assembled monolayers: composition, structure and interfacial properties. SciSpace. [Link]
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Ghosh, S., et al. (2019). Ligand Functionalization of Photocatalytic Metal Oxide Nanoparticles for Phase Transfer and Air-Water Interfacial Self-assembly. ResearchGate. [Link]
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Apaza-Bedoya, K., et al. (2024). Different type of possible surface modifications of metal fluoride nanoparticles. Heliyon. [Link]
-
Cheméo. Chemical Properties of 1H-Perfluorooctane (CAS 335-65-9). [Link]
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Vahabi, H., et al. (2015). Dynamic contact angle measurements on superhydrophobic surfaces. Physics of Fluids, AIP Publishing. [Link]
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Nie, H.-Y., et al. (2024). Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum. MDPI. [Link]
-
Liu, Y., et al. (2020). Superhydrophobic Surface Based on Assembly of Nanoparticles for Application in Anti-Icing under Ultralow Temperature. ACS Publications. [Link]
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Brown, P. S., & Bhushan, B. (2022). Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles. ACS Omega, ACS Publications. [Link]
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Wikipedia. Perfluorodecyltrichlorosilane. [Link]
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Mujawar, M. R. (2025). SUPERHYDROPHOBIC SURFACES AND NANOTECHNOLOGY: A BRIEF REVIEW. ResearchGate. [Link]
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Kumar, D., et al. (2025). Synthesis of Monodisperse Fluorinated Silica Nanoparticles and Their Superhydrophobic Thin Films. Request PDF, ResearchGate. [Link]
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Renzhiglova, E. (2016). What are good solvents for Trichloro(1H,1H,2H,2H-perfluorooctyl)silane?. ResearchGate. [Link]
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Aires, A., et al. (2018). Surface Modifications of Nanoparticles for Stability in Biological Fluids. PMC, NIH. [Link]
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Szilagyi, I., et al. (2019). Contact Angle Determination on Hydrophilic and Superhydrophilic Surfaces by Using r–θ-Type Capillary Bridges. Langmuir, ACS Publications. [Link]
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Sane, A., et al. (2012). Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. PMC, NIH. [Link]
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Volpe, C. D., et al. (2025). A simple method for measuring the superhydrophobic contact angle with high accuracy. ResearchGate. [Link]
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Medic. (2026). FTIR Spectroscopy Analysis for Surface Functionalization. Protoly Protocol Builder. [Link]
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Singh, A., et al. (2023). Surface Modification of Metallic Nanoparticles for Targeting Drugs. MDPI. [Link]
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Coman, C., et al. (2025). Dual contribution of FTIR spectroscopy to nanoparticles characterization: Surface chemistry and electrical properties. ResearchGate. [Link]
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Wdowiak, K., et al. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. PubMed. [Link]
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Piel, M., et al. (2013). XPS spectra of the C 1s region of (A) a fluorinated glass, G-CF, and.... ResearchGate. [Link]
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Introduction: The Analytical Imperative for a Unique Fluorotelomer Alcohol
An Application Guide to the Comprehensive Characterization of 1H,1H-Perfluorooctadecan-1-ol
This compound (F(CF₂)₁₇CH₂OH) is a long-chain fluorotelomer alcohol (FTOH) characterized by a lengthy perfluorinated carbon chain and a terminal primary alcohol functional group. This unique amphiphilic structure imparts properties valuable in advanced materials science, surface chemistry, and as a precursor for synthesizing surfactants and functional polymers. The precise characterization of this molecule is paramount for ensuring purity, confirming structural integrity, and understanding its physicochemical behavior, which are critical prerequisites for its application in research, development, and industrial processes.
This document serves as a comprehensive guide for researchers and analytical scientists, detailing a multi-technique approach to the characterization of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and validated analytical workflow.
Physicochemical Profile
A foundational understanding of the molecule's physical properties is essential for selecting appropriate analytical conditions, such as solvents and temperature programs.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃F₃₅O | PubChem[1] |
| Molecular Weight | 900.2 g/mol | PubChem[1] |
| Structure | F₃C-(CF₂)₁₆-CH₂-OH | N/A |
| Known Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. | PubChem[1] |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for unambiguous structure verification, providing detailed information about the hydrogen (¹H) and fluorine (¹⁹F) environments within the molecule.
Principle and Justification
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the local electronic environment, allowing for the differentiation of atoms in distinct chemical positions. For this compound, ¹H NMR confirms the presence and connectivity of the alcohol and adjacent methylene group, while ¹⁹F NMR verifies the structure of the long perfluoroalkyl chain. The choice of solvent is critical; acetone-d₆ is often suitable due to its ability to dissolve FTOHs and its distinct solvent signal that does not interfere with the analyte peaks.
Predicted Spectral Data
| Nucleus | Group | Expected Chemical Shift (δ) | Expected Multiplicity | Coupling |
| ¹H | -CH₂-OH | ~3.5 - 4.0 ppm | Triplet (t) | ³J(H,H) |
| ¹H | -CH₂-OH | Variable (depends on conc.) | Singlet (s, broad) | Exchanges with solvent |
| ¹⁹F | -CF₃ | ~ -81 ppm | Triplet (t) | ³J(F,F) |
| ¹⁹F | -CF₂- (internal) | ~ -122 to -126 ppm | Multiplets (m) | ²J(F,F), ³J(F,F) |
| ¹⁹F | -CF₂-CH₂OH | ~ -115 ppm | Triplet (t) | ³J(F,H) |
Experimental Protocol: ¹H and ¹⁹F NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆ or CDCl₃) in an NMR tube. Ensure the solvent contains an internal standard like tetramethylsilane (TMS) for ¹H NMR.[2]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width and acquisition parameters for both ¹H and ¹⁹F nuclei.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum. Typically, 16-64 scans are sufficient.
-
Switch the probe to the ¹⁹F channel and acquire the ¹⁹F spectrum. A reference standard such as CFCl₃ may be used.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum to the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative ratios of protons and fluorine atoms in different environments.
-
Workflow Diagram: NMR Analysis
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of 1H,1H-Perfluorooctadecan-1-ol
Welcome to the technical support center for 1H,1H-Perfluorooctadecan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this long-chain perfluorinated alcohol. Here, we provide troubleshooting guidance and frequently asked questions to assist you in your experimental work.
Understanding the Challenge: The Nature of this compound
This compound (C₁₈H₃F₃₅O) is a long-chain fluorotelomer alcohol (FTOH) with a molecular weight of 900.16 g/mol .[1][2] Its chemical structure is characterized by a long, highly fluorinated carbon chain, which imparts unique properties but also presents significant challenges in terms of solubility. The strong carbon-fluorine bonds and the overall nonpolar nature of the fluorinated tail make it poorly soluble in many common laboratory solvents.
This guide will walk you through a systematic approach to achieving successful solubilization of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve?
A1: The primary reason for the low solubility of this compound is its long, highly fluorinated alkyl chain. This extensive fluorination leads to weak intermolecular interactions with most common organic solvents. As the length of the perfluorocarbon chain increases in fluorotelomer alcohols, their aqueous solubility dramatically decreases.[3][4]
Q2: What are the general safety precautions I should take when handling this compound?
A2: this compound is classified as a chemical that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5]
Q3: Can I dissolve this compound in water?
A3: No, it is considered practically insoluble in water. The hydrophobic and lipophobic nature of the long perfluorinated chain prevents it from dissolving in aqueous solutions. Studies on shorter-chain fluorotelomer alcohols have shown a significant decrease in water solubility with increasing chain length.[3][4]
Q4: What are "fluorous" solvents, and are they suitable for this compound?
A4: Fluorous solvents are highly fluorinated organic solvents, such as perfluorohexane or perfluoro-n-octane, that are specifically designed to dissolve compounds with a high fluorine content.[6] Given the structure of this compound, these solvents are a logical choice and are likely to offer better solubility than common organic solvents.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a structured workflow to help you find the most effective method for dissolving this compound for your specific application.
Initial Solvent Screening at Room Temperature
Q5: Which common organic solvents should I try first?
A5: Based on data from related, shorter-chain fluorinated alcohols and general principles of solubility, polar aprotic and some polar protic solvents are the best starting points.
| Solvent Class | Recommended Solvents | Expected Outcome at Room Temperature |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | DMSO is a powerful solvent for a wide range of organic compounds and may offer some solubility.[7] |
| Polar Protic | Methanol | Methanol is often used in the analysis of fluorotelomer alcohols, suggesting it can act as a solvent, though solubility may be limited for a long-chain variant. |
| Fluorinated | Perfluorohexane, Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP) | These solvents are designed to dissolve fluorinated compounds and are expected to be the most effective.[6][8] |
Experimental Protocol: Initial Solvent Screening
-
Preparation: Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a clean, dry glass vial.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Mixing: Vigorously vortex the vial for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved solid. If the solid has dissolved, you can incrementally add more of the compound to determine the approximate solubility. If it has not dissolved, proceed to the next troubleshooting steps.
Caption: Initial solvent screening workflow.
Enhancing Solubility with Thermal Energy
Q6: What should I do if the compound doesn't dissolve at room temperature?
A6: Gently heating the mixture can significantly increase the solubility of solid compounds.
Experimental Protocol: Dissolution with Heating
-
Preparation: Prepare a suspension of this compound in your chosen solvent as described in the initial screening protocol.
-
Heating: Place the vial in a heated water bath or on a hot plate with magnetic stirring. Start with a low temperature (e.g., 40-50 °C) and gradually increase it.
-
Monitoring: Stir the mixture continuously and monitor for dissolution. Be mindful of the solvent's boiling point and ensure the vial is appropriately sealed or vented if necessary.
-
Cooling: Once dissolved, allow the solution to cool slowly to room temperature. Observe if the compound precipitates out of the solution. If it does, the solubility is temperature-dependent, and the solution may need to be used warm.
Causality: Increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and disrupt the intermolecular forces between the solvent molecules, allowing the solute to dissolve more readily.
Leveraging Mechanical Energy: Sonication
Q7: Can sonication help improve solubility?
A7: Yes, sonication is a powerful technique for accelerating the dissolution of poorly soluble solids. The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized high pressure and temperature, effectively breaking down the solid particles and increasing their surface area for interaction with the solvent.[9]
Experimental Protocol: Sonication-Assisted Dissolution
-
Preparation: Prepare a suspension of the compound in your chosen solvent.
-
Sonication: Place the vial in a sonication bath. For more efficient energy transfer, you can use a probe sonicator, but be cautious of potential sample heating.
-
Time and Power: Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating of the solvent. Monitor the temperature of the sample.
-
Observation: Visually inspect the solution between sonication cycles. Continue until the solid is fully dissolved.
Caption: Workflow for using heat and sonication.
Advanced Strategies: Co-Solvent Systems
Q8: What if a single solvent is not effective enough?
A8: Using a co-solvent system can be a highly effective strategy. A small amount of a "good" solvent can disrupt the intermolecular forces of a "poor" solvent enough to allow the solute to dissolve.
Experimental Protocol: Co-Solvent Dissolution
-
Selection: Choose a primary solvent in which this compound has low but non-zero solubility. Then, select a co-solvent in which it is expected to be more soluble (e.g., a fluorinated solvent like TFE).
-
Method 1: Gradual Addition: Start with the compound in the primary solvent and gradually add the co-solvent dropwise while stirring or vortexing until the solid dissolves.
-
Method 2: Pre-mixed System: Prepare various ratios of the two solvents (e.g., 9:1, 4:1, 1:1) and test the solubility of the compound in each mixture.
Rationale: The co-solvent can create a more favorable solvation environment for the highly fluorinated compound. For instance, a small amount of a fluorinated alcohol can increase the overall "fluorous" character of a more conventional organic solvent.
Safety Precautions for Dissolution Procedures
-
Ventilation: Always work in a well-ventilated fume hood, especially when heating solvents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (check a glove compatibility chart for the solvents you are using), safety glasses or goggles, and a flame-retardant lab coat.
-
Heating: When heating flammable solvents, use a water or oil bath and a hot plate with a temperature controller. Avoid open flames. Ensure your glassware is rated for the temperatures you are using.
-
Sonication: Be aware that sonication can generate heat. Monitor the temperature of your sample to avoid boiling the solvent.
References
- Effect of Fluorotelomer Alcohol Chain Length on Aqueous Solubility and Sorption by Soils. Environmental Science & Technology.
- The Partition Behavior of Fluorotelomer Alcohols and Olefins. The Journal of Physical Chemistry B.
- This compound | C18H3F35O | CID 2776267. PubChem.
- The factors that influence solubility in perfluoroalkane solvents.
- Effect of Fluorotelomer Alcohol Chain Length on Aqueous Solubility and Sorption by Soils. Environmental Science & Technology.
- (PDF) Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis.
- Unlocking the Benefits of Sonication for Cre
- Two-Dimensional Miscibility Studies: The Analysis of Interaction between Long-Chain Alcohols and Semifluorinated Alkanes. The Journal of Physical Chemistry B.
- Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. Knowledge Commons.
- Dimethyl Sulfoxide (DMSO)
- Dimethyl Sulfoxide (DMSO) Solubility Data.
- This compound | CAS 242142-82-1. Santa Cruz Biotechnology.
- This compound | CAS 242142-82-1. Santa Cruz Biotechnology.
- A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionaliz
- Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
- Solubility of oxygen in substituted perfluorocarbons.
- Effect of fluorotelomer alcohol chain length on aqueous solubility and sorption by soils. PubMed.
- 1H-PERFLUOROOCTANE - Safety D
- (PDF) Novel methods for the quantification of toxic, residual phase transfer catalyst in fluorine-18 labeled radiotracers.
- 1H,1H,2H,2H-Perfluorooctanol - SAFETY D
- Solvent Miscibility Table. Sigma-Aldrich.
- State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry.
- SAFETY D
- Liquid–liquid equilibrium of (1H,1H,7H-perfluoroheptan-1-ol+perfluoroalkane) binary mixtures.
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Navigating the Challenges of 1H,1H-Perfluorooctadecan-1-ol Solubility: A Technical Support Guide
For Immediate Release
Researchers, scientists, and drug development professionals frequently encounter challenges with the dissolution and aggregation of long-chain fluorinated compounds. This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for preventing the aggregation of 1H,1H-Perfluorooctadecan-1-ol in solution, ensuring experimental success and reproducibility.
Understanding the Molecule: Physicochemical Properties of this compound
This compound is a long-chain fluorotelomer alcohol with the chemical formula C₁₈H₃F₃₅O and a molecular weight of approximately 900.16 g/mol .[1] Its highly fluorinated tail imparts unique properties, including low surface energy and poor solubility in many common solvents.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃F₃₅O | [1] |
| Molecular Weight | 900.16 g/mol | [1] |
| Melting Point | 152-156 °C |
FAQs: Dissolving and Stabilizing this compound
Q1: Why is this compound so difficult to dissolve?
The primary challenge lies in the molecule's dual nature. It possesses a long, hydrophobic, and lipophobic perfluorinated carbon chain and a small, polar alcohol head group. This structure results in low solubility in both aqueous and many organic solvents. The strong intermolecular forces between the fluorinated chains favor self-aggregation over interaction with dissimilar solvent molecules. As the length of the perfluorocarbon chain increases, the aqueous solubility of fluorotelomer alcohols (FTOHs) decreases significantly.
Q2: What are the best initial solvents to try for dissolving this compound?
Based on the principle of "like dissolves like," fluorinated solvents are often the most effective choice for dissolving highly fluorinated compounds.
-
Recommended Primary Solvents:
-
Fluorinated solvents such as perfluorohexane or perfluorooctane.
-
Some polar aprotic solvents like tetrahydrofuran (THF) have shown promise for shorter-chain FTOHs, though their effectiveness may be limited for this long-chain variant, especially at higher concentrations.
-
Q3: My this compound is not dissolving even in the recommended solvents. What can I do?
If you are experiencing poor solubility, several techniques can be employed to enhance the dissolution process:
-
Heating: Gently warming the solvent can increase the kinetic energy of the system, helping to overcome the intermolecular forces between the this compound molecules. Always ensure the temperature is well below the solvent's boiling point and the compound's decomposition temperature.
-
Sonication: The use of an ultrasonic bath can aid in breaking up aggregates and promoting solvent interaction with the solute.[2] Sonication generates cavitation bubbles that, upon collapse, create localized high-pressure and high-temperature zones, facilitating dissolution.[2]
-
Co-solvents: The addition of a co-solvent can significantly improve solubility. For long-chain FTOHs, using a mixture of a fluorinated solvent with a more polar organic solvent can be effective. The choice of co-solvent will depend on the primary solvent and the desired final application.
Troubleshooting Guide: Preventing Aggregation
Aggregation of this compound in solution can lead to inaccurate concentration measurements, reduced reactivity, and inconsistent experimental results. Here are some common problems and their solutions:
| Problem | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Poor solubility or aggregation of the solute. | 1. Increase Temperature: Gently warm the solution while stirring. 2. Sonication: Use an ultrasonic bath to break up aggregates. 3. Add a Co-solvent: Introduce a compatible co-solvent to improve the overall solvating power of the system. 4. Use a Surfactant: Incorporate a small amount of a suitable surfactant to stabilize the solution. |
| Inconsistent Results Between Experiments | Variation in the degree of aggregation due to minor differences in preparation methods. | 1. Standardize Dissolution Protocol: Follow a consistent, step-by-step procedure for preparing all solutions. 2. Control Temperature: Ensure all solutions are prepared and used at a consistent temperature. 3. Verify Complete Dissolution: Visually inspect for any undissolved particles before use. |
| Phase Separation | The chosen solvent or solvent mixture is not suitable for the concentration of this compound used. | 1. Decrease Concentration: Lower the concentration of the solute. 2. Optimize Co-solvent Ratio: If using a co-solvent system, systematically vary the ratio to find the optimal composition for stability. 3. Introduce a Fluorosurfactant: These specialized surfactants are designed to stabilize emulsions and solutions containing fluorinated compounds. |
Advanced Strategies for Preventing Aggregation
For particularly challenging applications, consider the following advanced strategies:
The Use of Co-solvents
The strategic use of co-solvents is a powerful method to enhance the solubility of long-chain fluorinated alcohols. Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), have been recognized for their unique solvent properties and can act as effective co-solvents in certain systems.[3][4]
Experimental Protocol: Co-solvent Screening
-
Begin by preparing a stock solution of this compound in a primary fluorinated solvent (e.g., perfluorohexane) at a known concentration.
-
In separate vials, add the stock solution to a series of potential co-solvents (e.g., THF, acetone, ethyl acetate) at different volume ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Vortex each mixture thoroughly and allow it to equilibrate.
-
Visually inspect for clarity, precipitation, or phase separation.
-
For promising candidates, consider further analysis, such as dynamic light scattering (DLS), to assess the presence of aggregates.
The Role of Surfactants
Surfactants can stabilize solutions by forming micelles or adsorbing at interfaces, thereby preventing the aggregation of solute molecules. For fluorinated compounds, fluorosurfactants are often the most effective.[5][6]
Types of Surfactants to Consider:
-
Fluorosurfactants: These surfactants have a fluorinated tail and a hydrophilic head group, making them ideal for interacting with both the this compound and the solvent.[5][6]
-
Non-ionic Surfactants: In some cases, non-ionic surfactants with polyethylene glycol (PEG) head groups can also provide stability.
Experimental Protocol: Surfactant Stabilization
-
Prepare a concentrated stock solution of the chosen surfactant in the primary solvent.
-
Prepare a solution of this compound in the primary solvent at the desired concentration.
-
Add the surfactant stock solution to the this compound solution in small increments, vortexing after each addition.
-
Monitor the clarity of the solution. The optimal surfactant concentration is typically just above its critical micelle concentration (CMC) in that specific solvent system.
Visualizing the Dissolution and Aggregation Process
To better understand the concepts discussed, the following diagrams illustrate the principles of dissolution and the effect of stabilizing agents.
Caption: Dissolution workflow for aggregated this compound.
Caption: Mechanism of surfactant-mediated stabilization.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Thompson, L. H., et al. (2021). Sonolysis of per- and poly fluoroalkyl substances (PFAS): A meta-analysis. PMC. Retrieved from [Link]
-
Ohta, A., et al. (2003). Aggregation Behavior of Fluorooctanols in Hydrocarbon Solvents. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2022). Facile identification of fluorosurfactant category in aqueous film-forming foam concentrates via optimized 19F NMR. PMC. Retrieved from [Link]
-
Shuklov, I. A., et al. (2007). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. ResearchGate. Retrieved from [Link]
-
Zhang, C., et al. (2019). Surface activities and aggregation behaviors of cationic - anionic fluorocarbon - hydrocarbon surfactants in dilute solutions. ResearchGate. Retrieved from [Link]
-
Al-Masri, A., & Daugulis, O. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. Retrieved from [Link]
-
Gómez-Bengoa, E., et al. (2020). Ultrasonic destruction of surfactants. ResearchGate. Retrieved from [Link]
-
Lee, J. S., et al. (2023). Tailored Fluorosurfactants through Controlled/Living Radical Polymerization for Highly Stable Microfluidic Droplet Generation. PMC. Retrieved from [Link]
-
Merhej, J., et al. (2021). Ultrasonic destruction of surfactants. PMC. Retrieved from [Link]
-
Sawada, H., et al. (2021). Selective Alkane Hydroxylation in a Fluorous Solvent System Catalyzed by a Fluorocarbon-Soluble Transition-Metal Catalyst. ACS Omega. Retrieved from [Link]
-
Andersen, O. S., et al. (2018). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PMC. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H,1H,2H,2H-Perfluorodecan-1-ol (CAS 678-39-7). Retrieved from [Link]
-
American Chemical Society. (n.d.). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. Retrieved from [Link]
-
Hichem, H., et al. (2023). Sonochemical advanced oxidation process for the degradation of furosemide in water: Effects of sonication's conditions and scavengers. PMC. Retrieved from [Link]
-
Hamdaoui, O., et al. (2023). Ultrasound/Chlorine Sono-Hybrid-Advanced Oxidation Process: Impact of Dissolved Organic Matter and Mineral Constituents. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 1H,1H,2H,2H-Perfluorodecan-1-ol. Retrieved from [Link]
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Technical Support Center: Optimization of 1H,1H-Perfluorooctadecan-1-ol Coating Thickness
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the coating thickness of 1H,1H-Perfluorooctadecan-1-ol. Achieving a precise and uniform coating thickness is paramount for applications ranging from biocompatible surfaces to microfluidic devices. This document offers in-depth, experience-driven insights and practical, step-by-step protocols to navigate the complexities of working with this fluorinated alcohol.
Understanding this compound: Key Properties for Coating Applications
This compound is a fluorotelomer alcohol with a long perfluorinated carbon chain, imparting a low surface energy and hydrophobic/oleophobic character to coated surfaces.[1] Its chemical structure and physical properties are critical to consider when developing a coating protocol.
| Property | Value | Significance for Coating |
| Molecular Formula | C18H3F35O[2] | The long fluorinated tail is responsible for the low surface energy. |
| Molecular Weight | 900.2 g/mol [2] | Influences solution viscosity and evaporation rate. |
| Melting Point | 87-90 °C | Relevant for thermal curing or annealing steps.[3] |
| Boiling Point | 192 °C @ 735 mmHg[3] | A high boiling point can affect solvent choice and drying times. |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol[3] | Limited solubility requires careful solvent selection for solution-based coating methods. |
Pre-Coating Preparations: The Foundation for a Uniform Film
A pristine substrate surface is non-negotiable for achieving a high-quality, uniform coating. Contaminants can lead to a host of defects, including pinholes, fisheyes, and poor adhesion.[4][5]
Frequently Asked Questions: Substrate Preparation
-
Q: What is the most critical step in substrate preparation?
-
Q: What cleaning methods are recommended?
-
A: A multi-step approach is often best. This can include:
-
Solvent Cleaning: Sonication in a series of organic solvents (e.g., acetone, isopropanol) to remove oils and greases.[6]
-
Piranha or Plasma Treatment: For hydroxyl-terminated surfaces like glass or silicon, a piranha etch (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma treatment can create a hydrophilic surface with a high density of hydroxyl groups, which are reactive sites for some coating methods.[7]
-
-
-
Q: How does surface roughness affect coating uniformity?
Coating Methodologies: A Comparative Guide
The choice of coating method significantly impacts the achievable thickness range, uniformity, and scalability of the process. Below is a comparison of common techniques for applying this compound.
| Coating Method | Principle | Typical Thickness Range | Advantages | Disadvantages |
| Dip-Coating | Substrate is withdrawn from a solution at a constant speed.[9] | Nanometers to micrometers[10] | Simple, scalable for large areas. | Can be slow, susceptible to environmental factors. |
| Spin-Coating | A solution is dispensed onto a rotating substrate, and centrifugal force spreads the liquid.[11] | Tens of nanometers to a few micrometers[12] | Fast, produces highly uniform films. | Limited to flat, planar substrates; material waste. |
| Vapor Deposition | A precursor material is vaporized and deposits onto the substrate.[13] | Monolayers to several nanometers[13] | Highly conformal, precise thickness control. | Requires specialized equipment (vacuum chamber). |
Troubleshooting Guide: From Preparation to Final Coating
This section addresses common issues encountered during the coating process in a question-and-answer format, providing actionable solutions based on scientific principles.
Dip-Coating Troubleshooting
-
Q: My coating is non-uniform, with visible streaks or stripes. What's the cause?
-
A: This is often due to inconsistent withdrawal speed or vibrations.[14] Ensure your dip-coater provides a smooth, jitter-free withdrawal. Also, check for air currents in the coating environment, as these can disrupt the evaporation front.
-
-
Q: The coating is much thicker at the bottom of my substrate. How can I fix this?
-
Q: I'm seeing cracking in the dried film. What should I do?
-
A: Cracking can result from the coating being too thick or from stresses induced during drying.[14] Try reducing the solution concentration or increasing the withdrawal speed to deposit a thinner film. A slower, more controlled drying process (e.g., in a solvent-saturated atmosphere) can also help.
-
Spin-Coating Troubleshooting
-
Q: My film thickness is inconsistent across the substrate. Why?
-
A: This can be caused by several factors:
-
Incomplete substrate coverage during dispense: Ensure the initial puddle of solution covers the entire substrate before starting the high-speed spin.
-
Non-level chuck: Verify that your spin-coater's chuck is perfectly level.
-
Airflow obstruction: Ensure the lid of the spin-coater is properly seated and that there are no obstructions to the airflow.[11]
-
-
-
Q: I'm getting a "comet" or "streaking" defect in my coating. What is it?
-
A: This is typically caused by a particle on the substrate or in the solution that disrupts the uniform flow of the liquid. Filter your coating solution and ensure your substrate is impeccably clean.
-
-
Q: The center of my coated substrate is thicker than the edges (the "center bump"). How can I prevent this?
-
A: This can happen if the dispense volume is too large or if the acceleration to the final spin speed is too slow. Try reducing the dispense volume and using a faster acceleration rate.
-
Vapor Deposition Troubleshooting
-
Q: My coating is not adhering well to the substrate. What's the problem?
-
A: Poor adhesion in vapor deposition is often due to an inadequate number of reactive sites on the substrate surface.[4] For silane-based chemistries, which can be analogous to the deposition of fluorinated alcohols on hydroxylated surfaces, a pre-treatment to create a high density of hydroxyl groups is crucial.[7] Also, ensure your vacuum chamber is clean and free of contaminants.
-
-
Q: The coating thickness is not uniform across the substrate. How can I improve this?
-
A: Non-uniformity in vapor deposition can be caused by:
-
Non-uniform temperature distribution: Ensure the substrate is heated uniformly.
-
Precursor depletion: The concentration of the precursor vapor may be lower in some areas of the chamber. Optimize the precursor delivery rate and the geometry of your setup.
-
-
-
Q: I'm observing particulate contamination on my coated surface. Where is it coming from?
-
A: Particulates can originate from the precursor material, the vacuum chamber walls, or leaks in the system. Ensure your precursor is pure and that the chamber is thoroughly cleaned before each deposition run.
-
Characterization of Coating Thickness: Essential Techniques
Accurate measurement of the coating thickness is critical for process optimization and quality control. Several techniques are available, each with its own strengths and limitations.
| Technique | Principle | Typical Resolution | Advantages | Limitations |
| Ellipsometry | Measures the change in polarization of light upon reflection from a surface.[15] | Sub-nanometer[16] | Non-destructive, highly sensitive to thin films.[17] | Requires an optical model for data analysis.[18] |
| Atomic Force Microscopy (AFM) | A sharp tip scans the surface to create a 3D topographical map.[19] | Sub-nanometer[20] | High lateral and vertical resolution, provides surface roughness data.[19] | Requires creating a step-edge in the coating; limited scan area.[21] |
| Profilometry | A stylus is dragged across the surface to measure vertical changes.[22] | Nanometer[23] | Can measure over long distances (millimeters). | Can be destructive to soft coatings.[22] |
Experimental Protocols
Protocol: Dip-Coating of this compound
-
Solution Preparation: Dissolve this compound in a suitable solvent (e.g., a fluorinated solvent or a co-solvent mixture) to the desired concentration (e.g., 0.1-1% w/v).
-
Substrate Preparation: Clean the substrate as described in Section 2.
-
Coating Process:
-
Drying/Curing:
-
Allow the solvent to evaporate in a controlled environment (e.g., a fume hood with minimal air currents).[14]
-
If necessary, perform a thermal annealing step (e.g., heating above the melting point of the coating material) to improve film quality.
-
Protocol: Spin-Coating of this compound
-
Solution Preparation: Prepare a solution as described in the dip-coating protocol.
-
Substrate Preparation: Clean the substrate as described in Section 2.
-
Coating Process:
-
Place the substrate on the spin-coater chuck and ensure it is centered.
-
Dispense a sufficient volume of the coating solution to cover the substrate.
-
Initiate the spin program:
-
A low-speed spread cycle (e.g., 500 rpm for 10 seconds).
-
A high-speed spin cycle (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired thickness.[11]
-
-
-
Drying/Curing:
-
The high-speed spin will remove most of the solvent.
-
A subsequent soft bake on a hotplate (e.g., 70-90 °C) can be used to remove residual solvent.
-
Visualization of Workflows
General Coating Workflow
Caption: A generalized workflow for the deposition of this compound coatings.
Troubleshooting Logic for Non-Uniform Coatings
Caption: A decision tree for troubleshooting common causes of non-uniform coatings.
References
-
Pfluon. (2024, June 25). 4 Steps of Fluoropolymer Coating Process. Retrieved from [Link]
-
Eurofins EAG. (2020, July 9). Profilometry: Surface Topography Characterization. Retrieved from [Link]
-
Asylum Research. Coating Characterization | Thin Film Characterization | AFM Topography. Retrieved from [Link]
-
Coating Systems. Industrial Fluoropolymer Coatings: Complete Guide & Applications. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
J.A. Woollam. Thin Film Thickness. Retrieved from [Link]
-
Nanoscience Instruments. Contact Angle Measurements and Wettability. Retrieved from [Link]
- Maboudian, R., & Howe, R. T. (1997). Chemical vapor deposition of fluoroalkylsilane monolayer films for adhesion control in microelectromechanical systems. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures Processing, Measurement, and Phenomena, 15(1), 1–20.
-
AFT Fluorotec. (2016, October 4). Common Coating Problems Part 1. Retrieved from [Link]
-
ICSPI. AFM for Thickness Measurement. Retrieved from [Link]
- Mao, G., & Tirrell, M. (1995). Fluoroalkylsilane Monolayers Formed by Chemical Vapor Surface Modification on Hydroxylated Oxide Surfaces. Langmuir, 11(3), 944–952.
-
Nanoscience Instruments. Profilometry. Retrieved from [Link]
-
Schubert, M. (n.d.). Spin coating of thin polymer film and thickness determination by ellipsometry. Retrieved from [Link]
-
Wikipedia. Contact angle. Retrieved from [Link]
- Singh, S. (2016). Ellipsometry for measuring the thickness of thin films.
-
ResearchGate. (a) Chemical structures of fluorosilane films deposited on silanized.... Retrieved from [Link]
- Kim, Y., & Lee, J. (2019).
- Palencia, M. (2014). Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches.
-
Bruker. Ellipsometry Tutorial. Retrieved from [Link]
-
ResearchGate. Dip Coating. Retrieved from [Link]
-
ResearchGate. How do I measure the thickness of thin film using Atomic Force Microscope (AFM)?. Retrieved from [Link]
-
Cheméo. Chemical Properties of 1H-Perfluorooctane (CAS 335-65-9). Retrieved from [Link]
-
Brewer Science. Spin Coating Theory. Retrieved from [Link]
-
Aaltodoc. (2024, August 29). Chemical vapor deposition of fluoroalkylsilane self-assembled monolayers.. Retrieved from [Link]
-
VacCoat. (2025, December 19). Methods for Thin Film Thickness Measurement. Retrieved from [Link]
-
FLUOROTECHNIQUE. (2022, October 14). Fluorine-based coatings. Retrieved from [Link]
-
IFS Coatings. Trouble Shooting Guide. Retrieved from [Link]
-
JOANNEUM RESEARCH. Surface Profilometry. Retrieved from [Link]
-
Wikipedia. Dip-coating. Retrieved from [Link]
- Sosale, G., et al. (2015).
-
Parker Ionics. Nonuniform coating pattern. Retrieved from [Link]
- Thompson, B., et al. (2019). Selective fluorination of the surface of polymeric materials after stereolithography 3D printing.
-
J. A. Woollam Co. Ellipsometry Tutorial and Ellipsometry FAQ. Retrieved from [Link]
-
Taylor Hobson. (2018, July 18). Surface Profilometer Working Principle. Retrieved from [Link]
-
nGauge. Thin-film Thickness Measurement. Retrieved from [Link]
-
ResearchGate. Effect of spin coating parameters on surface roughness of thin film a).... Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 10). Thin-Film Dip-Coating Methods. Retrieved from [Link]
- Palencia, M. (2014). Surface free energy of solids by contact angle measurements. JSTA.
-
Marvel Industrial Coatings. Coating Failure Troubleshooting. Retrieved from [Link]
- Castner, D. G., & Grainger, D. W. (Eds.). (2001).
-
NANOVEA. Tissue Surface Topography Using 3D Profilometry. Retrieved from [Link]
-
Wikipedia. Perfluorooctane. Retrieved from [Link]
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- 23. eag.com [eag.com]
Technical Support Center: Enhancing the Durability of 1H,1H-Perfluorooctadecan-1-ol Coatings
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for troubleshooting and enhancing the durability of coatings derived from 1H,1H-Perfluorooctadecan-1-ol and related fluorinated compounds. Our focus is on providing practical, evidence-based solutions to common challenges encountered during experimental work.
Foundational Principles of Coating Durability
The remarkable properties of this compound coatings stem from their unique molecular structure. The long perfluorinated alkyl chain is responsible for the extremely low surface energy, which imparts both hydrophobicity (water repellency) and oleophobicity (oil repellency). However, achieving a durable coating that withstands mechanical, chemical, and environmental stress is not inherent to the material alone; it is the result of a meticulously controlled application process.
The longevity of these coatings is primarily dictated by the strength of the interface between the coating and the substrate. For hydroxyl-terminated molecules like this compound, adhesion to surfaces with available hydroxyl groups (like glass or oxidized metals) can be achieved through hydrogen bonding or the formation of more stable covalent bonds, especially when used in conjunction with silane coupling agents. Fluorinated compounds with silane head-groups, such as 1H,1H,2H,2H-Perfluorodecyltriethoxysilane, are particularly effective as they can form strong Si-O-M (where M is the substrate) covalent bonds, ensuring long-term stability.[1][2]
The core principle of durability lies in creating a dense, well-adhered, and defect-free film. This guide will explore how to achieve this by addressing common failure points.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to guide you through the process of identifying and resolving common problems.
Issue 1: Poor Hydrophobicity or Oleophobicity
Question: My this compound coating is exhibiting a lower than expected water/oil contact angle. What are the potential causes and how can I resolve this?
Answer: A low contact angle is a clear indicator of a compromised low-energy surface. The primary causes are typically surface contamination, incomplete or non-uniform coating, improper curing, or chemical degradation of the coating.
Causality and Troubleshooting Steps:
-
Surface Contamination: The substrate must be impeccably clean before coating application. Any organic residues, dust, or moisture will prevent the fluorinated molecules from orienting correctly and bonding to the surface, creating high-energy defects.
-
Solution: Implement a rigorous, multi-step cleaning protocol. See Protocol 1: Standardized Surface Preparation for Various Substrates for detailed steps.
-
-
Incomplete Coating Coverage: A sparse or non-uniform molecular layer will leave areas of the higher-energy substrate exposed, leading to a lower apparent contact angle.
-
Solution: Optimize your coating method. For spin-coating, adjust the spin speed and solution concentration. For dip-coating, control the withdrawal speed. Ensure the concentration of your this compound solution is adequate to form a dense monolayer.
-
-
Improper Curing/Annealing: The thermal treatment step is critical for removing any residual solvent and promoting the self-assembly of the fluorinated molecules into a well-ordered, dense film. For coatings involving silane chemistry, this step is crucial for driving the covalent bond formation with the substrate.[1]
-
Solution: Ensure the curing temperature is appropriate for the substrate and the specific chemistry you are using. A typical starting point is heating at 100-150°C for 1-2 hours. However, this must be optimized for your specific system.
-
-
Environmental Degradation: Although highly stable, fluoropolymer coatings can be susceptible to damage from harsh chemicals (especially strong bases or reactive fluorinating agents) or mechanical abrasion.[3][4]
-
Solution: If the coating initially performed well and then degraded, review its exposure to chemicals and mechanical stress. Consider incorporating nanoparticles (e.g., silica) into the formulation to improve mechanical robustness.[2]
-
Issue 2: Coating Delamination and Poor Adhesion
Question: My coating is peeling or can be easily wiped off the substrate. How can I improve its adhesion?
Answer: Adhesion is the most critical factor for long-term durability.[5] Failure at the coating-substrate interface is common and almost always points to issues with surface preparation or the chemical linkage between the coating and the substrate.[6]
Causality and Troubleshooting Steps:
-
Inadequate Surface Preparation: This is the most common cause of adhesion failure.[5] A surface that has not been properly cleaned and activated will not form a strong bond with the coating.
-
Solution: The substrate surface must be chemically receptive to the coating. For many substrates, this means creating a high density of hydroxyl (-OH) groups. This can be achieved through methods like oxygen plasma treatment, piranha solution cleaning (for glass and silicon), or UV-Ozone treatment. See Protocol 1 for specific methods.
-
-
Weak Interfacial Bonding: this compound relies on its terminal hydroxyl group for adhesion. While this can form hydrogen bonds, a more robust covalent linkage is often necessary for high durability.
-
Solution: For superior adhesion, consider using a fluorinated silane derivative like 1H,1H,2H,2H-perfluorooctyltriethoxysilane. The triethoxysilane group will hydrolyze and form strong covalent Si-O-Si bonds with the hydroxylated surface, anchoring the fluorinated chains securely.[7] Alternatively, applying a thin adhesion-promoting layer (e.g., a silane coupling agent) before the fluorinated coating can be effective.
-
-
High Internal Stress: If the coating is too thick, stress can build up during the curing process, leading to cracking and delamination.
-
Solution: Aim for the thinnest possible coating that provides the desired properties. For many applications, a self-assembled monolayer is sufficient. Control the concentration of your deposition solution and the application parameters (e.g., spin speed) to achieve a thinner, more uniform layer.[8]
-
Issue 3: Mechanical Instability (Scratching and Cracking)
Question: The coating is not resistant to mechanical wear; it gets easily scratched or shows micro-cracks. How can I improve its mechanical durability?
Answer: While fluoropolymer coatings are known for their low friction, they can be relatively soft. Mechanical robustness is essential for applications involving contact or abrasion.
Causality and Troubleshooting Steps:
-
Inherent Softness of the Polymer: Thin organic coatings can be prone to mechanical damage.
-
Solution: Create a composite coating. The incorporation of hard nanoparticles, such as silica (SiO₂) or titania (TiO₂), into the fluoropolymer matrix can significantly enhance abrasion resistance.[2] The nanoparticles provide a hard scaffold, while the fluoropolymer provides the low surface energy.
-
-
Coating Brittleness: A highly cross-linked but rigid coating can be brittle and prone to cracking under stress.[5]
-
Solution: Introduce a degree of flexibility into your coating system. This can be achieved by blending with a more flexible polymer or by using cross-linkers that provide more rotational freedom. This is an advanced formulation strategy that requires careful chemical design.
-
-
Insufficient Curing: An under-cured coating will not have reached its optimal mechanical properties.
-
Solution: Review and optimize your curing protocol. Increase the curing time or temperature within the limits of your substrate's tolerance. Perform a solvent rub test (e.g., with methyl ethyl ketone) to check the degree of cure; a well-cured coating should show no signs of softening or removal.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal thickness for a durable this compound coating? A1: For many applications aiming for low surface energy, a self-assembled monolayer (a few nanometers) is often sufficient and can be more durable than thicker coatings, as it minimizes internal stress. For applications requiring a more substantial barrier, thicknesses of 30-50 µm may be used, but this often involves more complex formulations with cross-linkers and fillers to ensure mechanical stability.[9][10]
Q2: How does the substrate material (e.g., glass, metal, polymer) affect coating durability? A2: The substrate is critical. Durability is highest on substrates that can form strong chemical bonds with the coating. Glass and silicon, with their native oxide layers, are ideal for silane-based fluoropolymers. Metals like aluminum can be pre-treated to form a stable oxide layer. Polymers can be more challenging due to their chemical inertness and may require surface activation via plasma or corona treatment to introduce functional groups for bonding.[1]
Q3: What are the recommended application methods? A3: The choice of method depends on the substrate and desired coating properties.
-
Spin-coating: Excellent for producing highly uniform thin films on flat substrates like wafers.[8]
-
Dip-coating: Suitable for coating objects with complex geometries. The withdrawal speed is a key parameter for controlling thickness.
-
Spray-coating: Useful for large areas and can be used to build up thicker films.[2]
-
Vapor Deposition: A solvent-free method that can produce very pure and uniform coatings, especially for silane-based chemistries.[11]
Q4: What are the typical curing conditions? A4: Curing, or annealing, is essential for removing solvent and promoting film organization and adhesion. For coatings applied from a solvent, a thermal cure is common. A starting point is 100-150°C for 1-2 hours in an oven. For UV-curable formulations, exposure to a specific wavelength and intensity of UV light is required.[9] The optimal conditions depend heavily on the specific coating formulation and substrate.[12]
Q5: How should this compound and its solutions be handled and stored? A5: this compound is classified as causing skin and eye irritation and may cause respiratory irritation.[13] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses). Store the solid material and any solutions in tightly sealed containers in a cool, dry place, away from moisture, especially for moisture-sensitive silane derivatives.
Experimental Protocols & Data
Protocol 1: Standardized Surface Preparation for Various Substrates
Proper surface preparation is the most critical step for achieving high-adhesion and durable coatings.[5]
Objective: To clean and activate substrate surfaces to create a high density of hydroxyl (-OH) groups for covalent bonding.
Materials:
-
Substrates (e.g., Glass microscope slides, Silicon wafers, Aluminum coupons)
-
Detergent (e.g., Alconox)
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Nitrogen gas source
-
Oxygen plasma cleaner or UV-Ozone system
Procedure:
-
Initial Cleaning: a. Place substrates in a beaker and sonicate in a 2% detergent solution for 15 minutes. b. Rinse thoroughly with DI water. c. Sonicate in DI water for 15 minutes. d. Sonicate in acetone for 15 minutes to degrease the surface. e. Sonicate in isopropanol for 15 minutes. f. Dry the substrates under a stream of clean nitrogen gas.
-
Surface Activation (Choose one method):
-
Method A: Oxygen Plasma Treatment (Recommended) a. Place the cleaned, dry substrates in the chamber of the plasma cleaner. b. Evacuate the chamber to the recommended base pressure. c. Introduce oxygen gas and apply RF power (e.g., 50-100 W) for 3-5 minutes. This process etches away residual organic contaminants and generates a high density of surface hydroxyl groups. d. Vent the chamber and use the substrates immediately for coating.
-
Method B: UV-Ozone (UVO) Treatment a. Place the cleaned, dry substrates in the UVO cleaner, approximately 5-10 mm from the UV lamp. b. Turn on the system and expose the substrates for 10-15 minutes. The UV light generates ozone, which oxidizes surface contaminants and creates a hydrophilic, hydroxylated surface. c. Use substrates immediately after treatment.
-
Table 1: Summary of Surface Preparation Methods
| Substrate | Recommended Cleaning | Activation Method | Expected Outcome |
| Glass/Silicon | Detergent, DI Water, Acetone, Isopropanol | Oxygen Plasma or UV-Ozone | Highly hydrophilic surface (water contact angle < 5°) |
| Aluminum | Detergent, DI Water, Acetone, Isopropanol | Oxygen Plasma | Removal of organic contaminants and formation of a stable aluminum oxide layer |
| Polymers (e.g., PET, Polycarbonate) | Isopropanol wipe/sonication | Oxygen or Air Plasma | Increased surface energy and introduction of polar functional groups |
Protocol 2: Application of Fluorinated Coating via Spin-Coating
Objective: To deposit a uniform, thin film of a fluorinated compound on a flat substrate. This protocol uses a 1H,1H,2H,2H-perfluorooctyltriethoxysilane as an example for achieving a durable, covalently bonded coating.
Materials:
-
Activated substrate (from Protocol 1)
-
1H,1H,2H,2H-perfluorooctyltriethoxysilane
-
Anhydrous solvent (e.g., ethanol or a fluorinated solvent)
-
Spin-coater
-
Hot plate or oven
-
Micropipette
Procedure:
-
Solution Preparation: a. In a clean, dry vial, prepare a dilute solution (e.g., 0.1% to 1% by volume) of the fluorinated silane in the anhydrous solvent. The solution should be prepared fresh to avoid premature hydrolysis of the silane.
-
Spin-Coating: a. Center the activated substrate on the spin-coater chuck and secure it with vacuum. b. Dispense a small amount of the solution (e.g., 100 µL for a 1-inch substrate) onto the center of the substrate to cover the surface. c. Start the spin program. A typical two-stage program is:
- Stage 1 (Spread): 500 RPM for 10 seconds.
- Stage 2 (Thinning): 3000 RPM for 45 seconds. d. Carefully remove the coated substrate.
-
Curing/Annealing: a. Place the coated substrate on a preheated hot plate or in an oven at 120°C for 1 hour. This step removes the solvent and drives the condensation reaction between the silane and the substrate's hydroxyl groups, forming covalent Si-O-Substrate bonds. b. After curing, allow the substrate to cool to room temperature.
-
Post-Cure Cleaning: a. Rinse the cured substrate with fresh solvent (the same used for the solution) to remove any physisorbed (non-covalently bonded) molecules. b. Dry the substrate with a stream of nitrogen. The coating is now ready for characterization.
Table 2: Typical Durability Test Parameters
| Test | Method | Typical Parameters | Purpose |
| Adhesion | Cross-Cut Test (ASTM D3359) | 5x5 grid, 1mm spacing; adhesive tape pull | To assess the adhesion of the coating to the substrate.[14] |
| Abrasion Resistance | Taber Abraser | CS-10 or CS-17 wheels, 250-1000g load | To quantify resistance to wear and scratching.[15] |
| Chemical Resistance | Spot Test | Exposure to droplets of acid, base, or solvent for a set time | To evaluate coating stability in various chemical environments.[16][17] |
| Hydrophobicity | Contact Angle Goniometry | Sessile drop method with DI water | To measure the water-repellent properties of the surface. |
Visualizations
Diagram 1: Workflow for a Durable Fluorinated Coating
Caption: Key workflow stages for achieving a durable coating.
Diagram 2: Common Failure Mechanisms and Influencing Factors
Caption: Interplay of factors leading to coating failure modes.
References
- BOC Sciences. (2023, November 16).
- Alfa Chemistry.
- MDPI. (2021).
- PubChem. This compound.
- DCW. (2022, December 14). Fluoropolymers: All You Need to Know.
- Duracoat.
- Coating Systems.
- ResearchGate. (2017).
- MDPI. (2017).
- MDPI. (2021, November 20).
- Fluor Technik System GmbH.
- ResearchGate. (2014). Hydrophobization of epoxy nanocomposite surface with 1H,1H,2H,2H-perfluorooctyltrichlorosilane for superhydrophobic properties.
- Polyfluor. Chemical resistance, PFA.
- MDPI. (2017).
- Reddit.
- Product Finishing Solutions.
- Waterlox Coatings Corporation. (2022, July 20). The Curing Process.
- The Society of Vacuum Coaters.
- Cork Industries.
- Instytut Ochrony Środowiska. (2025). Per- and polyfluoroalkyl substance (PFAS) replacement in paints production.
- Infona. (2024, October 28).
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Technical Support Center: Recrystallization of 1H,1H-Perfluorooctadecan-1-ol
Introduction: This technical guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying 1H,1H-Perfluorooctadecan-1-ol. The unique physicochemical properties of long-chain perfluorinated alcohols present specific challenges during recrystallization. This document provides in-depth troubleshooting advice and answers to frequently asked questions to enable the successful purification of this compound, ensuring high purity for downstream applications. Our approach is grounded in the principles of crystallization science and addresses the specific behaviors of highly fluorinated molecules.
I. Core Principles of Recrystallizing this compound
This compound [F(CF₂)₁₇CH₂CH₂OH] is a long-chain fluorotelomer alcohol (FTOH). Its purification by recrystallization is governed by its distinct solubility profile, which is dominated by the long perfluoroalkyl chain. This makes it highly "fluorous," meaning it has a strong preference for fluorous or highly fluorinated solvents.
A successful recrystallization relies on the principle of differential solubility: the compound should be highly soluble in a chosen solvent at an elevated temperature and poorly soluble at a lower temperature. This allows for the dissolution of the impure solid, followed by the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor.[1]
II. Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format, providing both the "what to do" and the "why it works."
Problem 1: The Compound "Oils Out" Instead of Forming Crystals.
Question: I've dissolved my this compound in a hot solvent, but upon cooling, it separates as an oily liquid instead of forming solid crystals. What is happening and how can I fix it?
Answer: This phenomenon, known as "oiling out," is common when purifying compounds that are highly impure or have a low melting point relative to the solvent's boiling point.[2] The compound is coming out of solution at a temperature above its melting point. Impurities can significantly depress the melting point, exacerbating this issue.[3] Oiled-out products are often amorphous and trap impurities, defeating the purpose of recrystallization.
Causality and Solutions:
-
High Solute Concentration/Rapid Cooling: The solution is likely becoming supersaturated too quickly.
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[2] Allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow the cooling rate. This provides the necessary time for the molecules to orient themselves into a crystal lattice rather than crashing out as a liquid.
-
-
Inappropriate Solvent Choice: The solvent may not be ideal for this specific compound.
-
Solution: Experiment with a different solvent or a solvent mixture. For highly fluorinated compounds, consider solvents with some degree of fluorination or those known to dissolve other long-chain molecules. While specific data for this compound is scarce, a methodical approach to solvent screening is recommended.
-
-
Significant Impurity Level: The presence of impurities, particularly shorter-chain FTOHs from the telomerization synthesis, can lower the overall melting point of the solid.
-
Solution: If the crude material is heavily contaminated, a pre-purification step such as column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.
-
Problem 2: No Crystals Form, Even After Extended Cooling.
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?
Answer: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature. This can be due to using too much solvent or the compound having a higher than expected solubility in the cold solvent.
Causality and Solutions:
-
Excess Solvent: Too much solvent was used to dissolve the crude product.
-
Solution 1 (Solvent Evaporation): If the solvent is volatile, you can remove a portion of it by gentle heating or under a stream of inert gas to increase the solute concentration. Be careful not to evaporate too much solvent too quickly, as this can lead to rapid, impure crystallization.
-
Solution 2 (Anti-Solvent Addition): If you have a second solvent in which your compound is insoluble but which is miscible with your crystallizing solvent (an "anti-solvent"), you can add it dropwise to the solution until it becomes slightly turbid. This reduces the overall solubility of your compound and can induce crystallization. For this compound, if a fluorous solvent was used for dissolution, a non-fluorous solvent like hexane could potentially act as an anti-solvent.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site.
-
Solution 1 (Scratching): Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[4]
-
Problem 3: The Recrystallization Yield is Very Low.
Question: I successfully obtained pure crystals, but my final yield is much lower than expected. Where did my compound go?
Answer: Low recovery can be attributed to several factors, primarily related to the solubility of the compound in the chosen solvent system.
Causality and Solutions:
-
Excess Solvent: As with the failure to crystallize, using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Working with smaller batches can help refine the optimal solvent volume.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), some product may crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration. Keep the solution at or near its boiling point during the filtration process.
-
-
Washing with a "Good" Solvent: Washing the collected crystals with the same solvent used for recrystallization can redissolve some of the product.
-
Solution: Wash the crystals with a small amount of ice-cold solvent. The solubility of the compound will be much lower at this temperature, minimizing product loss.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
Q2: What are the best solvents for recrystallizing this compound?
Due to the long perfluoroalkyl chain, this compound is considered "fluorous." Therefore, fluorous solvents or solvents with a high fluorine content are likely to be the most effective. Some potential starting points for solvent screening include:
-
Perfluorinated alkanes (e.g., perfluorohexane, perfluorooctane): These are excellent solvents for fluorous compounds.
-
Fluorinated alcohols (e.g., hexafluoroisopropanol): These may offer a good balance of solubility properties.
-
Solvent mixtures: A mixture of a fluorous solvent and a non-fluorous solvent (in which the compound is less soluble) can be effective. For example, dissolving in hot perfluorohexane and then adding a small amount of a less polar solvent like hexane as an anti-solvent could be a viable strategy.
A systematic approach to solvent screening is recommended. Start with small amounts of the crude material and test its solubility in various solvents at room temperature and upon heating.
Q3: What are the likely impurities in my this compound?
The most common method for synthesizing FTOHs is through the telomerization of tetrafluoroethylene (TFE) with a telogen, such as methanol.[6] This process can result in a distribution of FTOHs with varying perfluoroalkyl chain lengths. Therefore, the most likely impurities are:
-
Shorter-chain FTOHs: e.g., F(CF₂)₁₅CH₂CH₂OH
-
Longer-chain FTOHs: e.g., F(CF₂)₁₉CH₂CH₂OH
These homologous impurities can have very similar properties, making purification by recrystallization challenging due to the risk of co-crystallization.[7] Multiple recrystallizations may be necessary to achieve high purity. Other potential impurities could include unreacted starting materials or by-products from side reactions, depending on the specific synthetic route used.
Q4: Can I use a mixed solvent system for recrystallization?
Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the ideal solubility profile. The general procedure is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" solvent (in which the compound is poorly soluble, but which is miscible with the "good" solvent) is added dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8]
IV. Experimental Workflow and Data Presentation
Generalized Recrystallization Protocol
This protocol should be adapted based on the chosen solvent system and the scale of the purification.
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of high-molecular-weight impurities. In this case, allow the solution to cool slightly, add a small amount of activated carbon, and then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated carbon was used, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Data Interpretation: Purity Assessment
| Analytical Technique | Impure Sample | Purified Sample | Interpretation |
| Melting Point | Broad melting range, lower than expected. | Sharp melting point, elevated compared to the crude material. | A narrow melting point range close to the literature value (if available) indicates high purity. |
| ¹H NMR | May show additional peaks, particularly in the aliphatic region, corresponding to shorter or longer chain homologues. | Clean spectrum with expected peaks and integrations for F(CF₂)₁₇CH₂CH₂OH. | Absence of impurity peaks confirms successful removal. |
| ¹⁹F NMR | May show additional signals corresponding to different -(CF₂)n- chain lengths. | Simplified spectrum consistent with the single desired compound. | A clean ¹⁹F NMR is a strong indicator of purity for fluorinated compounds. |
V. Visualization of the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of this compound.
VI. References
-
BenchChem. (2025). Technical Support Center: Synthesis of Long-Chain Fluorotelomer Alcohols.
-
Chemeo. (n.d.). Chemical Properties of 1H,1H,2H,2H-Perfluorodecan-1-ol (CAS 678-39-7). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Ellis, D. A., Martin, J. W., De Silva, A. O., Mabury, S. A., Hurley, M. D., Andersen, M. P. S., & Wallington, T. J. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology, 38(12), 3316–3321.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Nakahara, H., Nakamura, S., Okahashi, Y., Kitaguchi, D., Kawabata, N., Sakamoto, S., & Shibata, O. (2013). Examination of fluorination effect on physical properties of saturated long-chain alcohols by DSC and Langmuir monolayer. Colloids and Surfaces B: Biointerfaces, 102, 472–478.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Sources
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- 3. 1H,1H,2H,2H-Perfluorodecan-1-ol (CAS 678-39-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 7. Recovery of per- and polyfluoroalkyl substances after solvent evaporation - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Best Practices for Storing 1H,1H-Perfluorooctadecan-1-ol
Welcome to the technical support center for 1H,1H-Perfluorooctadecan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable fluorinated compound in your laboratory. Proper storage is critical not only for experimental success but also for laboratory safety. This document provides in-depth, experience-based guidance in a user-friendly question-and-answer format to address specific issues you may encounter.
Core Storage Principles & Quick Reference
Proper storage of this compound, a solid, waxy substance at room temperature, hinges on controlling three key factors: temperature, atmosphere, and light. Below is a summary of the recommended storage conditions and incompatible materials.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (refrigerated). | Minimizes potential for thermal degradation and sublimation. |
| Atmosphere | Keep in a tightly sealed container in a dry, well-ventilated area.[1][2] | Prevents moisture absorption and reaction with atmospheric contaminants. |
| Light Exposure | Store in an opaque or amber container. | Protects the compound from potential light-induced degradation. |
| Container Material | Original supplier packaging, or amber glass vials with PTFE-lined caps. | Ensures chemical inertness and prevents contamination. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and alkali metals.[3][4][5][6] | Prevents potentially hazardous reactions. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the ideal storage temperature for this compound and why?
A1: The ideal storage temperature for this compound is 2-8°C (refrigeration) . While general guidelines for similar chemicals often suggest a "cool" environment, refrigerated storage is recommended to ensure long-term stability.[7]
Causality Explained: The highly fluorinated nature of this long-chain alcohol makes it thermally stable to a degree, but like many complex organic molecules, its stability is enhanced at lower temperatures. Refrigeration slows down any potential slow degradation processes that might occur over extended periods at room temperature. It also minimizes the risk of sublimation, where the solid turns directly into a gas, which can lead to loss of material over time, especially if the container is not perfectly sealed.
Q2: The material in the container appears clumpy and is difficult to handle. What could be the cause and how can I resolve this?
A2: Clumping of powdered or solid this compound is typically caused by exposure to moisture.
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the container has been stored in a dry environment and that the cap has been tightly sealed at all times.
-
Gentle De-agglomeration: If the clumping is minor, you may be able to break up the clumps by gently tapping the container or by using a clean, dry spatula. Be cautious to avoid generating fine dust.
-
Drying: For more significant clumping, you can dry the material in a desiccator over a suitable desiccant (e.g., Drierite or phosphorus pentoxide) at room temperature. Do not heat the material to dry it, as this could cause degradation.
Preventative Workflow: To prevent future clumping, it is crucial to handle the material in a low-humidity environment, such as a glove box or a room with a dehumidifier. Always ensure the container is tightly sealed immediately after use.
Caption: Workflow for troubleshooting clumped this compound.
Q3: I've noticed a slight discoloration of the material. Does this indicate degradation?
A3: Yes, a change in color from its original appearance (typically a white to off-white solid) can be an indicator of degradation.
Plausible Degradation Pathways: Perfluorinated alcohols can be susceptible to degradation, potentially through the elimination of hydrogen fluoride (HF) or oxidation.[8] While 1H,1H-perfluoroalkan-1-ols are more stable than their fully perfluorinated counterparts, long-term or improper storage can lead to the formation of impurities. The degradation of fluorotelomer alcohols can be a source of perfluorinated carboxylic acids (PFCAs).[9][10]
Recommended Action: If you observe discoloration, it is advisable to test a small sample for purity using an appropriate analytical technique (e.g., NMR, LC-MS, or GC-MS) before using it in a critical experiment. Compare the results to the certificate of analysis provided by the supplier. If significant impurities are detected, it is best to dispose of the material according to your institution's guidelines for chemical waste.
Q4: What type of container should I use for long-term storage of this compound?
A4: The best practice is to store the compound in its original supplier-provided container. If you need to transfer it to a different container, use an amber glass vial with a PTFE-lined cap .
Material Science Rationale:
-
Glass: Borosilicate glass is chemically inert and will not leach impurities into the material.
-
Amber Color: The amber color protects the compound from exposure to light, which can be a source of energy for chemical degradation.
-
PTFE-lined Cap: Polytetrafluoroethylene (PTFE) is highly resistant to chemical attack and provides an excellent seal to prevent moisture ingress and sample sublimation.
Avoid using plastic containers for long-term storage unless they are specifically made of fluorinated polymers, as plasticizers and other additives can potentially leach into the material.
Q5: I need to prepare a stock solution. What are the best practices for handling and storing the solution?
A5: When preparing a stock solution, it is important to select an appropriate solvent and store the solution under conditions that maintain its stability.
Experimental Protocol for Stock Solution Preparation and Storage:
-
Solvent Selection: Due to the highly fluorinated nature of this compound, it has limited solubility in common laboratory solvents. Fluorinated solvents or certain ethers may be suitable. It is essential to determine the solubility in your chosen solvent empirically.
-
Weighing: As this compound is a solid, weigh out the required amount in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as a skin, eye, and respiratory irritant.[11]
-
Dissolution: Add the solvent to the weighed solid and facilitate dissolution using sonication or gentle agitation. Avoid heating the mixture unless you have data to support the thermal stability of the compound in that specific solvent.
-
Storage of Solution: Store the stock solution in an amber glass vial with a PTFE-lined cap at 2-8°C. Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Long-Term Stability: The long-term stability of this compound in solution is not well-documented. It is recommended to prepare fresh solutions for critical experiments or to qualify stored solutions before use if they have been stored for an extended period.
Caption: Protocol for preparing and storing stock solutions of this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PPG Industries, Inc. (n.d.). Powder Coatings Troubleshooting Guide. Retrieved from [Link]
-
University of Wisconsin-Madison. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved from [Link]
- Dinglasan-Panlilio, M. J., & Mabury, S. A. (2006). Fluorotelomer Alcohol Biodegradation—Direct Evidence that Perfluorinated Carbon Chains Break Down. Environmental Science & Technology, 40(5), 1447–1453.
- Ellis, D. A., Martin, J. W., De Silva, A. O., Mabury, S. A., Hurley, M. D., Sulbaek Andersen, M. P., & Wallington, T. J. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology, 38(12), 3316–3321.
-
Air Power Manufacturing Solutions. (n.d.). Powder Coating Troubleshooting. Retrieved from [Link]
-
Scribd. (n.d.). Powder Coating Troubleshooting Guide. Retrieved from [Link]
- Wang, Z., Boucher, J. M., Scheringer, M., Cousins, I. T., & Hungerbühler, K. (2017). Degradation of Fluorotelomer-Based Polymers Contributes to the Global Occurrence of Fluorotelomer Alcohol and Perfluoroalkyl Carboxylates: A Combined Dynamic Substance Flow and Environmental Fate Modeling Analysis. Environmental Science & Technology, 51(12), 6616–6625.
-
PubChem. (n.d.). 1H-Perfluorohexane. National Center for Biotechnology Information. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). General Storage Guidelines for Solids and Liquids. Environmental Health & Safety. Retrieved from [Link]
-
ResearchGate. (2020). The Degradation Mechanism of Fluorotelomer Alcohols (FTOHs) Initiated by OH Radicals in Advanced Oxidation Process and the Potential Environmental Risks of Degradation Products. Retrieved from [Link]
-
BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
- Began, S., Zmajla, T., Nikolac Gabaj, N., & Miler, M. (2023).
-
BulkInside. (2020). Troubleshooting Bulk Powder Feeding Issues. Retrieved from [Link]
- Routledge, E. J., & Sumpter, J. P. (1997). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. Chemosphere, 34(2), 297-311.
-
PubChem. (n.d.). 1H,1H-Perfluoro-1-hexadecanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Interstate Technology & Regulatory Council. (2022). PFAS — Per- and Polyfluoroalkyl Substances: 4 Physical and Chemical Properties. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Incompatibility Chart. Environmental Health & Safety. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]
-
St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. Retrieved from [Link]
-
Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. Retrieved from [Link]
Sources
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- 6. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
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Validation & Comparative
A Senior Application Scientist's Guide to Long-Chain Fluorinated Alcohols: A Performance Comparison Featuring 1H,1H-Perfluorooctadecan-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, fluorinated alcohols stand out for their unique physicochemical properties, driven by the exceptional strength and stability of the carbon-fluorine bond.[1] These molecules, characterized by a perfluoroalkyl chain and a terminal alcohol functional group, are instrumental in creating surfaces with extremely low energy, leading to high hydrophobicity and oleophobicity.[2] This guide provides an in-depth comparison of 1H,1H-Perfluorooctadecan-1-ol against other long-chain fluorinated alcohols, offering a critical analysis of their performance characteristics to inform material selection in demanding research and development applications, from advanced coatings to novel drug delivery paradigms.
The utility of these compounds stems from the strategic combination of a non-polar, rigid perfluorinated "tail" and a reactive hydrophilic "head." This amphipathic nature allows them to act as potent surface modifiers and key intermediates in the synthesis of fluorosurfactants and polymers.[3][4][5] Applications are diverse, ranging from water- and stain-repellent coatings for textiles and electronics to specialized uses in creating inert biological barriers.[3][6][7] However, the performance is not uniform across the class; it is critically dependent on the length of the perfluoroalkyl chain. Here, we dissect these differences, focusing on how chain length impacts key performance metrics.
Physicochemical Properties: A Comparative Overview
The selection of a fluorinated alcohol is fundamentally governed by its intrinsic properties. Longer perfluorinated chains generally impart greater hydrophobicity, thermal stability, and lower surface energy, but this often comes at the cost of reduced solubility and potentially greater environmental persistence. The following table summarizes the key physicochemical properties of this compound and compares it with shorter-chain homologues, such as 1H,1H,2H,2H-Perfluorodecan-1-ol (8:2 FTOH) and 1H,1H-Perfluoro-1-decanol (a C10 analogue).
| Property | This compound | 1H,1H-Perfluoro-1-decanol | 1H,1H,2H,2H-Perfluorodecan-1-ol (8:2 FTOH) |
| CAS Number | 242142-82-1 | 307-37-9 | 678-39-7 |
| Molecular Formula | C₁₈H₃F₃₅O[8] | C₁₀H₃F₁₉O | C₁₀H₅F₁₇O[9] |
| Molecular Weight | 900.2 g/mol [8] | 500.1 g/mol | 464.12 g/mol [9] |
| Melting Point | Not readily available | 87-90 °C[10] | Not readily available |
| Boiling Point | Not readily available | 192 °C (at 735 mm Hg)[10] | Not readily available |
| Solubility | Very low in common solvents | Soluble in Chloroform, DMSO, Methanol (Slightly)[10] | Soluble in Chloroform and Methanol[7] |
Note: Data for this compound is limited in public literature, reflecting its specialized nature. The trend of decreasing solubility and increasing melting/boiling points with chain length is well-established for long-chain aliphatic alcohols and is expected to hold true here.[11]
Performance Metric 1: Surface Modification and Wettability
The primary application for long-chain fluorinated alcohols is the creation of low-energy, highly repellent surfaces. When applied to a substrate, these molecules self-assemble, orienting their high-energy hydroxyl group towards the substrate and exposing their low-energy perfluoroalkyl tail to the air. This creates a surface that repels both water (hydrophobicity) and oils (oleophobicity).
The key quantitative measure of this property is the contact angle . A higher contact angle indicates greater repellency. For a surface to be considered superhydrophobic, it must exhibit a water contact angle greater than 150°.
Comparative Analysis: The Impact of Chain Length
Longer perfluoroalkyl chains, due to their increased fluorine content and more crystalline packing on a surface, are more effective at lowering surface energy. Therefore, this compound is expected to produce surfaces with significantly higher water and oil contact angles compared to its shorter-chain counterparts. This makes it an ideal candidate for applications requiring maximum repellency.
Experimental Protocol: Sessile Drop Contact Angle Measurement
This protocol describes a standardized method for evaluating the wettability of a surface modified with a fluorinated alcohol. The sessile drop method is chosen for its directness and visual feedback, allowing for a clear assessment of the liquid-solid interface.[12][13]
Objective: To quantify the static contact angle of water on a glass slide coated with a fluorinated alcohol.
Materials:
-
Glass microscope slides
-
Fluorinated alcohol solution (e.g., 0.1% w/v in a suitable fluorinated solvent)
-
Deionized water
-
Contact angle goniometer with dispensing system and camera
-
Nitrogen gas line
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
Methodology:
-
Substrate Cleaning (Causality: To ensure a uniform, high-energy surface for consistent self-assembly):
-
Immerse glass slides in Piranha solution for 15 minutes to remove organic residues and hydroxylate the surface. (Safety: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) in a fume hood).
-
Rinse the slides thoroughly with copious amounts of deionized water.
-
Dry the slides under a stream of nitrogen gas.
-
-
Coating Application (Causality: To create a self-assembled monolayer of the fluorinated alcohol):
-
Dip the cleaned, dry slides into the fluorinated alcohol solution for 30 minutes.
-
Withdraw the slides slowly and rinse with the pure solvent to remove any excess, physisorbed material.
-
Cure the coated slides in an oven at 120°C for 30 minutes to promote covalent bonding (if using a silane derivative) and stabilize the monolayer.
-
-
Contact Angle Measurement (Causality: To obtain a precise and reproducible measure of surface wettability):
-
Place a coated slide on the sample stage of the goniometer.[14]
-
Using the automated syringe, dispense a 5 µL droplet of deionized water onto the surface.
-
Capture a high-resolution image of the droplet profile within 30 seconds of deposition.
-
Use the goniometer's software to analyze the image and calculate the angle formed at the three-phase (solid-liquid-vapor) contact point.
-
Repeat the measurement at five different locations on the surface to ensure statistical validity.
-
Workflow for Sessile Drop Contact Angle Measurement.
Performance Metric 2: Thermal Stability
The robustness of the C-F bond imparts exceptional thermal stability to perfluorinated compounds. This property is critical for applications involving high temperatures, such as in lubricants, sealants, and coatings for electronics or aerospace components.[15] Thermal stability is typically assessed using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.
Comparative Analysis: Stability Increases with Fluorination
The thermal stability of fluorotelomer alcohols is primarily dictated by the energy required to break the C-C bond between the perfluoroalkyl chain and the ethyl alcohol moiety.[16] Generally, longer, more heavily fluorinated chains exhibit higher thermal stability. This is because the strong electron-withdrawing effect of the fluorine atoms strengthens the entire carbon backbone. Therefore, this compound is predicted to have a higher decomposition temperature than shorter-chain analogues. Studies on related perfluoroalkyl acids (PFAAs) have shown that the temperature required for thermal destabilization increases with the number of perfluorinated carbons.[17][18]
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine and compare the thermal decomposition temperature of different fluorinated alcohols.
Materials:
-
Fluorinated alcohol samples (e.g., this compound, 8:2 FTOH)
-
TGA instrument with a high-precision balance
-
Inert gas supply (Nitrogen or Argon)
-
Alumina or platinum sample pans
Methodology:
-
Instrument Calibration (Causality: To ensure accuracy of temperature and mass measurements):
-
Perform temperature and mass calibrations according to the instrument manufacturer's specifications using certified reference materials.
-
-
Sample Preparation (Causality: To ensure uniform heat transfer and prevent contamination):
-
Accurately weigh 5-10 mg of the fluorinated alcohol sample into a clean, tared TGA pan.
-
-
TGA Measurement (Causality: To subject the sample to a controlled thermal profile and measure its mass loss):
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) for 30 minutes to create an oxygen-free environment, preventing oxidative degradation.
-
Heat the sample from ambient temperature to 600°C at a constant ramp rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis (Causality: To identify the key decomposition temperature):
-
Plot the percentage of initial mass versus temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (the DTG curve). The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition.
-
Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs. This value is used for comparing the thermal stability of different materials.
-
Relationship between Chain Length and Performance.
Considerations in Drug Development and Environmental Safety
While the exceptional properties of long-chain fluorinated compounds are advantageous, their use, particularly in biological applications and their environmental fate, requires careful consideration.
-
Drug Delivery: The high hydrophobicity of molecules like this compound can be leveraged in drug delivery systems. For instance, incorporating such moieties into larger structures like covalent organic frameworks (COFs) or nanoparticles can enhance drug loading capacity for hydrophobic drugs and improve the stability of the carrier.[19] However, the very low solubility presents a significant formulation challenge. Shorter-chain fluorinated alcohols may offer a better balance between imparting useful hydrophobic character and maintaining necessary solubility for formulation and biological transport.
-
Environmental & Safety Profile: Long-chain per- and polyfluoroalkyl substances (PFAS) are under intense scrutiny for their environmental persistence and bioaccumulation.[20] Fluorotelomer alcohols are known atmospheric precursors to persistent perfluorinated carboxylic acids (PFCAs).[21] This has led to a global shift away from long-chain (C8 and longer) chemistry towards shorter-chain (typically C6) alternatives, which are generally considered to be less bioaccumulative and toxic.[22][23] From a safety perspective, this compound is classified as causing skin and eye irritation and may cause respiratory irritation.[8]
Conclusion and Scientific Recommendation
The choice of a fluorinated alcohol for a specific application is a trade-off between performance, processability, and safety.
-
This compound represents the apex of performance for applications demanding maximum thermal stability and surface repellency. It is the material of choice for creating extremely durable, superhydrophobic, and oleophobic surfaces where solubility is not a primary concern.
-
Mid-chain fluorinated alcohols (e.g., C8-C10) like 8:2 FTOH offer a more balanced profile. They provide excellent repellency and good thermal stability while being more soluble and easier to process than their longer-chain counterparts. They serve as a robust workhorse for many industrial coating applications.
-
Short-chain fluorinated alcohols (e.g., C6) are increasingly favored for applications where the environmental and biological footprint is a primary concern. While their absolute performance in repellency and thermal stability may be lower than longer-chain variants, they meet the requirements for many consumer and industrial applications while offering a more favorable regulatory and safety profile.[24]
For the research scientist or drug development professional, a thorough evaluation of the required performance against the constraints of solubility, biocompatibility, and environmental impact is paramount. While the allure of the extreme properties of this compound is strong, a holistic assessment will often lead to the selection of the shortest chain length that meets the specific, validated performance criteria for the intended application.
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Merino, N., et al. (2020). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. Environmental Science & Technology Letters. [Link]
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Goodman, J. M., et al. (2020). Comparative analysis of the toxicological databases for 6:2 fluorotelomer alcohol (6:2 FTOH) and perfluorohexanoic acid (PFHxA). Regulatory Toxicology and Pharmacology. [Link]
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Rauert, C., et al. (2022). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. Environmental Science: Processes & Impacts. [Link]
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Emerald Cloud Lab. (n.d.). ExperimentMeasureContactAngle Documentation. [Link]
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Lu, D., et al. (2023). Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. In ACS Symposium Series. [Link]
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Wang, N., et al. (2007). Effect of Fluorotelomer Alcohol Chain Length on Aqueous Solubility and Sorption by Soils. Environmental Science & Technology. [Link]
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Ateia, M., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. [Link]
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Dounce, S. M. (2015). The Evolution of Fluoropolymer Coatings for Parenteral Packaging. ONdrugDelivery Magazine. [Link]
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Chekmenev, E. Y., et al. (2024). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. Journal of the American Chemical Society. [Link]
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Arvaniti, O. S., & Stasinakis, A. S. (2015). Analysis of Fluorotelomer Alcohols, Fluorotelomer Acids, and Short- and Long-Chain Perfluorinated Acids in Water and Biota. TrAC Trends in Analytical Chemistry. [Link]
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Volpe, C. D., & Siboni, S. (2018). Surface-wetting characterization using contact-angle measurements. Nature Protocols. [Link]
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Wang, Y., et al. (2022). Fluorinated covalent organic frameworks for efficient drug delivery. RSC Advances. [Link]
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Dinglasan-Panlilio, M. J., & Mabury, S. A. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. Environmental Science & Technology. [Link]
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A Senior Application Scientist's Guide to Contact Angle Measurement of 1H,1H-Perfluorooctadecan-1-ol Coated Surfaces
In the pursuit of advanced materials, the creation of superhydrophobic surfaces—those that exhibit extreme water repellency—is of paramount importance across diverse fields, from self-cleaning coatings and anti-icing surfaces to biomedical devices and microfluidics. A surface is generally considered superhydrophobic if it demonstrates a static water contact angle greater than 150° and low contact angle hysteresis (typically less than 10°).[1][2] This combination ensures that water droplets not only bead up but also roll off easily, carrying contaminants with them.[2][3]
Among the various chemical agents used to achieve this effect, long-chain fluorinated compounds are particularly effective due to the low surface energy of the C-F bond. 1H,1H-Perfluorooctadecan-1-ol is a prominent example, valued for its ability to form dense, well-ordered monolayers that impart exceptional hydrophobicity.[4][5]
This guide provides an in-depth comparison of surfaces coated with this compound, detailing the critical experimental methodologies for coating application and contact angle analysis. We will explore two primary coating techniques—solution and vapor deposition—and present a rigorous protocol for sessile drop contact angle measurement. Furthermore, we will compare the performance of this compound with alternative hydrophobic agents, offering researchers the data-driven insights necessary to select the appropriate surface modification for their specific application.
Coating Methodologies: From Molecule to Monolayer
The choice of deposition technique is a critical determinant of the final coated surface's quality, uniformity, and hydrophobic performance. The method dictates how the this compound molecules arrange themselves on the substrate. Here, we compare two common and effective methods: solution deposition and chemical vapor deposition.
Method 1: Solution Deposition
Solution-based coating is a versatile and accessible method that involves dissolving the fluorinated alcohol in a suitable solvent and applying it to the substrate. The causality behind this method's effectiveness lies in the self-assembly of the molecules as the solvent evaporates, leaving behind a thin film.
Experimental Protocol: Solution Deposition of this compound
-
Substrate Preparation (Self-Validating Cleanliness):
-
a. Substrates (e.g., silicon wafers or glass slides) are sonicated in a sequence of acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.
-
b. The substrates are then dried under a stream of high-purity nitrogen.
-
c. To ensure a hydroxyl-terminated surface, which is crucial for the covalent attachment of many silane-based adhesion promoters or the physisorption of the alcohol, the substrates are treated with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Extreme caution is advised; piranha solution is highly corrosive and reactive).
-
d. Finally, the substrates are rinsed copiously with deionized water and dried again with nitrogen. A clean surface is validated by a water contact angle of <10°.
-
-
Solution Preparation:
-
a. Prepare a 1-5 mM solution of this compound in a high-purity solvent. The choice of solvent is critical; it must dissolve the compound without reacting with it. A common choice is a fluorinated solvent like perfluorodecalin or a specialized fluorinated ether.[6]
-
-
Coating Application (Dip-Coating):
-
a. Immerse the cleaned substrates into the prepared solution for a controlled duration, typically ranging from 30 minutes to several hours. This allows for the self-assembly of the molecules onto the surface.
-
b. Withdraw the substrates from the solution at a slow, constant speed (e.g., 1 mm/s) to ensure a uniform coating thickness.
-
-
Curing and Finalization:
-
a. The coated substrates are gently rinsed with fresh solvent to remove any excess, non-adsorbed molecules.
-
b. The substrates are then cured in an oven at a temperature below the melting point of the coating material (Melting Point of this compound is 152-156 °C[5]) for approximately 1 hour to enhance film stability and adhesion.
-
Method 2: Chemical Vapor Deposition (CVD)
CVD offers a solvent-free approach, often resulting in more uniform and conformal coatings, especially on complex geometries.[7][8] In this process, the precursor material is vaporized and reacts or deposits on the substrate surface. For compounds like this compound, a simplified physical vapor deposition (PVD) or a low-pressure CVD process is typically employed.
Experimental Protocol: Vapor Deposition of this compound
-
Substrate Preparation:
-
a. Follow the same rigorous cleaning protocol as described in the solution deposition method (Steps 1a-1d).
-
-
Deposition Process:
-
a. Place the cleaned substrates in a vacuum deposition chamber.
-
b. Place a small quantity of this compound powder in a crucible within the chamber.
-
c. Evacuate the chamber to a base pressure of <10⁻⁵ Torr to ensure a clean deposition environment.
-
d. Heat the crucible containing the precursor to a temperature sufficient for sublimation (e.g., 100-120 °C), while maintaining the substrate at a lower temperature (e.g., room temperature).
-
e. The vaporized molecules travel in a line-of-sight path and deposit onto the cooler substrate surface.
-
f. The deposition is carried out for a set duration to achieve the desired coating thickness, which can be monitored in-situ with a quartz crystal microbalance.
-
-
Post-Deposition Annealing:
-
a. After deposition, the coated substrates are often annealed in-situ or in a separate oven. This thermal treatment can improve the ordering and packing of the molecular film, leading to enhanced hydrophobic properties.
-
Protocol for Contact Angle Measurement
To quantify the hydrophobicity of the prepared surfaces, a precise and reproducible measurement of the water contact angle is essential. The sessile drop method is the most widely used technique due to its simplicity and accuracy for static contact angle measurements.[9][10]
Causality of the Method: The shape of a liquid droplet on a solid surface is governed by the balance of three interfacial tensions: solid-vapor, solid-liquid, and liquid-vapor. The contact angle is the angle formed at the three-phase contact line, providing a direct measure of the surface's wettability.[10][11]
Experimental Protocol: Sessile Drop Method
-
Instrument Setup:
-
a. Use a contact angle goniometer equipped with a high-resolution camera and a controlled lighting source to ensure a sharp droplet profile.[12]
-
b. The instrument should be placed on an anti-vibration table to minimize external disturbances.
-
-
Sample Handling:
-
a. Handle the coated substrates only by their edges with clean tweezers to avoid contamination.
-
b. Place the substrate on the sample stage and level it horizontally.
-
-
Droplet Deposition:
-
a. Use a high-purity liquid, typically deionized water (18.2 MΩ·cm), for the measurement.
-
b. Employ an automated or manual syringe to dispense a small droplet of a specific volume (e.g., 2-5 µL) onto the surface. The needle should be brought close to the surface, and the droplet gently deposited to minimize kinetic energy.
-
-
Image Acquisition and Analysis:
-
a. Immediately after the droplet stabilizes on the surface (typically within a few seconds), capture a high-resolution image of the droplet profile.
-
b. Use the goniometer's software to analyze the image. The software identifies the baseline (the surface of the substrate) and fits a mathematical model (e.g., Young-Laplace) to the droplet's shape to calculate the contact angle at the liquid-solid interface.[10]
-
-
Data Validation and Reporting:
-
a. To ensure statistical reliability, perform measurements at a minimum of five different locations on each sample.
-
b. Report the average contact angle along with the standard deviation.
-
c. For a comprehensive characterization of superhydrophobic surfaces, dynamic contact angles (advancing and receding) should also be measured to determine the contact angle hysteresis.[2][13] Low hysteresis is a key indicator of a high-quality, non-stick surface.
-
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A Comparative Guide to Surface Energy Reduction: 1H,1H-Perfluorooctadecan-1-ol vs. 1H,1H,2H,2H-Perfluorodecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel materials and advanced drug delivery systems, the ability to precisely control surface energy is paramount. Low surface energy coatings are critical for applications ranging from anti-fouling surfaces and biocompatible implants to microfluidics and specialized laboratory equipment. Among the most effective agents for achieving ultra-low surface energies are long-chain fluorinated alcohols. This guide provides an in-depth comparison of two such compounds: 1H,1H-Perfluorooctadecan-1-ol (a C18 derivative) and 1H,1H,2H,2H-Perfluorodecan-1-ol (a C10 derivative), focusing on their efficacy in reducing surface energy.
Understanding the Mechanism of Surface Energy Reduction
Fluorinated compounds are exceptionally effective at lowering surface energy due to the unique properties of the fluorine atom. Its high electronegativity and small size create a dense electron shield around the carbon backbone of a molecule. This results in weak intermolecular forces, specifically van der Waals forces, at the surface. When these molecules are aligned on a substrate, they present a uniform, low-energy interface to the surrounding environment, leading to high contact angles with liquids and reduced adhesion of contaminants.
The length of the perfluoroalkyl chain plays a significant role in the ultimate surface energy of the coating. Generally, a longer chain allows for more ordered packing of the molecules in a self-assembled monolayer (SAM), which enhances the overall hydrophobicity. However, research on various fluorinated compounds, such as partially fluorinated alkanethiols, suggests that this effect may plateau. Studies have shown that beyond a certain number of fluorinated carbons (in some cases, as few as six to ten), the surface energy does not significantly decrease further. This is a critical consideration when selecting a surface modifying agent, as longer chains can introduce other factors like decreased solubility and higher cost.
Head-to-Head Comparison: C18 vs. C10 Perfluoroalcohols
To provide a clear comparison, let's examine the key properties and expected performance of this compound and 1H,1H,2H,2H-Perfluorodecan-1-ol.
| Property | This compound | 1H,1H,2H,2H-Perfluorodecan-1-ol |
| Chemical Formula | C₁₈H₃F₃₅O | C₁₀H₅F₁₇O |
| Molecular Weight | 900.16 g/mol [1][2] | 464.12 g/mol [3] |
| Structure | Long-chain perfluoroalkyl alcohol with a C18 backbone | Shorter-chain perfluoroalkyl alcohol with a C10 backbone |
| Expected Water Contact Angle | ≥ 115° | ~110° - 115° |
Performance Analysis:
1H,1H,2H,2H-Perfluorodecan-1-ol (C10): This compound is a well-characterized fluorotelomer alcohol that has been shown to form highly hydrophobic surfaces. Self-assembled monolayers of similar C10 fluorinated compounds on gold substrates have demonstrated water contact angles in the range of 110° to 115°. This high contact angle is indicative of a very low surface energy, making it an excellent choice for creating water-repellent surfaces.
This compound (C18): Direct, comparative experimental data for the C18 analogue is less common in publicly available literature. However, based on the principles of surface chemistry, we can make a strong scientific inference. The significantly longer perfluorinated chain of the C18 alcohol would theoretically allow for a more densely packed and ordered self-assembled monolayer. This increased order should, in principle, lead to a slight increase in the water contact angle and a marginally lower surface energy compared to its C10 counterpart. It is reasonable to expect a water contact angle of at least 115°, and potentially slightly higher, under optimal deposition conditions.
However, it is crucial to consider the aforementioned plateau effect. The increase in hydrophobicity from a C10 to a C18 perfluorinated chain may not be substantial. For many practical applications, the performance of the C10 derivative may be more than sufficient, and the additional cost and potential processing challenges associated with the much larger C18 molecule might not be justified.
Experimental Protocol: Surface Modification and Characterization
To empirically determine the optimal compound for a specific application, a standardized experimental protocol is essential. The following outlines a robust method for creating self-assembled monolayers on a silicon wafer substrate and subsequently characterizing their surface energy.
Materials:
-
Silicon wafers (or other suitable substrate)
-
This compound
-
1H,1H,2H,2H-Perfluorodecan-1-ol
-
Anhydrous toluene (or other suitable solvent)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Deionized water
-
Ethanol
-
Nitrogen gas
Experimental Workflow:
Caption: Experimental workflow for creating and characterizing self-assembled monolayers of perfluoroalcohols.
Detailed Steps:
-
Substrate Cleaning:
-
Immerse silicon wafers in Piranha solution for 15 minutes to remove organic residues and create a hydrophilic surface. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Rinse the wafers extensively with deionized water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Prepare 1 millimolar (mM) solutions of this compound and 1H,1H,2H,2H-Perfluorodecan-1-ol in anhydrous toluene.
-
Place the cleaned and dried silicon wafers in separate containers with the respective fluoroalcohol solutions.
-
Allow the self-assembly process to occur for 24 hours at room temperature in a sealed, low-humidity environment.
-
-
Post-Processing:
-
Remove the wafers from the solutions and rinse them thoroughly with fresh toluene to remove any non-chemisorbed molecules.
-
Perform a final rinse with ethanol.
-
Dry the coated wafers under a stream of nitrogen gas.
-
-
Surface Characterization:
-
Contact Angle Measurement: Use a goniometer to measure the static contact angle of a deionized water droplet on the surface of the modified wafers. Take measurements at multiple locations on each wafer to ensure uniformity.
-
Zisman Plot Analysis: To determine the critical surface tension, measure the contact angles of a series of liquids with known surface tensions (e.g., different alkanes). Plot the cosine of the contact angle against the surface tension of the liquids. The critical surface tension is the value at which the extrapolated line intersects the cos(θ) = 1 axis. A lower critical surface tension indicates a more repellent surface.
-
Logical Framework for Selection
Caption: Decision-making framework for selecting the appropriate perfluoroalcohol.
Conclusion
Both this compound and 1H,1H,2H,2H-Perfluorodecan-1-ol are highly effective at reducing surface energy and creating hydrophobic surfaces. The choice between them will largely depend on the specific requirements of the application.
-
For applications demanding the absolute lowest possible surface energy, and where cost and solubility are not primary concerns, This compound (C18) is the theoretically superior choice due to its longer perfluoroalkyl chain, which should promote a more ordered and densely packed monolayer.
-
For a wide range of applications where excellent hydrophobicity is required, but with considerations for cost-effectiveness and ease of processing, 1H,1H,2H,2H-Perfluorodecan-1-ol (C10) offers a robust and well-documented solution. The performance difference between the C10 and C18 derivatives may be marginal in many practical scenarios due to the plateau effect in surface energy reduction with increasing chain length.
Ultimately, empirical testing using the protocol outlined in this guide is the most reliable method for determining the optimal surface modifying agent for your specific research, development, or manufacturing needs.
References
-
Cheméo. Chemical Properties of 1H,1H,2H,2H-Perfluorodecan-1-ol (CAS 678-39-7). [Link]
Sources
A Senior Application Scientist's Guide to the Thermal Stability of Fluorotelomer Alcohols
Introduction: The Critical Role of Thermal Stability in Fluorotelomer Alcohol Applications
Fluorotelomer alcohols (FTOHs) are a significant class of per- and polyfluoroalkyl substances (PFAS) utilized as building blocks for fluorinated polymers and surfactants, imparting desirable properties such as water and oil repellency to a vast array of consumer and industrial products.[1][2] Their general structure, F(CF₂)nCH₂CH₂OH, gives rise to a family of compounds where the length of the perfluorinated alkyl chain (n) can be varied, leading to different physical and chemical properties. The thermal stability of FTOHs is a paramount concern for researchers and drug development professionals, as these compounds can be subjected to elevated temperatures during synthesis, processing, and application, as well as in their end-of-life cycle.[3][4] Understanding the thermal decomposition behavior of different FTOHs is crucial for ensuring product integrity, predicting environmental fate, and mitigating the formation of potentially hazardous degradation byproducts.[5] This guide provides an in-depth comparison of the thermal stability of common FTOHs, supported by experimental data, and offers a standardized protocol for their evaluation.
Comparative Analysis of Fluorotelomer Alcohol Thermal Stability
The thermal stability of FTOHs is intrinsically linked to their molecular structure, particularly the length of the perfluoroalkyl chain. Experimental data from gas-phase thermal decomposition studies provide valuable insights into the relative stability of different FTOH homologues. A key study by Linak et al. (2021) investigated the thermal decomposition of 4:2, 6:2, 8:2, and 10:2 FTOH, revealing a clear trend in their thermal stability.[3][6]
Generally, the thermal stability of FTOHs increases with the length of the perfluoroalkyl chain.[7] This is attributed to the increased strength of the C-F bonds and the overall molecular stability conferred by the longer fluorinated segment. The following table summarizes the temperature-dependent removal efficiencies of four common FTOHs in a thermal-only (non-catalytic) gas-phase environment, providing a direct comparison of their thermal decomposition profiles.[3][6]
| Fluorotelomer Alcohol (FTOH) | Temperature for >90% Removal (°C) | Observations |
| 4:2 FTOH (F(CF₂)₄CH₂CH₂OH) | ~500 | Exhibits the lowest thermal stability among the tested homologues. |
| 6:2 FTOH (F(CF₂)₆CH₂CH₂OH) | ~500 | Shows comparable thermal stability to 4:2 FTOH under these conditions. |
| 8:2 FTOH (F(CF₂)₈CH₂CH₂OH) | >600 | Demonstrates significantly higher thermal stability compared to the shorter-chain FTOHs. |
| 10:2 FTOH (F(CF₂)₁₀CH₂CH₂OH) | >600 | Possesses the highest thermal stability in this series, in line with the trend of increasing stability with chain length. |
Data synthesized from Linak, W. P., et al. (2021). Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. Chemical Engineering Journal, 421, 129859.[3][6]
These findings underscore the importance of considering the specific FTOH homologue when designing thermal processes. Shorter-chain FTOHs like 4:2 and 6:2 are more susceptible to thermal degradation at lower temperatures, while longer-chain counterparts such as 8:2 and 10:2 FTOH are more robust.
Understanding the Thermal Decomposition Pathway of FTOHs
The thermal decomposition of FTOHs is a complex process that can proceed through various reaction pathways, leading to a range of degradation products. The primary mechanism of thermal degradation involves the cleavage of the C-C bond between the fluorinated and non-fluorinated segments of the molecule, as well as the elimination of hydrogen fluoride (HF).
At elevated temperatures, the decomposition of FTOHs can generate smaller perfluorinated compounds, unsaturated intermediates, and perfluorocarboxylic acids (PFCAs).[5] For instance, the thermal treatment of FTOHs can lead to the formation of other PFAS compounds at temperatures between 200 and 600 °C.[3][4]
The following diagram illustrates a generalized thermal decomposition pathway for FTOHs.
Caption: Generalized thermal decomposition pathway of Fluorotelomer Alcohols.
Experimental Protocol: Thermogravimetric Analysis (TGA) of Fluorotelomer Alcohols
To provide a standardized method for assessing the thermal stability of FTOHs in a controlled laboratory setting, the following protocol for Thermogravimetric Analysis (TGA) is recommended. This method is based on the principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."
I. Objective
To determine the onset decomposition temperature and thermal degradation profile of a fluorotelomer alcohol sample under an inert atmosphere.
II. Materials and Equipment
-
Thermogravimetric Analyzer (TGA) with a high-resolution balance and programmable furnace.
-
TGA sample pans (platinum or ceramic).
-
Fluorotelomer alcohol sample.
-
High-purity nitrogen gas (99.999%).
-
Microbalance for accurate sample weighing.
-
Spatula and tweezers.
III. Experimental Workflow Diagram
Caption: Experimental workflow for TGA analysis of FTOHs.
IV. Step-by-Step Procedure
-
Sample Preparation:
-
Tare a clean, empty TGA sample pan on a microbalance.
-
Accurately weigh 5-10 mg of the FTOH sample directly into the TGA pan. Record the exact weight.
-
Carefully place the sample pan into the TGA instrument's autosampler or furnace, ensuring it is properly seated.
-
-
Instrument Setup and Execution:
-
Purge the TGA furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Program the TGA instrument with the following temperature profile:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.
-
-
Initiate the TGA run. The instrument will continuously monitor and record the sample's weight as a function of temperature.
-
-
Data Analysis:
-
Upon completion of the run, analyze the resulting TGA curve (weight % vs. temperature).
-
Determine the onset decomposition temperature (T_onset), which is typically identified as the temperature at which a significant weight loss begins. This can be determined using the instrument's software, often by the intersection of the baseline tangent and the tangent of the steepest weight loss slope.
-
Record the temperature at 5% and 50% weight loss (T₅% and T₅₀%) for further comparison.
-
Note the percentage of residual mass at the end of the experiment.
-
V. Causality Behind Experimental Choices
-
Inert Atmosphere (Nitrogen): The use of a nitrogen atmosphere is crucial to study the intrinsic thermal stability of the FTOH without the influence of oxidative degradation. Oxygen can react with the sample at elevated temperatures, leading to different decomposition pathways and lower apparent thermal stability.
-
Heating Rate (10°C/min): A heating rate of 10°C/min is a common and recommended rate for TGA analysis of organic compounds. It provides a good balance between resolution and experimental time. Slower rates can provide better resolution of thermal events, while faster rates can shift the decomposition to higher temperatures. For comparative studies, consistency in the heating rate is paramount.
-
Sample Size (5-10 mg): This sample size is optimal for most TGA instruments. It is large enough to be representative and provide a clear weight loss signal, yet small enough to minimize thermal gradients within the sample, ensuring uniform heating.
Conclusion and Future Perspectives
The thermal stability of fluorotelomer alcohols is a critical parameter that dictates their processing, application, and environmental fate. This guide has provided a comparative analysis based on available experimental data, demonstrating that thermal stability generally increases with the length of the perfluoroalkyl chain. The provided standardized TGA protocol offers a robust method for researchers to evaluate the thermal properties of their specific FTOH materials.
Future research should focus on generating a comprehensive library of TGA data for a wider range of FTOHs under various atmospheric conditions. Furthermore, detailed analysis of the evolved gases during TGA, for example by coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR), would provide invaluable information on the specific decomposition products and help to elucidate the complex degradation mechanisms of these important compounds.
References
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Linak, W. P., et al. (2021). Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. Chemical Engineering Journal, 421, 129859. [Link]
-
ALS Global. (n.d.). Fluorotelomer alcohols, and related volatile and semivolatile PFAS compounds – occurrence, and pending regulations. Retrieved from [Link]
-
Riedel, T. P., et al. (2019). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. Analytical Chemistry, 91(15), 9788–9796. [Link]
-
Linak, W. P., et al. (2021). Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. ResearchGate. [Link]
-
Ellis, D. A., et al. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology, 38(12), 3316–3321. [Link]
-
Wang, N., et al. (2005). Fluorotelomer Alcohol Biodegradation—Direct Evidence that Perfluorinated Carbon Chains Breakdown. Environmental Science & Technology, 39(19), 7516–7528. [Link]
-
Fasano, W. J., et al. (2019). Toxicokinetics of 8:2 fluorotelomer alcohol (8:2-FTOH) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration. Food and Chemical Toxicology, 131, 110549. [Link]
-
ALS Environmental. (2024, July 12). Pending PFAS Regulations and Testing for Fluorotelomer Alcohols (FTOHs) in Water. Retrieved from [Link]
-
Linak, W. P., et al. (2021). Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. PubMed. [Link]
-
Wikipedia. (n.d.). Fluorotelomer alcohol. Retrieved from [Link]
-
Liu, J., et al. (2013). 6:2 and 8:2 fluorotelomer alcohol anaerobic biotransformation in digester sludge from a WWTP under methanogenic conditions. Environmental Science & Technology, 47(10), 5225–5233. [Link]
-
Rauk, A., et al. (2008). Thermal Decomposition of CF3 and the Reaction of CF2 + OH -> CF2O + H. The Journal of Physical Chemistry A, 112(3), 468–477. [Link]
-
Liu, J., & Lee, L. S. (2007). Effect of Fluorotelomer Alcohol Chain Length on Aqueous Solubility and Sorption by Soils. Environmental Science & Technology, 41(15), 5357–5362. [Link]
- Gauthier, S. A., & Mabury, S. A. (2005). Aqueous photolysis of the 8:2 fluorotelomer alcohol and the determination of the water solubility of n-ethylperfluorooctanesulfonamide. University of Toronto.
-
Rauk, A., et al. (2008). Thermal Decomposition of CF3 and the Reaction of CF2 + OH -> CF2O + H. ResearchGate. [Link]
-
Liu, J., et al. (2010). Aerobic Soil Biotransformation of 6:2 Fluorotelomer Iodide. Environmental Science & Technology, 44(1), 237–242. [Link]
-
Food Packaging Forum. (2017). Dossier – Per- and polyfluoroalkyl substances (PFASs). [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of 1H,1H-Perfluorooctadecan-1-ol Samples
For researchers, scientists, and drug development professionals working with fluorinated compounds, the purity of starting materials is paramount. In the case of 1H,1H-Perfluorooctadecan-1-ol, a long-chain fluorinated alcohol, even trace impurities can have significant impacts on reaction outcomes, polymer properties, and the toxicological profile of final products. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound, offering insights into the causality behind experimental choices and presenting supporting data to inform your selection of the most appropriate method.
The Criticality of Purity in this compound
This compound is synthesized via a telomerization process, which often results in a distribution of chain lengths and the potential for isomeric byproducts.[1] The primary impurities of concern are shorter- and longer-chain fluorotelomer alcohols (FTOHs), as well as branched isomers.[2] The presence of these impurities can alter the physicochemical properties of the material, such as its surface tension and thermal stability, which are critical in applications like surface coatings and polymer synthesis.[3] Furthermore, the toxicological profiles of different FTOHs can vary, making accurate purity assessment a crucial aspect of safety and regulatory compliance.
This guide will compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F) for the comprehensive purity assessment of this compound. We will also briefly discuss High-Performance Liquid Chromatography (HPLC) as a complementary technique.
Orthogonal Approaches to Purity Verification: A Comparative Analysis
A multi-faceted analytical approach is often the most robust strategy for purity determination. By employing orthogonal techniques—methods that measure the same property using different underlying principles—one can achieve a more complete and reliable characterization of a sample.
| Analytical Technique | Principle | Primary Strengths | Primary Limitations | Ideal for Detecting |
| GC-MS | Separation by boiling point and partitioning with a stationary phase, followed by mass-based detection. | High sensitivity for volatile and semi-volatile impurities; excellent for identifying and quantifying homologous series (e.g., different chain length FTOHs). | Requires derivatization for some compounds; potential for thermal degradation of labile analytes. | Homologous FTOHs (e.g., C16, C20), residual solvents, volatile starting materials. |
| ¹H NMR | Absorption of radiofrequency energy by hydrogen nuclei in a magnetic field. | Provides detailed structural information; quantitative with an internal standard; non-destructive. | Signal overlap can be an issue in complex mixtures; lower sensitivity compared to MS. | Impurities with unique proton signals, quantification of the main component against a standard. |
| ¹⁹F NMR | Absorption of radiofrequency energy by fluorine nuclei in a magnetic field. | Wide chemical shift range reduces signal overlap; highly sensitive to the electronic environment of the fluorine atoms. | Requires a spectrometer with fluorine capabilities; interpretation can be complex due to through-space couplings. | Isomeric impurities, subtle structural variations in the fluorinated chain. |
| HPLC-UV/MS | Separation by polarity-based partitioning with a stationary phase, with UV or mass-based detection. | Suitable for non-volatile or thermally labile impurities; can be coupled with MS for identification. | May require derivatization for UV detection if impurities lack a chromophore; MS detection is more universal. | Non-volatile synthesis byproducts, oligomeric impurities. |
In-Depth Methodologies and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Homologue Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For FTOHs, it excels at resolving different chain lengths.
Causality of Experimental Choices:
-
Injector Temperature: A high injector temperature is necessary to ensure the complete and rapid volatilization of the long-chain alcohol, preventing peak broadening and discrimination of higher boiling point compounds.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides a good balance of selectivity for separating the homologous series of FTOHs.
-
Temperature Program: A gradual temperature ramp is crucial to achieve baseline separation of closely eluting homologues.
-
Ionization Mode: Electron Ionization (EI) is typically used for generating reproducible mass spectra that can be compared to libraries for identification.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 10 µg/mL in ethyl acetate.
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Injector: Split/splitless, operated in splitless mode.
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 200 °C
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes
-
-
MSD Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-1000
-
Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their mass spectra, which will show characteristic fragmentation patterns for FTOHs.
Illustrative GC-MS Data:
| Compound | Retention Time (min) | Area % | Key Mass Fragments (m/z) |
| 1H,1H-Perfluorohexadecan-1-ol (C16) | 25.8 | 0.5 | 669, 619, 131, 69 |
| This compound (C18) | 28.2 | 99.0 | 769, 719, 131, 69 |
| 1H,1H-Perfluoroeicosan-1-ol (C20) | 30.5 | 0.4 | 869, 819, 131, 69 |
| Branched Isomer of C18 | 27.9 | 0.1 | 769, variable fragments |
Sources
A Comparative Analysis of Long-Chain and Short-Chain Perfluorinated Alcohols: Physicochemical Properties, Environmental Fate, and Toxicological Implications
Introduction: The Evolving Landscape of Perfluorinated Compounds
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by their exceptional stability and unique properties, owing to the strength of the carbon-fluorine bond.[1] This has led to their widespread use in a vast array of industrial and consumer products, from non-stick cookware and water-repellent fabrics to firefighting foams.[1] Historically, long-chain perfluorinated alcohols (PFAAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), were the industry workhorses. However, mounting evidence of their persistence, bioaccumulation, and toxicity led to a global phase-out and a shift towards short-chain alternatives like perfluorobutanoic acid (PFBA) and perfluorobutane sulfonic acid (PFBS).[1]
This guide provides a comprehensive comparative analysis of long-chain versus short-chain PFAAs, delving into their fundamental physicochemical differences, the resulting implications for their environmental fate and transport, and their distinct toxicological profiles. We will explore the causality behind experimental choices for their analysis and provide detailed protocols for their detection in various matrices. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, evidence-based understanding of these two classes of pervasive environmental contaminants.
Defining the Divide: What Constitutes "Long" vs. "Short" Chain?
The classification of a PFAA as either long-chain or short-chain is determined by the number of carbon atoms in its fluorinated backbone. The Organisation for Economic Co-operation and Development (OECD) provides the most widely accepted definitions:
-
Long-Chain Perfluoroalkyl Carboxylic Acids (PFCAs): Contain 8 or more carbon atoms (e.g., PFOA, PFNA, PFDA).
-
Short-Chain Perfluoroalkyl Carboxylic Acids (PFCAs): Contain 7 or fewer carbon atoms (e.g., PFBA, PFHxA).
-
Long-Chain Perfluoroalkyl Sulfonic Acids (PFSAs): Contain 6 or more carbon atoms (e.g., PFOS, PFHxS).
-
Short-Chain Perfluoroalkyl Sulfonic Acids (PFSAs): Contain 5 or fewer carbon atoms (e.g., PFBS).
This seemingly small difference in chain length has profound consequences for the behavior and impact of these molecules.
Physicochemical Properties: The Influence of Chain Length
The length of the carbon chain is a primary determinant of a PFAA's physical and chemical properties, which in turn govern its environmental behavior and biological interactions.
Key Physicochemical Parameters
| Property | Long-Chain PFAAs (e.g., PFOA, PFOS) | Short-Chain PFAAs (e.g., PFBA, PFBS) | Causality |
| Water Solubility | Lower | Higher | The shorter carbon chain reduces the molecule's hydrophobicity, making it more soluble in water.[1] |
| Octanol-Water Partition Coefficient (Log Kow) | Higher | Lower | A higher Log Kow indicates greater lipophilicity (tendency to partition into fats and organic matter). The longer fluorinated tail increases this property.[2] Direct measurement can be challenging due to their tendency to aggregate at the octanol-water interface.[2] |
| Vapor Pressure | Lower | Higher | Shorter-chain compounds are generally more volatile.[1] |
| Adsorption to Organic Carbon (Koc) | Higher | Lower | The increased hydrophobicity of long-chain PFAAs leads to stronger binding to organic matter in soil and sediment.[2] |
Table 1: Comparative Physicochemical Properties of Long-Chain vs. Short-Chain PFAAs.
Environmental Fate and Transport: A Tale of Two Mobilities
The differences in physicochemical properties directly translate to distinct environmental fates for long- and short-chain PFAAs.
Long-Chain PFAAs: Persistent and Bioaccumulative
Due to their lower water solubility and higher affinity for organic matter, long-chain PFAAs tend to be less mobile in aquatic environments and are more likely to bind to soil and sediment.[1] However, their extreme persistence means they can be transported over long distances adsorbed to particulate matter. Their high lipophilicity drives their bioaccumulation in the fatty tissues of organisms, leading to biomagnification up the food chain.
Short-Chain PFAAs: The Mobile Contaminants
In contrast, the higher water solubility and lower adsorption potential of short-chain PFAAs make them highly mobile in surface and groundwater.[1] This increased mobility poses a significant challenge for water treatment, as they are less effectively removed by conventional methods like activated carbon filtration. While they are generally considered less bioaccumulative than their long-chain counterparts, their high persistence and mobility lead to widespread contamination of water resources.
Caption: Comparative environmental fate of long- and short-chain PFAAs.
Toxicological Profiles: A Spectrum of Adverse Effects
While the initial assumption was that shorter chains would equate to lower toxicity, research has revealed a more complex and concerning picture. Both long- and short-chain PFAAs are associated with a range of adverse health effects, though the specific potencies and mechanisms can differ.
Mechanisms of Toxicity
A key mechanism of PFAA-induced toxicity involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.[3] Activation of PPARα is positively correlated with carbon chain length up to nine carbons.[4] PFAA carboxylates are generally stronger activators of PPARα than sulfonates.[4]
Mitochondrial dysfunction is another significant pathway for PFAA toxicity. Studies have shown a chain-length-dependent increase in mitochondrial toxicity, with longer-chain PFAAs causing more severe membrane instability.[5]
Caption: Simplified pathway of PPARα activation by PFAAs.
Comparative Toxicity Data
| Compound | Type | Acute Oral LD50 (Rat) | Key Toxicological Endpoints |
| PFOA | Long-Chain PFCA | 189 - 500 mg/kg | Hepatotoxicity, developmental toxicity, immunotoxicity, carcinogenicity.[6] |
| PFOS | Long-Chain PFSA | 251 mg/kg | Hepatotoxicity, developmental toxicity, neurotoxicity, immunotoxicity.[6] |
| PFHxS | Long-Chain PFSA | Data not readily available | Delays larval development in amphibians.[7] Longer serum half-life in humans than PFOS.[8] |
| PFBS | Short-Chain PFSA | >2000 mg/kg | Lower acute toxicity, but still associated with developmental and systemic effects. |
Table 2: Comparative Acute Toxicity of Selected Long- and Short-Chain PFAAs.
It is crucial to note that while short-chain PFAAs may exhibit lower acute toxicity, their persistence and high mobility can lead to chronic exposure and long-term health risks that are still being actively investigated.
Analytical Methodologies: Detecting "Forever Chemicals"
The accurate quantification of PFAAs in various environmental and biological matrices is essential for exposure assessment and regulatory monitoring. The primary analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Experimental Protocol: Analysis of PFAAs in Water via SPE and LC-MS/MS
This protocol is based on well-established methods like EPA Method 537.1 for drinking water.[9]
1. Sample Collection and Preservation:
-
Collect water samples in polypropylene bottles.
-
Preserve samples by chilling to ≤ 6°C.[9]
-
For drinking water, add a preservative such as Trizma® as specified in the relevant EPA method.[9]
2. Solid-Phase Extraction (SPE):
-
Rationale: To concentrate the PFAAs from a large volume of water and remove interfering matrix components.
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by reagent water.[10]
-
Sample Loading: Pass a known volume of the water sample (e.g., 250 mL) through the conditioned cartridge at a controlled flow rate.[10]
-
Washing: Wash the cartridge with a buffered solution to remove hydrophilic interferences.[10]
-
Elution: Elute the retained PFAAs with a small volume of a basic methanolic solution (e.g., methanol with ammonium hydroxide).[10]
3. Extract Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
4. LC-MS/MS Analysis:
-
Inject the concentrated extract into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 or similar reversed-phase column with a gradient elution of ammonium acetate-buffered water and methanol.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode, monitoring for specific precursor-to-product ion transitions for each PFAA analyte.
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 1H,1H-Perfluorooctadecan-1-ol
In the realm of materials science and drug development, the precise synthesis and characterization of novel compounds are paramount. Among these, fluorinated alcohols are gaining significant attention for their unique properties, including their use as specialized solvents and as building blocks in pharmaceutical synthesis.[1][2] This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the molecular structure of synthesized 1H,1H-Perfluorooctadecan-1-ol (C₁₈H₃F₃₅O), a long-chain perfluorinated alcohol.[3] Our focus is to move beyond mere procedural descriptions to elucidate the underlying scientific principles and rationale that govern the selection and application of these methods.
The synthesis of long-chain fluorotelomer alcohols (FTOHs) often involves the radical telomerization of tetrafluoroethylene (TFE) with a short-chain alcohol, a process that can yield a mixture of telomers with varying chain lengths.[4] Consequently, rigorous structural validation is not merely a confirmatory step but a critical component of quality control, ensuring the purity and identity of the target molecule. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in achieving unambiguous structural confirmation.
The Orthogonal Approach: A Triad of Analytical Confidence
No single analytical technique provides a complete picture of a molecule's structure. A robust validation strategy, therefore, relies on an orthogonal approach, where multiple, independent methods are employed to corroborate the findings. Each technique probes different aspects of the molecular structure, and their combined data provide a self-validating system of evidence.
Caption: Step-by-step FTIR analysis workflow.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern. For long-chain alcohols, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method. [5][6][7][8]
-
Rationale: Upon ionization, the molecule will fragment in a predictable manner, providing a unique mass spectrum that can be used for structural elucidation. The molecular ion peak (M⁺) will confirm the molecular weight of this compound (900.16 g/mol ). [3][9]The fragmentation pattern will show characteristic losses of small molecules and fragments, such as H₂O from the alcohol and various CₓFᵧ fragments from the perfluoroalkyl chain. [10][11][12]Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a highly sensitive technique for analyzing perfluorinated compounds. [13] Table 5: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 900.0 | Molecular Ion |
| [M - H₂O]⁺ | 882.0 | Loss of water |
| [M - C₁₆F₃₃]⁺ | 831.0 | Cleavage of the perfluoroalkyl chain |
| CₓFᵧ⁺ | Various | Characteristic perfluoroalkyl fragments |
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment, stereochemistry. | Unambiguous structure determination. | Requires larger sample amounts, longer acquisition times. |
| FTIR Spectroscopy | Presence of functional groups. | Rapid, non-destructive, small sample requirement. | Provides limited structural information, not suitable for complex mixtures. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern. | High sensitivity, small sample requirement. | Isomers can be difficult to distinguish, may not always show a molecular ion peak. |
Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. A fluorine-free solvent is preferred to avoid background signals.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H NMR spectrum. Assign the peaks in all spectra based on their chemical shifts, multiplicities, and coupling constants.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the expected functional groups.
Protocol 3: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., hexane, dichloromethane). Derivatization with an agent like BSTFA may be necessary to improve volatility and chromatographic performance. [8]2. GC Separation: Inject the sample into the GC. The temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the high-boiling-point alcohol. [8]3. MS Detection: The eluting compounds are introduced into the mass spectrometer. The mass spectrometer is typically operated in electron ionization (EI) mode.
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and the major fragment ions. Compare the obtained spectrum with a library of known spectra if available.
Conclusion
The structural validation of synthesized this compound requires a multi-faceted analytical approach. While ¹⁹F NMR provides the most definitive information regarding the extensive perfluoroalkyl chain, ¹H and ¹³C NMR are essential for characterizing the entire carbon skeleton and the hydrocarbon portion of the molecule. FTIR spectroscopy serves as a rapid and convenient method to confirm the presence of key functional groups, and mass spectrometry provides crucial information about the molecular weight and fragmentation pattern. By judiciously applying these complementary techniques, researchers can confidently and unequivocally validate the molecular structure of this and other complex fluorinated molecules, ensuring the integrity and reliability of their scientific endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Royal Society of Chemistry. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Journal of Chromatography A. (2011). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. National Institutes of Health. Retrieved from [Link]
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Journal of the American Chemical Society. (2021). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. National Institutes of Health. Retrieved from [Link]
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Vaynberg, J., & Ng, L. M. (2005). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. ResearchGate. Retrieved from [Link]
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Environmental Science & Technology. (2008). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. ResearchGate. Retrieved from [Link]
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Wood, R. (1968). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Journal of Chromatographic Science. Retrieved from [Link]
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Michigan State University. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. Retrieved from [Link]
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Environmental Science: Advances. (2023). 19F solid-state nuclear magnetic resonance as a tool to study the bioaccumulation of per- and polyfluoroalkyl substances in murine tissue samples. Royal Society of Chemistry. Retrieved from [Link]
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American Chemical Society. (2025). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. Retrieved from [Link]
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National Institutes of Health. (2023). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. Retrieved from [Link]
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ResearchGate. (2006). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. Retrieved from [Link]
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ChemRxiv. (2025). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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MDPI. (2022). DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. Retrieved from [Link]
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ACS Publications. (2017). Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama. Retrieved from [Link]
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ACS Organic & Inorganic Au. (2022). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. Retrieved from [Link]
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Environmental Science & Technology. (2003). Fluorotelomer Alcohol Biodegradation—Direct Evidence that Perfluorinated Carbon Chains Breakdown. Retrieved from [Link]
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ResearchGate. (2018). FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters. Retrieved from [Link]
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MDPI. (2022). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. Retrieved from [Link]
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Royal Society of Chemistry. (2010). The perfluorinated alcohols (F5C6)(F3C)2COH and (F5C6)(F10C5)COH: synthesis, theoretical and acidity studies, spectroscopy and structures in the solid state and the gas phase. Retrieved from [Link]
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ACS Food Science & Technology. (2022). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1H,1H-Perfluorooctadecan-1-ol
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents require not just procedural knowledge, but a deep understanding of the chemical's nature and the regulatory landscape. This guide provides essential, in-depth protocols for the proper disposal of 1H,1H-Perfluorooctadecan-1-ol, a member of the per- and polyfluoroalkyl substances (PFAS) family. Due to their extreme persistence in the environment, these "forever chemicals" demand our most rigorous and informed disposal practices.
This document moves beyond a simple checklist, offering a framework for decision-making rooted in scientific principles and regulatory guidance to ensure the safety of your personnel and the protection of our environment.
Section 1: Core Safety Directives & Hazard Profile
Before any disposal procedure is considered, a complete understanding of the immediate hazards associated with this compound is essential. This substance must be handled with the assumption that it poses significant health risks upon exposure.
1.1. GHS Hazard Identification
According to notifications provided to the European Chemicals Agency (ECHA), this compound is classified with the following warnings[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate the use of stringent protective measures to prevent any direct contact or inhalation.
1.2. Mandatory Personal Protective Equipment (PPE)
A self-validating safety protocol begins with robust personal protection. The following PPE is required when handling this compound in any form (pure substance, solution, or as waste):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation[1][2]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes that can cause serious eye irritation[1][3]. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of dusts or aerosols that may cause respiratory tract irritation[1][4]. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental contamination[5]. |
1.3. Immediate First Aid Measures
In the event of an accidental exposure, immediate and correct action is critical:
-
If on Skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention[2].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention[2][6].
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[2][7].
-
If Swallowed: Rinse mouth and seek medical advice if you feel unwell[2].
Section 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by its classification as a PFAS compound. While PFAS are not yet universally listed as hazardous waste under the federal Resource Conservation and Recovery Act (RCRA), they are under intense scrutiny, and state regulations may be more stringent[4][8]. Therefore, it is imperative to treat this waste with the highest level of caution.
Step 1: Waste Identification and Segregation
The foundational principle of chemical waste management is segregation. This step is critical to prevent chemical reactions and to avoid creating a mixed hazardous waste, which complicates disposal and increases costs[4].
-
Action: Designate a specific, clearly labeled, and sealed waste container for all this compound waste. This includes the pure chemical, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE.
-
Causality: Mixing PFAS waste with other streams, especially solvents, can alter its characteristics and make it ineligible for certain disposal pathways. Segregation ensures the waste profile is known and can be managed by a qualified disposal vendor.
Step 2: Consultation with Environmental Health & Safety (EHS)
Your institution's EHS department is your most critical resource. They possess the most current knowledge of federal, state, and local disposal regulations and have established relationships with certified hazardous waste contractors[4].
-
Action: Contact your EHS officer before generating the waste stream, if possible, or immediately after. Provide them with the Safety Data Sheet (SDS) for the compound or a similar one if an exact match is unavailable.
-
Causality: EHS professionals are the authoritative source for navigating the complex and evolving regulatory landscape of PFAS disposal. They will provide the specific procedures, container types, and labeling requirements for your location.
Step 3: Containment and Labeling
Proper containment and labeling are not just best practices; they are regulatory requirements.
-
Action: Use a chemically compatible container that can be tightly sealed.[7] Ensure the container is labeled with, at a minimum:
-
"Hazardous Waste" (or as directed by your EHS)
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Skin Irritant," "Eye Irritant")
-
-
Causality: Accurate labeling ensures that everyone who handles the container, from lab personnel to waste technicians, is aware of its contents and the associated dangers, preventing accidental exposures and improper disposal.
Step 4: Selection of an Approved Disposal Technology
The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which outlines the most viable technologies. Your EHS department will work with a licensed waste disposal contractor to select the appropriate method[9][10].
| Disposal Technology | Description | Key Considerations |
| Hazardous Waste Incineration | Thermal destruction at high temperatures (typically >1,000°C) in a permitted hazardous waste combustor.[11] | This is a promising technology for complete destruction, but effectiveness depends on operational parameters. The EPA has noted that significant uncertainties remain regarding the potential for harmful products of incomplete combustion[8]. |
| Hazardous Waste Landfill | Disposal in a specially designed landfill (RCRA Subtitle C) with liners, leachate collection, and extensive monitoring systems.[12] | This method contains PFAS rather than destroying it. It is an acceptable option under current guidelines but poses a long-term management challenge[8][12]. Ordinary municipal landfills are not acceptable[12]. |
| Underground Injection | Deep-well injection of liquid PFAS waste into permitted Class I industrial or hazardous waste wells. | The EPA has found this method to have the lowest potential for environmental release for liquid wastes, but its availability is limited[8]. |
| Interim Storage | Secure, controlled storage of the waste. | The EPA recognizes this as a valid short-term option when immediate destruction is not necessary, allowing time for disposal technologies and regulations to advance[8][13]. |
Step 5: Documentation
Maintain meticulous records of the waste disposal process.
-
Action: Retain all documentation provided by your EHS department and the waste disposal contractor, including waste manifests.
-
Causality: This documentation serves as a legal record that you have complied with all applicable regulations for the disposal of this substance.
Section 3: Visualizing the Disposal Decision Process
The following diagram outlines the critical decision points in the disposal workflow for this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
Section 4: Spill Management Protocol
Accidents can happen, and a prepared response is essential for safety and compliance.
4.1. Small Spills
-
Evacuate and Ventilate: Ensure adequate ventilation in the area.
-
Don PPE: Wear the mandatory PPE as described in Section 1.2.
-
Absorb: Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite[5][14].
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal[3][15].
-
Decontaminate: Clean the spill area as directed by your institution's EHS protocols.
-
Dispose: Label the container as hazardous waste and manage it according to the disposal workflow in Section 2.
4.2. Large Spills
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's EHS or emergency response team.
-
Restrict Access: Prevent entry into the affected area.
-
Professional Cleanup: Allow only trained emergency response personnel to manage the cleanup. Do not attempt to clean a large spill yourself.
By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe management and disposal of this compound, upholding your commitment to laboratory safety and environmental responsibility.
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). (2025-09-22). [Link]
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PFAS: What are 'forever chemicals' and how can we clean them up? CSIRO. [Link]
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Navigating the Handling of 1H,1H-Perfluorooctadecan-1-ol: A Guide to Personal Protective Equipment and Safe Laboratory Practices
As research and development in pharmaceuticals and advanced materials continues to push boundaries, so too does the need for meticulous safety protocols when handling novel chemical entities. 1H,1H-Perfluorooctadecan-1-ol, a member of the per- and polyfluoroalkyl substances (PFAS) family, presents unique handling challenges due to its physical and toxicological properties. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE), and comprehensive operational and disposal plans. Our commitment is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.
Understanding the Risks: Hazard Profile of this compound
A thorough risk assessment is the cornerstone of safe laboratory practice. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H315 : Causes skin irritation.[1] | Warning | Exclamation Mark |
| Serious Eye Damage/Eye Irritation | H319 : Causes serious eye irritation.[1] | Warning | Exclamation Mark |
| Specific Target Organ Toxicity | H335 : May cause respiratory irritation.[1] | Warning | Exclamation Mark |
These classifications underscore the necessity of a multi-faceted PPE strategy to prevent exposure through dermal contact, ocular contact, and inhalation.
Core Directive: Personal Protective Equipment (PPE) Selection and Rationale
The selection of PPE must be deliberate and informed by the specific hazards of this compound. The following table outlines the recommended PPE, with a detailed rationale for each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves | These materials provide good resistance to a variety of chemicals, including alcohols.[2] Given the skin irritation potential of this compound, chemically resistant gloves are mandatory. For prolonged or high-exposure tasks, consider double-gloving. |
| Eye Protection | Chemical Safety Goggles with Side Shields | To protect against splashes and aerosols that can cause serious eye irritation, safety goggles that provide a complete seal around the eyes are essential. |
| Face Protection | Face Shield (in addition to goggles) | When handling larger quantities or when there is a significant splash risk, a face shield provides an additional layer of protection for the entire face. |
| Body Protection | Fully-buttoned Laboratory Coat | A lab coat protects the skin and personal clothing from contamination. Ensure the sleeves are of an appropriate length to cover the wrists. |
| Respiratory Protection | Air-Purifying Respirator with Organic Vapor Cartridges | To mitigate the risk of respiratory tract irritation from inhalation of dusts or aerosols, a properly fitted half-mask or full-facepiece respirator with organic vapor cartridges is recommended, especially when handling the solid material outside of a certified chemical fume hood.[3] |
Procedural Integrity: Donning and Doffing of PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Adherence to a standardized procedure is non-negotiable.
Donning Procedure
Caption: Sequential process for donning PPE.
Step-by-Step Donning Protocol:
-
Gown/Lab Coat : Fully cover your torso from neck to knees, with arms covered to the wrist, and fasten securely in the back.[4]
-
Mask or Respirator : Secure the ties or elastic bands at the middle of your head and neck. Fit the flexible band to the bridge of your nose. Ensure a snug fit to your face and below your chin. If using a respirator, perform a fit-check.[4][5]
-
Goggles or Face Shield : Place over your face and eyes and adjust for a secure fit.[4]
-
Gloves : Extend the gloves to cover the wrist of the gown or lab coat.[4]
Doffing Procedure
Caption: Sequential process for doffing PPE.
Step-by-Step Doffing Protocol:
-
Gloves : The outside of the gloves is considered contaminated. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Discard the gloves in a designated waste container.[4][6]
-
Gown/Lab Coat : The front and sleeves of the gown are contaminated. Unfasten the ties. Pull the gown away from your neck and shoulders, touching only the inside of the gown. Turn the gown inside out as you remove it, fold or roll it into a bundle, and discard it in the appropriate waste receptacle.[4][5]
-
Perform Hand Hygiene .
-
Goggles or Face Shield : The outside of the goggles or face shield is contaminated. Remove it from the back by lifting the headband or earpieces.[4]
-
Mask or Respirator : The front of the mask or respirator is contaminated, so do not touch it. Grasp the bottom ties or elastics, then the top ones, and remove without touching the front. Discard in a designated waste container.[4][6]
-
Perform Hand Hygiene : Immediately after removing all PPE, wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[4]
Operational and Disposal Plans: A Lifecycle Approach
Safe handling of this compound extends beyond personal protection to include its storage, use, and ultimate disposal.
Storage and Handling
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Handling : All manipulations of this compound, especially of the solid powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure. Avoid the formation of dust and aerosols. Ensure that an eyewash station and safety shower are readily accessible.
Waste Disposal
As a perfluorinated compound, this compound and all materials contaminated with it are considered "forever chemicals" and require special disposal procedures.[7][8]
-
Waste Segregation :
-
Solid Waste : All contaminated solid waste, including gloves, disposable lab coats, pipette tips, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Liquid Waste : Unused solutions of this compound and contaminated solvents must be collected in a separate, labeled hazardous waste container. Do not dispose of this material down the drain.[8]
-
-
Disposal Protocol :
-
All waste streams containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[9]
-
The primary recommended disposal methods for PFAS-containing waste are high-temperature incineration or disposal in a specialized hazardous waste landfill designed to prevent leaching into the environment.[7]
-
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment and the integrity of their scientific pursuits.
References
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3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Sequence for Putting on Personal Protective Equipment (PPE). Retrieved from [Link]
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Centers for Disease Control and Prevention. (2023, November 27). Appendix A: Figure. Example of Safe Donning and Removal of Personal Protective Equipment (PPE). Infection Control. Retrieved from [Link]
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Environmental Health and Safety, University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Dräger. (n.d.). Selection Guide for Air-Purifying Respirators. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2020, April 6). CDC Sequence for Donning and Doffing PPE. YouTube. Retrieved from [Link]
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LSU NCBRT/ACE. (2020, April 6). CDC Sequence for Donning and Doffing PPE. YouTube. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
